Corylifol A
Description
isolated from Psoralea corylifolia; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9-15,26-27H,4,6,8H2,1-3H3/b17-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHUUXLHDOUMKM-REZTVBANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345950 | |
| Record name | Corylifol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775351-88-7 | |
| Record name | Corylifol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isolation of Corylifol A from Psoralea corylifolia: A Technical Guide
This guide provides a comprehensive overview of the methodologies for the isolation of Corylifol A, a bioactive flavonoid from the seeds of Psoralea corylifolia L. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It details the necessary experimental protocols, summarizes quantitative data, and illustrates key workflows and biological pathways.
Introduction
Psoralea corylifolia, commonly known as "Buguzhi" in traditional Chinese medicine, is a plant renowned for its therapeutic properties. Its seeds are a rich source of various phytochemicals, including coumarins, flavonoids, and meroterpenes. Among these, this compound has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential muscle-regenerating effects.[1][2] This guide focuses on the systematic approach to isolating and purifying this compound for further research and development.
Quantitative Data Summary
The yield and purity of isolated compounds from Psoralea corylifolia are influenced by the chosen extraction and purification methods. While specific data for this compound is not extensively detailed in all literature, the following tables provide a summary of extraction yields for related compounds from the same plant, offering a comparative perspective.
Table 1: Comparison of Extraction Methods for Compounds from Psoralea corylifolia Seeds
| Extraction Method | Solvent | Compound | Yield (% w/w of dried seeds) |
| Maceration | Petroleum Ether | Bakuchiol | 5.32 |
| Reflux Extraction | Petroleum Ether | Bakuchiol | 6.01 |
| Soxhlet Extraction | Petroleum Ether | Bakuchiol | 6.68 |
| Ultrasonic Assisted Extraction (UAE) | Petroleum Ether | Bakuchiol | 6.98 |
| Soaking | 50% Ethanol | Psoralen | 0.147 |
Data compiled from multiple sources, offering a general reference for extraction efficiency.[3][4]
Table 2: Purification of Compounds from Psoralea corylifolia Crude Extract using High-Speed Counter-Current Chromatography (HSCCC)
| Compound | Initial Amount (mg in crude extract) | Final Yield (mg) | Recovery (%) | Purity (%) |
| Psoralen | 100 | 39.6 | 39.6 | >99 |
| Isopsoralen | 100 | 25.8 | 25.8 | >98 |
This table illustrates the efficiency of a specific purification technique for compounds structurally related to this compound.[3]
Experimental Protocols
The following protocols are a synthesis of methodologies reported for the isolation of flavonoids, including this compound, from Psoralea corylifolia.
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Drying: Dry the seeds of Psoralea corylifolia at a temperature below 60°C to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried seeds into a coarse powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent extraction.
Several methods can be employed for the extraction of this compound. The choice of solvent is critical, with polar solvents like ethanol and methanol being effective for flavonoids.
Protocol 3.2.1: Soxhlet Extraction
-
Place the powdered seeds (e.g., 100 g) into a thimble.
-
Extract with 95% ethanol in a Soxhlet apparatus for 6-8 hours.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
Protocol 3.2.2: Ultrasonic Assisted Extraction (UAE)
-
Suspend the powdered seeds (e.g., 100 g) in 70% ethanol (1:10 solid-to-solvent ratio).
-
Sonicate in an ultrasonic bath at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator to yield the crude extract.
A multi-step purification process is typically required to isolate this compound with high purity.
Protocol 3.3.1: Column Chromatography
-
Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.
-
Elution: Perform gradient elution, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. A common gradient is hexane-ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Pool the fractions containing this compound (identified by comparing with a standard or by further analysis) and concentrate them using a rotary evaporator.
Protocol 3.3.2: Preparative High-Performance Liquid Chromatography (HPLC) For achieving high purity, a final polishing step using preparative HPLC is often necessary.
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: Monitor the elution at a specific UV wavelength (e.g., 215-275 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Lyophilization: Remove the solvent from the collected fraction by lyophilization to obtain pure this compound.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
This compound has been shown to modulate several signaling pathways, which are critical to its biological activities.
p38 MAPK and Akt Signaling in Myogenesis
This compound promotes myogenesis and alleviates muscle atrophy by activating the p38 MAPK and Akt signaling pathways.
Caption: this compound's role in p38 MAPK and Akt signaling pathways.
STAT3 Signaling Inhibition
This compound has also been identified as an inhibitor of the IL-6-induced STAT3 signaling pathway.
References
- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Extraction, Quantification, and Cytokine Inhibitory Response of Bakuchiol in Psoralea coryfolia Linn. [mdpi.com]
Corylifol A: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Promising Natural Compound
Introduction
Corylifol A is a natural flavonoid compound isolated from the seeds of Psoralea corylifolia L., a plant with a long history of use in traditional medicine.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and its significant potential as a therapeutic agent, particularly in the context of inflammation and cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of its mechanism of action.
Chemical Structure and Properties
This compound, also known as Corylinin, is classified as an isoflavone.[2][3] Its chemical structure is characterized by a C6-C3-C6 backbone, typical of flavonoids.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-(3-((E)-3,7-dimethylocta-2,6-dien-1-yl)-4-hydroxyphenyl)-7-hydroxy-4H-chromen-4-one | [3] |
| Molecular Formula | C25H26O4 | [4] |
| Molecular Weight | 390.5 g/mol | |
| CAS Number | 775351-88-7 | |
| Appearance | Yellow powder | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| DMF: 30 mg/ml | ||
| Ethanol: 25 mg/ml | ||
| DMSO:PBS (pH 7.2) (1:2): 0.30 mg/ml |
Pharmacological Properties and Mechanism of Action
This compound has demonstrated a range of biological activities, with its anti-inflammatory and cytotoxic properties being of particular interest to the scientific community.
Anti-inflammatory Activity: Inhibition of the IL-6/STAT3 Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the Interleukin-6 (IL-6) induced Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. IL-6 is a pleiotropic cytokine that plays a crucial role in inflammation, and its signaling is often dysregulated in inflammatory diseases and cancer.
Upon binding of IL-6 to its receptor, the Janus kinase (JAK) family of tyrosine kinases are activated, which in turn phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in inflammation, cell proliferation, and survival.
This compound has been shown to inhibit the phosphorylation of STAT3 induced by IL-6 in a dose-dependent manner. This leads to a downstream reduction in the expression of STAT3-target genes. The IC50 value for the inhibition of IL-6-induced STAT3 promoter activity in Hep3B cells was found to be 0.81 ± 0.15 µM.
Cytotoxic Activity
This compound has demonstrated cytotoxic activity against various cancer cell lines. For instance, it has shown anti-proliferative effects against hepatocellular carcinoma cell lines HepG2 and Hep3B, with IC50 values of 4.6 µg/mL and 13.5 µg/mL, respectively. This cytotoxic effect is, at least in part, attributed to the inhibition of the STAT3 pathway, which is constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Target cancer cell lines (e.g., HepG2, Hep3B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of STAT3 Phosphorylation
Western blotting is used to detect the levels of specific proteins in a sample.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or IL-6 as required. Lyse the cells and determine the protein concentration.
-
SDS-PAGE: Denature equal amounts of protein and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
STAT3 Reporter Gene Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
HEK293 cells or other suitable cell line
-
STAT3 luciferase reporter vector
-
Control Renilla luciferase vector
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. The next day, co-transfect the cells with the STAT3 luciferase reporter vector and the Renilla luciferase control vector.
-
Compound Treatment: After 24 hours of transfection, treat the cells with IL-6 in the presence or absence of various concentrations of this compound.
-
Cell Lysis and Luciferase Assay: After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Drug Discovery and Development Workflow
The discovery and development of a natural product like this compound into a therapeutic agent typically follows a structured workflow.
Conclusion
This compound is a promising natural compound with well-defined anti-inflammatory and cytotoxic properties, primarily mediated through the inhibition of the IL-6/STAT3 signaling pathway. Its chemical tractability and potent biological activity make it an attractive candidate for further investigation in the development of novel therapeutics for a range of diseases, including cancer and chronic inflammatory conditions. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound and its analogs.
References
- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. targeting-jak-stat-signaling-pathway-and-anti-inflammatory-markers-using-bakuchiol-isolated-from-psoralea-corylifolia-for-cytotoxicity-of-human-squamous-cell-carcinoma-a431-cells - Ask this paper | Bohrium [bohrium.com]
- 4. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Metabolism, Bioactivity, and Experimental Analysis of Corylifol A
Introduction
This compound is a prominent isoflavonoid compound isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine.[1][2] While the complete biosynthesis pathway of this compound in plants remains to be fully elucidated, extensive research has focused on its metabolic fate in biological systems and its significant therapeutic potential. This technical guide provides a comprehensive overview of the metabolism and bioactivity of this compound, with a focus on its effects on myogenesis and muscle atrophy. Detailed experimental protocols and data visualizations are presented to facilitate further research and drug development efforts.
Metabolism of this compound
The metabolism of this compound is primarily characterized by Phase I oxidation and Phase II glucuronidation, processes mainly carried out by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, respectively.[3][4][5]
Phase I Metabolism: Oxidation
In human liver microsomes, this compound undergoes mono-oxidation to form three primary metabolites (M1, M2, and M3). The key CYP isozymes responsible for this metabolism have been identified through studies with recombinant human CYPs. CYP2C8 and CYP2C19 are the main contributors to the formation of M1, while CYP1A1 is primarily responsible for the formation of M2. Both CYP1A1 and CYP2C8 contribute to the formation of M3.
Phase II Metabolism: Glucuronidation
Glucuronidation is a major metabolic pathway for this compound, leading to the formation of two glucuronide conjugates (M4 and M5). Studies with recombinant human UGTs have shown that UGT1A1, 1A7, 1A8, and 1A9 are the primary isoforms responsible for the glucuronidation of this compound.
Quantitative Data on this compound Metabolism
The following tables summarize the kinetic parameters for the formation of the major oxidative and glucuronidated metabolites of this compound.
Table 1: Kinetic Parameters for the Formation of Oxidative Metabolites of this compound by Human CYP Isoforms
| Metabolite | CYP Isoform | Km (μM) | Vmax (pmol/min/mg) | CLint (μL/min/mg) |
| M1 | CYP2C8 | 5.42 | - | 49.36 |
| CYP2C19 | 23.96 | - | 17.17 | |
| M2 | CYP1A1 | 2.47 | - | 15.03 |
| M3 | CYP1A1 | 2.27 | - | 13.01 |
| CYP2C8 | 3.53 | - | 28.11 |
Data presented as mean values. "-" indicates data not reported.
Table 2: Intrinsic Clearance (CLint) for the Formation of this compound-O-glucuronide (M4) by Human UGT Isoforms
| UGT Isoform | CLint (μL/min/mg) |
| UGT1A1 | 284.07 |
| UGT1A7 | 185.32 |
| UGT1A8 | 110.15 |
| UGT1A9 | 85.01 |
Bioactivity of this compound: Myogenesis and Muscle Atrophy
This compound has demonstrated significant potential in promoting myogenesis (muscle cell formation) and alleviating muscle atrophy. In C2C12 mouse skeletal myoblasts, this compound has been shown to enhance differentiation, leading to an increase in the formation of multinucleated myotubes. This effect is associated with the increased expression of key myogenic markers such as MyoD, myogenin, and myosin heavy chain (MHC).
Furthermore, this compound has been found to protect against dexamethasone-induced myotube atrophy. This protective effect is mediated through the dual regulation of catabolic and anabolic pathways. This compound suppresses the expression of muscle-specific ubiquitin E3 ligases (MAFbx and MuRF1) and myostatin, which are key players in muscle protein degradation. Concurrently, it activates the Akt signaling pathway, a critical regulator of muscle protein synthesis.
Signaling Pathways in Myogenesis Influenced by this compound
The myogenic effects of this compound are mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The diagram below illustrates the proposed signaling cascade.
Caption: Signaling pathway of this compound-induced myogenesis.
Experimental Protocols
1. In Vitro Metabolism of this compound
-
Objective: To determine the metabolic profile and kinetic parameters of this compound using human liver microsomes (HLMs) and recombinant CYP/UGT enzymes.
-
Materials: this compound, pooled HLMs, recombinant human CYP and UGT isoforms, NADPH, UDPGA, Tris-HCl buffer, MgCl2, acetonitrile, formic acid.
-
Procedure:
-
Prepare incubation mixtures containing Tris-HCl buffer (50 mM, pH 7.4), MgCl2 (3 mM), HLMs (0.5 mg/mL) or recombinant enzymes, and varying concentrations of this compound.
-
For Phase I metabolism, pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM).
-
For Phase II metabolism, add UDPGA (2 mM) to the incubation mixture.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to identify and quantify this compound and its metabolites.
-
-
Data Analysis: Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation. Calculate the intrinsic clearance (CLint) as Vmax/Km.
2. C2C12 Myoblast Differentiation Assay
-
Objective: To evaluate the effect of this compound on myoblast differentiation.
-
Materials: C2C12 myoblasts, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), horse serum (HS), this compound, phosphate-buffered saline (PBS), paraformaldehyde, Triton X-100, primary antibody against MHC, fluorescently labeled secondary antibody, DAPI.
-
Procedure:
-
Culture C2C12 myoblasts in growth medium (DMEM with 10% FBS).
-
Induce differentiation by switching to differentiation medium (DMEM with 2% HS).
-
Treat the cells with varying concentrations of this compound.
-
After 3-5 days of differentiation, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with anti-MHC primary antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the formation of multinucleated myotubes using fluorescence microscopy.
-
-
Data Analysis: Calculate the fusion index as the percentage of nuclei in myotubes with two or more nuclei relative to the total number of nuclei.
Experimental Workflow for Assessing Myogenic Potential
The following diagram outlines a typical workflow for investigating the myogenic potential of a compound like this compound.
Caption: Experimental workflow for myogenic potential assessment.
This compound, a bioactive compound from Psoralea corylifolia, exhibits significant metabolic activity and promising therapeutic potential, particularly in the context of muscle health. While its biosynthesis in plants requires further investigation, the detailed understanding of its metabolism by human enzymes and its pro-myogenic and anti-atrophic effects provide a solid foundation for its development as a therapeutic agent. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to further explore the pharmacological properties of this compound and other natural products. Future research should aim to elucidate the complete biosynthetic pathway of this compound in Psoralea corylifolia to enable biotechnological production and to further investigate its mechanism of action in various disease models.
References
- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound- O-glucuronide in HeLa1A1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - Taylor & Francis Group - Figshare [tandf.figshare.com]
Corylifol A: A Multifaceted Modulator of Muscle Atrophy
An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle atrophy, a debilitating condition characterized by the loss of muscle mass and function, is a significant clinical challenge associated with a wide range of pathologies, including cancer cachexia, chronic diseases, aging (sarcopenia), and the use of glucocorticoids.[1][2] The quest for effective therapeutic agents to counteract muscle wasting is a critical area of research. Corylifol A, a flavonoid compound isolated from the seeds of Psoralea corylifolia L., has emerged as a promising natural product with potent anti-atrophic properties.[2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound in mitigating muscle atrophy, with a focus on its impact on key signaling pathways, protein metabolism, and mitochondrial function.
Core Mechanisms of Action
This compound exerts its beneficial effects on skeletal muscle through a dual mechanism: the promotion of myogenesis and the inhibition of muscle protein degradation. This multifaceted approach makes it a compelling candidate for therapeutic development. The compound has been shown to be effective in various in vitro and in vivo models of muscle atrophy, including dexamethasone-induced atrophy in C2C12 myotubes and muscle wasting in C26 tumour-bearing mice.
Enhancement of Myogenesis and Muscle Regeneration
This compound actively promotes the differentiation of myoblasts into mature myotubes, a critical process for muscle repair and growth. It enhances the expression of key myogenic regulatory factors, including:
-
MyoD: A master regulator of myogenesis. This compound has been shown to have the strongest transactivation of MyoD among several compounds isolated from Psoralea corylifolia.
-
Myogenin: A crucial transcription factor for terminal muscle differentiation.
-
Myosin Heavy Chain (MHC): A primary structural and contractile protein of muscle fibers. This compound treatment leads to an increased number of multinucleated, MHC-expressing myotubes.
The pro-myogenic activity of this compound is significantly mediated by the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway .
Inhibition of Muscle Protein Degradation
A key feature of muscle atrophy is the accelerated breakdown of muscle proteins, primarily through the ubiquitin-proteasome system (UPS) and the autophagy-lysosome system. This compound counteracts this by targeting multiple catabolic pathways.
This compound downregulates the expression of two critical muscle-specific E3 ubiquitin ligases:
-
Muscle RING Finger 1 (MuRF1)
-
Muscle Atrophy F-box (MAFbx/atrogin-1)
These enzymes are responsible for tagging muscle proteins for degradation by the proteasome. By reducing their expression, this compound effectively slows down the rate of muscle protein breakdown.
The TAOK1/p38-MAPK/FoxO3 Pathway: In the context of cancer cachexia, this compound has been identified to directly bind to and inhibit the Thousand-and-one amino acid kinase 1 (TAOK1). This inhibition prevents the activation of the downstream p38-MAPK pathway, which in turn leads to a decrease in the level and nuclear localization of the transcription factor FoxO3. FoxO3 is a key regulator of atrophy-related gene expression, including MuRF1 and atrogin-1.
The PI3K/Akt Anabolic Pathway: this compound promotes muscle protein synthesis by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of muscle growth and an antagonist of muscle atrophy. In dexamethasone-induced atrophy, this compound rescues the decreased phosphorylation of Akt. The activation of Akt can also lead to the phosphorylation and inhibition of FoxO transcription factors, further contributing to the suppression of atrophic gene expression.
The NF-κB Catabolic Pathway: Chronic inflammation is a major driver of muscle atrophy. This compound has been shown to suppress the phosphorylation of Nuclear Factor-kappa B (NF-κB), a key inflammatory transcription factor. This leads to a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby mitigating inflammation-induced muscle wasting.
Improvement of Mitochondrial Quality Control
In the context of type 2 diabetes-induced muscle atrophy, this compound has been shown to enhance mitochondrial biogenesis and dynamics. It upregulates factors involved in mitochondrial fusion (Optic atrophy-1, Mitofusin-1/2) and fission (Fission, mitochondrial 1, Dynamin 1-like) through the AMP-activated protein kinase (AMPK)–peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) signaling pathway. Furthermore, it improves mitochondrial quality by upregulating mitophagy factors, which are responsible for clearing damaged mitochondria.
Data Presentation
Table 1: In Vitro Effects of this compound on Key Protein Markers in Muscle Atrophy
| Model System | Atrophy Inducer | This compound Concentration | Target Protein | Observed Effect | Reference |
| C2C12 Myotubes | Dexamethasone | 100 nM | MHC | Increased expression | |
| C2C12 Myotubes | Dexamethasone | 100 nM | Phospho-Akt | Increased phosphorylation | |
| C2C12 Myotubes | Dexamethasone | 100 nM | MuRF1 | Decreased expression | |
| C2C12 Myotubes | Dexamethasone | 100 nM | MAFbx/atrogin-1 | Decreased expression | |
| C2C12 Myotubes | Dexamethasone | 100 nM | Myostatin | Decreased expression | |
| C2C12 Myotubes | Dexamethasone | 100 nM | Phospho-p38 MAPK | No significant change | |
| C2C12 Myotubes | TNF-α | Not Specified | Atrogin-1 | Decreased expression | |
| C2C12 Myotubes | TNF-α | Not Specified | Beclin-1 | Decreased expression | |
| C2C12 Myotubes | TNF-α | Not Specified | LC3-II/LC3-I ratio | Decreased ratio | |
| C2C12 Myotubes | Differentiation | Not Specified | MyoD | Increased transactivation | |
| C2C12 Myotubes | Differentiation | Not Specified | Myogenin | Increased expression |
Table 2: In Vivo Effects of this compound in Animal Models of Muscle Atrophy
| Animal Model | Atrophy Inducer | This compound Dosage | Key Findings | Reference |
| C26 Tumour-bearing Mice | Cancer Cachexia | 15 or 30 mg/kg | Prevented body weight loss and muscle wasting. Increased gastrocnemius muscle weight/body weight ratio. | |
| db/db Mice | Type 2 Diabetes | 10 mg/kg | Enhanced muscle strength and cross-sectional area. Suppressed inflammatory cytokines (IL-6, TNF-α). Decreased muscle atrophic factors (myostatin, atrogin-1, MuRF-1). Activated AKT signaling. | |
| Dexamethasone-treated Mice | Glucocorticoid | Not Specified | Enhanced muscle strength and muscle mass. |
Experimental Protocols
C2C12 Myoblast Culture and Differentiation
-
Cell Line: C2C12 mouse skeletal myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM supplemented with 2% horse serum) when cells reach approximately 80-90% confluency. The differentiation medium is changed every 24 hours.
Dexamethasone-Induced Myotube Atrophy Model
-
Fully differentiated C2C12 myotubes (typically after 3-4 days in differentiation medium) are treated with dexamethasone (e.g., 1 µM) to induce atrophy.
-
This compound is co-incubated with dexamethasone at the desired concentration (e.g., 100 nM) for a specified period (e.g., 48 hours).
-
Control groups include untreated myotubes and myotubes treated with dexamethasone alone.
TNF-α-Induced Myotube Atrophy Model
-
Differentiated C2C12 myotubes are treated with recombinant mouse TNF-α to induce an inflammatory atrophic response.
-
This compound is administered to assess its protective effects against TNF-α-induced myotube atrophy.
Western Blot Analysis
-
Cells or muscle tissues are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., MHC, Akt, p-Akt, MuRF1, Atrogin-1, TAOK1, p-p38, FoxO3).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
Immunocytochemistry
-
C2C12 myotubes are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and blocked.
-
Cells are incubated with a primary antibody against a specific marker (e.g., MHC).
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope to visualize myotube morphology and protein expression.
Animal Models
-
Cancer Cachexia Model: C26 colon adenocarcinoma cells are subcutaneously injected into mice to induce tumor growth and subsequent cachexia. This compound is administered (e.g., intraperitoneally) to evaluate its effects on body weight, muscle mass, and tumor growth.
-
Type 2 Diabetic Model: db/db mice, a genetic model of type 2 diabetes, are used to study the effects of this compound on diabetes-associated muscle atrophy.
Mandatory Visualizations
Caption: Dual action of this compound in promoting myogenesis and inhibiting muscle protein degradation.
Caption: this compound inhibits the TAOK1/p38-MAPK/FoxO3 pathway to ameliorate muscle atrophy.
Caption: this compound modulates anabolic and catabolic pathways in skeletal muscle.
Caption: General experimental workflow for investigating this compound's effects on muscle atrophy.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for muscle atrophy. Its ability to concurrently stimulate myogenesis and inhibit multiple catabolic pathways—including the UPS and autophagy systems via modulation of the TAOK1/p38-MAPK/FoxO3, PI3K/Akt, and NF-κB signaling pathways—positions it as a promising candidate for further preclinical and clinical investigation. Future research should focus on optimizing its delivery, evaluating its long-term efficacy and safety in various models of muscle wasting, and fully elucidating its direct molecular targets and downstream effects. The comprehensive understanding of this compound's mechanism of action will be instrumental in its potential translation into a novel therapy for patients suffering from muscle atrophy.
References
- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38-MAPK/FoxO3 pathway in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Corylifol A: A Technical Guide to its Anti-inflammatory Effects and Molecular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corylifol A, a prenylflavonoid isolated from the seeds of Psoralea corylifolia, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanisms of action in mitigating inflammatory responses. It details the compound's effects on key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document synthesizes quantitative data on its inhibitory activities, presents detailed experimental protocols for relevant in vitro assays, and provides visual representations of the signaling cascades involved. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a significant focus of pharmaceutical research. Natural products represent a rich source of such compounds, and this compound has garnered considerable attention for its potential in this area. This guide will delve into the molecular mechanisms that underpin the anti-inflammatory effects of this compound.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been quantified through various in vitro assays, demonstrating its ability to inhibit key inflammatory mediators and pathways.
| Target | Assay System | Metric | Value | Reference(s) |
| STAT3 | IL-6-induced STAT3 promoter activity in Hep3B cells | IC50 | 0.81 ± 0.15 µM | [1] |
| IL-6 Production | LPS-stimulated PMA-differentiated THP-1 cells | IC50 | 0.67 µM | [2] |
| Nitric Oxide (NO) Production | LPS-activated microglial cells (by related prenylflavones) | IC50 | 10.2 - 11.4 µM | [3] |
| Superoxide Scavenging | Psoralea corylifolia ethanol extract | IC50 | 177.69 µg/mL | [4] |
| DPPH Radical Scavenging | Psoralea corylifolia ethanol extract | IC50 | 166.61 µg/mL | [4] |
Core Anti-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several critical signaling cascades. The primary pathways identified are the NF-κB, MAPK, and JAK/STAT pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
This compound has been shown to suppress the phosphorylation of NF-κB, thereby inhibiting its activation. While direct inhibition of IKK by this compound has not been explicitly demonstrated, related prenylflavones from Psoralea corylifolia have been found to inhibit the degradation of IκBα in activated microglial cells. This suggests that this compound may act upstream of IκBα degradation to suppress NF-κB activation.
Caption: this compound inhibits the NF-κB pathway, likely by targeting the IKK complex.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, resulting in the expression of inflammatory mediators.
Research has identified a direct molecular target of this compound within the MAPK cascade. This compound has been found to bind to and inhibit the Thousand-and-one amino acid kinase 1 (TAOK1), an upstream activator of the p38-MAPK pathway. By inhibiting TAOK1, this compound prevents the subsequent phosphorylation and activation of p38 MAPK, which in turn decreases the level and nuclear localization of the transcription factor FoxO3, a key regulator of muscle atrophy-related genes. This targeted inhibition of the TAOK1/p38-MAPK axis is a significant component of this compound's anti-inflammatory and muscle-protective effects.
Caption: this compound directly inhibits TAOK1, a key upstream kinase of the p38-MAPK pathway.
Attenuation of the JAK/STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is essential for signaling by a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. The IL-6/JAK/STAT3 axis is a well-established pro-inflammatory signaling pathway.
This compound has been demonstrated to be a potent inhibitor of IL-6-induced STAT3 activation. It inhibits the STAT3 promoter activity with an IC50 of 0.81 µM and also suppresses the phosphorylation of STAT3 induced by IL-6 in Hep3B cells. This indicates that this compound can interfere with cytokine-mediated inflammatory responses by targeting the STAT3 signaling cascade.
Caption: this compound inhibits the IL-6-induced activation and phosphorylation of STAT3.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the anti-inflammatory effects of this compound.
Cell Culture
-
Cell Line: RAW 264.7 murine macrophage cell line (ATCC TIB-71).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: The nitrite concentration is determined from a standard curve generated with sodium nitrite.
Cytokine Production Assay (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems or eBioscience). This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Incubating with the cell culture supernatants and standards.
-
Incubating with a detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
Measure the absorbance at 450 nm.
-
-
Quantification: The cytokine concentration is determined from the standard curve.
Western Blot Analysis for Signaling Pathway Proteins
This method is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with 1 µg/mL of LPS for a short duration (e.g., 15-30 minutes) to observe phosphorylation events.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Caption: A typical workflow for assessing the anti-inflammatory effects of this compound in vitro.
Conclusion
This compound demonstrates significant anti-inflammatory potential through its multifaceted inhibition of key pro-inflammatory signaling pathways. Its ability to suppress the NF-κB and JAK/STAT pathways, coupled with its direct inhibition of the upstream MAPK kinase TAOK1, highlights its promise as a lead compound for the development of novel anti-inflammatory drugs. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound in a range of inflammatory diseases. Future studies should focus on validating these in vitro findings in relevant in vivo models and further elucidating the precise molecular interactions of this compound with its targets.
References
- 1. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
The Multifaceted In Vitro Biological Activities of Corylifol A: A Technical Guide for Researchers
An in-depth exploration of the in vitro pharmacological effects of Corylifol A, a prominent flavonoid isolated from Psoralea corylifolia, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. This compound has demonstrated a remarkable breadth of biological activities, positioning it as a compound of significant interest for therapeutic development. This document provides a consolidated overview of its key in vitro effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Anti-Cancer Activity
This compound has emerged as a potent agent against various cancer cell lines, primarily through the induction of cytotoxicity. Its efficacy has been quantified in several studies, demonstrating its potential as a template for the development of novel anti-cancer therapeutics.
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | MTT | 4.6 µg/mL | [1] |
| Hep3B | Hepatocellular Carcinoma | MTT | 13.5 µg/mL | [1] |
| Hep3B | Hepatocellular Carcinoma | STAT3 Luciferase Reporter | 0.81 ± 0.15 µM | [2] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cancer cell line (e.g., HepG2, Hep3B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined from a dose-response curve.
Experimental workflow for the MTT cytotoxicity assay.
Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of inflammatory mediators. A primary mechanism of its anti-inflammatory action is the inhibition of the STAT3 signaling pathway.
Quantitative Data: Inhibition of STAT3 Activation
| Cell Line | Assay | IC50 Value | Reference(s) |
| Hep3B | IL-6-induced STAT3 promoter activity | 0.81 ± 0.15 µM |
Experimental Protocol: STAT3 Luciferase Reporter Assay
This protocol is for assessing the inhibitory effect of this compound on STAT3 transcriptional activity using a luciferase reporter assay.
Materials:
-
This compound
-
HEK293T cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid
-
Control luciferase reporter plasmid (e.g., Renilla)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium and serum
-
IL-6 (as a STAT3 activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the STAT3 luciferase reporter plasmid and the control luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding: After transfection, seed the cells into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Stimulation: Stimulate the cells with a known STAT3 activator, such as IL-6 (e.g., 20 ng/mL), for an appropriate time to induce STAT3-dependent luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity (STAT3-dependent) to the Renilla luciferase activity (transfection control). The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity compared to the stimulated control.
References
- 1. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 2. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Corylifol A as a STAT3 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Corylifol A, a natural phenolic compound isolated from Psoralea corylifolia, and its role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document consolidates available quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[1] this compound has emerged as a promising natural compound that can modulate STAT3 activity. It has been shown to inhibit IL-6-induced STAT3 activation and phosphorylation.[2][3] This guide delves into the technical details of this compound's function as a STAT3 inhibitor, providing a resource for researchers in drug discovery and development.
Quantitative Data
The inhibitory effects of this compound have been quantified in various assays. The following tables summarize the key data points for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Assay Description | Cell Line | Value | Reference |
| IC50 | Inhibition of IL-6-induced STAT3 promoter activity | Hep3B | 0.81 ± 0.15 µM | [2] |
| Kd | Binding affinity to Thousand-and-one amino acid kinase 1 (TAOK1) | C2C12 myotubes | 5.65 µM |
Table 2: In Vivo Efficacy of this compound in a Cancer Cachexia Model
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| C26 tumour-bearing mice | This compound (intraperitoneal injection) | 15 and 30 mg/kg/day | Prevented body weight loss and muscle wasting. |
Signaling Pathways and Mechanism of Action
This compound's inhibitory effect on STAT3 signaling appears to be indirect, primarily mediated through the upstream kinase TAOK1. This compound directly binds to and inhibits the activation of TAOK1. This inhibition, in turn, affects the downstream p38-MAPK/FoxO3 pathway, which has been implicated in muscle atrophy associated with cancer cachexia. The precise molecular steps linking TAOK1 inhibition to the observed reduction in STAT3 phosphorylation require further elucidation.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
STAT3 Reporter Gene Assay
This assay is used to quantify the transcriptional activity of STAT3.
-
Cell Line: Hep3B cells.
-
Protocol:
-
Seed Hep3B cells in 24-well plates.
-
Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with Interleukin-6 (IL-6) to induce STAT3 activation.
-
After the appropriate incubation time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the relative STAT3 promoter activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Western Blot for STAT3 Phosphorylation
This method is used to assess the level of phosphorylated STAT3 (p-STAT3), an indicator of its activation.
-
Cell Line: Hep3B cells or other relevant cell lines.
-
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified duration.
-
Induce STAT3 phosphorylation with a stimulus like IL-6.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (e.g., Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-STAT3 levels to total STAT3.
-
In Vivo Cancer Cachexia Model
This animal model is used to evaluate the in vivo efficacy of this compound in a disease context where STAT3 is implicated.
-
Animal Model: C26 colon adenocarcinoma tumor-bearing mice.
-
Protocol:
-
Inject C26 cells subcutaneously into the flank of BALB/c mice.
-
Once tumors are established, randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 15 or 30 mg/kg) or vehicle control daily via intraperitoneal injection.
-
Monitor body weight, tumor volume, and food intake regularly.
-
At the end of the study, sacrifice the mice and harvest tumors and tissues (e.g., gastrocnemius muscle) for further analysis (e.g., Western blotting for p-STAT3, histological examination).
-
Experimental Workflows
The following diagram outlines a general workflow for the investigation of this compound as a STAT3 inhibitor.
Caption: General experimental workflow.
Conclusion
This compound demonstrates clear inhibitory effects on the STAT3 signaling pathway, primarily through an indirect mechanism involving the upstream kinase TAOK1. Its in vitro potency and in vivo efficacy in a relevant disease model underscore its potential as a lead compound for the development of novel therapeutics targeting STAT3-driven pathologies. Further research is warranted to fully elucidate the molecular link between TAOK1 and STAT3 and to explore the broader therapeutic applications of this compound.
References
- 1. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38‐MAPK/FoxO3 pathway in cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic compounds isolated from Psoralea corylifolia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Corylifol A: A Potent Modulator of Myogenic Differentiation and Muscle Atrophy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Corylifol A, a flavonoid isolated from Psoralea corylifolia, has emerged as a significant bioactive compound with dual therapeutic potential in skeletal muscle health. It actively promotes the differentiation of myoblasts into mature myotubes and exhibits potent protective effects against muscle atrophy induced by glucocorticoids and inflammatory cytokines. Mechanistically, this compound enhances myogenesis primarily through the activation of the p38 MAPK signaling pathway, leading to increased expression of key myogenic regulatory factors. Concurrently, it counteracts catabolic processes by activating the anabolic Akt pathway and inhibiting the TAOK1/p38-MAPK/FoxO3 axis, thereby reducing the expression of muscle-specific E3 ubiquitin ligases and suppressing protein degradation. This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on myogenic differentiation, positioning it as a promising candidate for further investigation in the context of sarcopenia, cachexia, and other muscle-wasting disorders.
Pro-Myogenic Effects of this compound
This compound has been identified as a potent stimulator of myogenesis.[1][2] In studies using C2C12 mouse myoblasts, it significantly enhances the formation of multinucleated myotubes and increases the expression of critical myogenic markers.[3][4] Among several compounds isolated from Psoralea corylifolia, this compound demonstrated the strongest ability to transactivate MyoD, a master regulator of muscle differentiation.[3]
Enhancement of Myogenic Marker Expression
Treatment of C2C12 cells with this compound during differentiation leads to a dose-dependent increase in the protein levels of MyoD, myogenin, and Myosin Heavy Chain (MHC), a hallmark of terminally differentiated muscle fibers.
Table 1: Effect of this compound on Myogenic Marker Expression in C2C12 Myoblasts
| Concentration | MyoD Expression (Relative to Control) | Myogenin Expression (Relative to Control) | MHC Expression (Relative to Control) |
|---|---|---|---|
| 10 nM | Increased | Increased | Increased |
| 50 nM | Moderately Increased | Moderately Increased | Moderately Increased |
| 100 nM | Strongly Increased | Strongly Increased | Strongly Increased |
Data synthesized from Western blot analyses described in cited literature.
Activation of MyoD Transcriptional Activity
The pro-myogenic activity of this compound is fundamentally linked to its ability to boost the transcriptional activity of MyoD. A luciferase reporter assay confirmed that this compound treatment significantly enhances the activation of a MyoD-responsive reporter gene.
Table 2: Effect of this compound on MyoD Transcriptional Activity
| Treatment (100 nM) | Luciferase Activity (Relative Luciferase Units) |
|---|---|
| Control (DMSO) | Baseline |
| This compound | Significantly Increased (p < 0.05) |
Data sourced from MyoD-responsive reporter gene assays.
Pro-Myogenic Signaling Pathway
The primary mechanism underlying this compound's myogenic effects is the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound treatment enhances the phosphorylation of p38 MAPK, which is essential for its action on MyoD and subsequent myogenic events.
Caption: Pro-myogenic signaling cascade initiated by this compound.
Protective Effects Against Muscle Atrophy
This compound demonstrates a dual-action benefit by not only promoting muscle formation but also protecting against muscle breakdown in various atrophy models.
Dexamethasone-Induced Atrophy
In an in vitro model of glucocorticoid-induced atrophy, this compound effectively alleviates the damage caused by dexamethasone. It protects against the loss of myotubes and counteracts the molecular changes associated with muscle protein degradation. This is achieved by activating the anabolic Akt signaling pathway while suppressing the expression of muscle-specific E3 ubiquitin ligases, Atrogin-1 (MAFbx) and MuRF1, and the negative regulator myostatin.
Table 3: this compound's Modulation of Atrophy Markers in Dexamethasone-Treated C2C12 Myotubes
| Marker | Dexamethasone (1 µM) | Dexamethasone + this compound (100 nM) |
|---|---|---|
| p-Akt Level | Decreased | Increased / Rescued |
| Myostatin Expression | Increased | Reduced |
| MAFbx Expression | Increased | Reduced |
| MuRF1 Expression | Increased | Reduced |
| MHC Expression | Decreased | Increased / Rescued |
Data synthesized from Western blot analyses in dexamethasone-induced atrophy models.
Caption: Anabolic and anti-catabolic pathways modulated by this compound.
Cancer Cachexia (TNF-α-Induced Atrophy)
In models mimicking cancer cachexia, driven by inflammatory cytokines like TNF-α, this compound also shows significant protective effects. It ameliorates the decrease in myotube diameter and MHC expression induced by TNF-α. The mechanism in this context involves the direct inhibition of 'thousand and one' amino acid kinase 1 (TAOK1), a MAP3K that activates the p38-MAPK/FoxO3 pathway, which in turn promotes the expression of Atrogin-1. By inhibiting this specific axis, this compound reduces ubiquitin-proteasome system (UPS)-mediated protein degradation.
Table 4: this compound's Effects on TNF-α-Induced Myotube Atrophy
| Parameter | TNF-α (100 ng/mL) | TNF-α + this compound (10 µM) |
|---|---|---|
| Myotube Diameter | Significantly Decreased | Significantly Ameliorated |
| MHC Level | Decreased | Ameliorated |
| Atrogin-1 Level | Increased | Significantly Inhibited |
| Protein Ubiquitination | Increased | Inhibited |
Data sourced from in vitro cancer cachexia models.
Caption: Inhibition of the TAOK1/p38/FoxO3 axis by this compound.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature.
General Experimental Workflow
Caption: Standard workflow for studying this compound in C2C12 cells.
C2C12 Cell Culture and Differentiation
-
Culture: C2C12 mouse myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO2.
-
Differentiation: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) once cells reach 70-80% confluence.
-
Treatment: this compound, dissolved in DMSO, is added to the differentiation medium at final concentrations ranging from 10 to 100 nM. A vehicle control (DMSO) is run in parallel.
Western Blot Analysis
-
Lysis: After treatment, cells are washed with PBS and lysed on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA or Bradford protein assay.
-
Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST, then incubated with primary antibodies (e.g., anti-MHC, anti-MyoD, anti-p-p38, anti-Atrogin-1) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunocytochemistry
-
Fixation: Differentiated myotubes in culture plates are washed with PBS and fixed with 4% paraformaldehyde.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS.
-
Blocking: Non-specific binding is blocked using 5% bovine serum albumin (BSA) in PBS.
-
Staining: Cells are incubated with a primary antibody against MHC, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: Images are captured using a fluorescence microscope. Myotube diameter and fusion index can be quantified using image analysis software.
In Vitro Muscle Atrophy Models
-
Dexamethasone Model: After 3 days of differentiation, C2C12 myotubes are treated with 1 µM dexamethasone, with or without this compound (e.g., 100 nM), for an additional 48 hours.
-
TNF-α Model: Differentiated myotubes are treated with 100 ng/mL TNF-α, with or without this compound (e.g., 10 µM), for 48 hours.
Conclusion and Future Directions
This compound is a compelling natural compound that operates through multiple signaling pathways to robustly promote myogenesis while simultaneously protecting skeletal muscle from atrophic stimuli. Its ability to activate the p38 MAPK and Akt pathways for muscle building, and to inhibit the TAOK1/p38/FoxO3 and E3 ligase pathways to prevent muscle breakdown, highlights its multifaceted therapeutic potential.
For drug development professionals, this compound serves as a promising lead compound for developing novel therapeutics for muscle-wasting diseases. Future research should focus on:
-
In vivo efficacy studies in animal models of sarcopenia, cachexia, and disuse atrophy.
-
Pharmacokinetic and toxicological profiling to assess its safety and bioavailability.
-
Structure-activity relationship (SAR) studies to optimize its potency and specificity.
-
Elucidation of its precise binding targets and potential off-target effects.
References
- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Corylifol A in Cancer Cachexia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of Corylifol A (CYA), a natural compound isolated from Psoralea corylifolia L., in the context of cancer cachexia. This document synthesizes key findings from preclinical studies, detailing the experimental protocols, quantitative data, and the underlying molecular mechanisms of action. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for muscle wasting associated with cancer.
In Vivo Efficacy of this compound in a C26 Tumor-Bearing Mouse Model of Cancer Cachexia
This compound has demonstrated significant efficacy in mitigating cancer cachexia-associated muscle wasting in a well-established C26 colon adenocarcinoma tumor-bearing mouse model.[1][2][3] Administration of CYA has been shown to preserve body weight and muscle mass without impacting tumor growth.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on cancer cachexia.
Table 1: Effect of this compound on Body Weight in C26 Tumor-Bearing Mice
| Treatment Group | Dosage (mg/kg) | Final Body Weight (g) (Mean ± SEM) |
| Healthy Control | - | - |
| C26 Model | - | 21.66 ± 0.56 |
| C26 + CYA | 15 | - |
| C26 + CYA | 30 | 23.59 ± 0.94 |
| p < 0.05 compared to the C26 model group. |
Table 2: Effect of this compound on Muscle Mass in C26 Tumor-Bearing Mice
| Treatment Group | Dosage (mg/kg) | Gastrocnemius Muscle Weight / Body Weight (%) (Mean ± SEM) |
| Healthy Control | - | - |
| C26 Model | - | 0.45 ± 0.01 |
| C26 + CYA | 15 | 0.53 ± 0.02 |
| C26 + CYA | 30 | 0.54 ± 0.01 |
| **p < 0.01 compared to the C26 model group. |
Experimental Protocols
This section details the methodologies employed in the key in vivo and in vitro experiments cited in this guide.
In Vivo C26 Cancer Cachexia Mouse Model
A widely used and well-characterized model for studying cancer cachexia involves the subcutaneous inoculation of C26 colon adenocarcinoma cells into mice.
-
Animal Strain: BALB/c mice are commonly used.
-
Cell Culture: C26 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Tumor Induction: A suspension of C26 cells (typically 1 x 10^6 cells) is injected subcutaneously into the flank of the mice.
-
This compound Administration: this compound is administered daily via intraperitoneal (i.p.) injection at specified doses (e.g., 15 or 30 mg/kg) for the duration of the study (e.g., 18 days).
-
Monitoring: Body weight, tumor volume, and food intake are monitored regularly.
-
Tissue Collection: At the end of the study, mice are euthanized, and tissues such as gastrocnemius muscle, tibialis anterior muscle, and epididymal white adipose tissue (eWAT) are dissected, weighed, and processed for further analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38-MAPK/FoxO3 pathway in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38‐MAPK/FoxO3 pathway in cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
Corylifol A: A Novel Modulator of Mitochondrial Quality Control
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Mitochondrial quality control (MQC) is a complex and essential network of cellular processes that ensures the health and proper function of the mitochondrial network. This intricate system involves the coordinated regulation of mitochondrial biogenesis, dynamics (fission and fusion), and the removal of damaged organelles through mitophagy. Dysregulation of MQC is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, metabolic diseases, and age-related pathologies. Consequently, the identification of novel therapeutic agents that can modulate MQC pathways is of significant interest in drug discovery and development.
Corylifol A, a flavonoid isolated from the seeds of Psoralea corylifolia L., has emerged as a promising natural compound with a range of biological activities. Recent studies have elucidated its significant role in enhancing mitochondrial quality control, particularly in the context of cellular stress and disease models. This technical guide provides a comprehensive overview of the mechanisms through which this compound impacts mitochondrial health, with a focus on key signaling pathways, quantitative experimental data, and detailed methodological protocols for researchers.
Core Mechanisms of this compound in Mitochondrial Quality Control
This compound exerts its pro-mitochondrial effects through a multi-pronged approach, influencing the key pillars of MQC: mitochondrial biogenesis, dynamics, and mitophagy.
Enhancement of Mitochondrial Biogenesis via the AMPK/PGC-1α Signaling Pathway
Mitochondrial biogenesis is the process of generating new mitochondria. A central regulator of this process is the AMP-activated protein kinase (AMPK) and its downstream effector, the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).
This compound has been shown to activate this pathway, leading to an increase in the machinery required for mitochondrial production. In a study utilizing a model of muscle atrophy in type 2 diabetic mice, administration of this compound led to a significant upregulation of key proteins involved in mitochondrial biogenesis.[1][2][3][4]
Quantitative Data on Mitochondrial Biogenesis Markers:
The following table summarizes the quantitative changes in the expression of key mitochondrial biogenesis proteins in the gastrocnemius muscle of db/db mice following treatment with this compound (10 mg/kg for 40 days), as determined by Western blot analysis from Lee et al. (2023).[5]
| Protein | Function | Fold Change vs. Control |
| p-AMPKα | Energy sensor, activates PGC-1α | Increased |
| PGC-1α | Master regulator of mitochondrial biogenesis | Increased |
| NRF1 | Transcription factor for mitochondrial genes | Increased |
| TFAM | Mitochondrial transcription factor A | Increased |
Data presented are qualitative summaries of the findings. For specific quantitative values and statistical analysis, please refer to the original publication.
Signaling Pathway Diagram: AMPK/PGC-1α Pathway
Caption: this compound activates the AMPK/PGC-1α signaling cascade.
Regulation of Mitochondrial Dynamics
Mitochondrial dynamics, the balance between mitochondrial fission and fusion, is critical for maintaining a healthy and interconnected mitochondrial network. Fission is required for the segregation of damaged mitochondrial components for mitophagy, while fusion allows for the complementation of mitochondrial contents. This compound has been observed to modulate the expression of key proteins involved in both processes.
Quantitative Data on Mitochondrial Dynamics Markers:
The table below presents the effects of this compound (10 mg/kg for 40 days) on the expression of mitochondrial fusion and fission proteins in the gastrocnemius muscle of db/db mice, based on Western blot data from Lee et al. (2023).
| Process | Protein | Function | Fold Change vs. Control |
| Fusion | MFN1 | Mitofusin 1 | Increased |
| MFN2 | Mitofusin 2 | Increased | |
| OPA1 | Optic atrophy 1 | Increased | |
| Fission | DRP1 | Dynamin-related protein 1 | Increased |
| FIS1 | Fission protein 1 | Increased |
Data presented are qualitative summaries of the findings. For specific quantitative values and statistical analysis, please refer to the original publication.
Logical Relationship Diagram: Mitochondrial Dynamics
Caption: this compound modulates key mitochondrial dynamics proteins.
Induction of Mitophagy through the PINK1/Parkin Pathway
Mitophagy is the selective degradation of damaged or superfluous mitochondria by autophagy. This process is crucial for removing sources of cellular stress and maintaining a healthy mitochondrial population. The PTEN-induced putative kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin are central players in one of the major mitophagy pathways.
Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which then ubiquitinates mitochondrial outer membrane proteins, flagging the damaged organelle for engulfment by an autophagosome. This compound has been demonstrated to upregulate key components of this pathway, thereby promoting the clearance of dysfunctional mitochondria.
Quantitative Data on Mitophagy Markers:
The following table summarizes the impact of this compound (10 mg/kg for 40 days) on the expression of mitophagy-related proteins in the gastrocnemius muscle of db/db mice, as determined by Western blot analysis from Lee et al. (2023).
| Protein | Function | Fold Change vs. Control | | :--- | :--- | :--- | :--- | | PINK1 | Sensor of mitochondrial damage | Increased | | Parkin | E3 ubiquitin ligase, tags mitochondria for mitophagy | Increased | | p62/SQSTM1 | Autophagy receptor, links ubiquitinated cargo to autophagosome | Increased | | BNIP3 | Mitophagy receptor | Increased |
Data presented are qualitative summaries of the findings. For specific quantitative values and statistical analysis, please refer to the original publication.
Signaling Pathway Diagram: PINK1/Parkin-Mediated Mitophagy
References
- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. TUNEL assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Bavachin and this compound Improve Muscle Atrophy by Enhancing Mitochondria Quality Control in Type 2 Diabetic Mice [mdpi.com]
Unveiling the Therapeutic Landscape of Corylifol A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the underexplored therapeutic targets of Corylifol A, a natural compound isolated from the seeds of Psoralea corylifolia. This compound has demonstrated significant potential in modulating key signaling pathways implicated in a range of diseases, including muscle atrophy, inflammation, and cancer. This document provides a comprehensive overview of its known mechanisms of action, quantitative biological data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a snapshot of its potency and therapeutic potential across various biological assays.
| Target/Assay | Metric | Value | Cell Line/System | Reference |
| STAT3 Promoter Activity | IC50 | 0.81 ± 0.15 μM | Hep3B | [1][2][3] |
| STAT3 Phosphorylation (IL-6 induced) | Inhibition | Yes | Hep3B | [2][3] |
| Thousand-and-one amino acid kinase 1 (TAOK1) | Kd | 5.65 μM | Recombinant Human Protein | |
| Cytotoxicity | IC50 | 4.6 μg/ml | HepG2 | |
| Cytotoxicity | IC50 | 13.5 μg/ml | Hep3B | |
| SARS-CoV Papain-like Protease | IC50 | 32.3 ± 3.2 μM | In vitro |
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
TAOK1/p38-MAPK/FoxO3 Signaling Pathway in Muscle Atrophy
This compound has been identified as a direct inhibitor of Thousand-and-one amino acid kinase 1 (TAOK1), a key upstream regulator of the p38-MAPK pathway. By inhibiting TAOK1, this compound prevents the downstream phosphorylation of p38-MAPK and the subsequent activation and nuclear translocation of the transcription factor FoxO3. This cascade is crucial in the context of muscle atrophy, as FoxO3 upregulates the expression of muscle-specific E3 ubiquitin ligases, such as Atrogin-1 and MuRF1, which target muscle proteins for degradation.
STAT3 Signaling Pathway in Inflammation and Cancer
This compound is a potent inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) activation. It has been shown to inhibit IL-6-induced STAT3 phosphorylation and subsequent promoter activity. The STAT3 signaling pathway is a critical mediator of inflammation and is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting this pathway, this compound demonstrates potential as an anti-inflammatory and anti-cancer agent.
Akt/mTOR and NF-κB Signaling Pathways in Myogenesis and Inflammation
In addition to its inhibitory roles, this compound has been shown to promote myogenesis and protect against muscle atrophy by activating the Akt signaling pathway. The Akt/mTOR pathway is a key anabolic pathway that promotes muscle protein synthesis. Furthermore, this compound has been observed to suppress the activation of NF-κB, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for investigating the therapeutic targets of this compound.
Cell Culture and Induction of Muscle Atrophy in C2C12 Myotubes
This protocol describes the culture of C2C12 myoblasts, their differentiation into myotubes, and the induction of an atrophic state using dexamethasone.
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Procedure:
-
Culture C2C12 myoblasts in growth medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, switch to differentiation medium to induce myotube formation.
-
Allow cells to differentiate for 4-6 days, with media changes every 2 days.
-
To induce atrophy, treat the differentiated myotubes with dexamethasone (typically 10-100 μM) for 24-48 hours.
-
Co-treat with various concentrations of this compound to assess its protective effects.
-
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to determine the levels of total and phosphorylated proteins in key signaling pathways.
-
Reagents: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit, SDS-PAGE gels, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3), HRP-conjugated secondary antibodies, and enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in response to stimuli and the inhibitory effect of this compound.
-
Materials: A cell line expressing a STAT3-responsive luciferase reporter construct (e.g., Hep3B), a dual-luciferase reporter assay system, a luminometer.
-
Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
Transfect cells with the STAT3 luciferase reporter plasmid and a control Renilla luciferase plasmid if not a stable cell line.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an agonist, such as IL-6, to activate the STAT3 pathway.
-
After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Microscale Thermophoresis (MST) for Binding Affinity
This biophysical technique is used to quantify the binding affinity between this compound and its protein target, TAOK1.
-
Materials: Recombinant TAOK1 protein, fluorescent labeling kit, this compound, MST instrument.
-
Procedure:
-
Label the recombinant TAOK1 protein with a fluorescent dye according to the manufacturer's protocol.
-
Prepare a serial dilution of this compound.
-
Mix the labeled TAOK1 protein at a constant concentration with the different concentrations of this compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the labeled protein in the MST instrument.
-
The change in thermophoresis upon binding is used to calculate the dissociation constant (Kd).
-
Conclusion and Future Directions
The collective evidence strongly suggests that this compound is a multi-target compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in muscle atrophy, inflammation, and cancer positions it as a promising lead for drug development. The direct interaction with TAOK1 and the potent inhibition of STAT3 are particularly noteworthy and warrant further investigation.
Future research should focus on:
-
In-depth exploration of unknown targets: Employing unbiased screening approaches such as proteomics and chemical biology techniques to identify novel binding partners of this compound.
-
In vivo efficacy and pharmacokinetic studies: Evaluating the therapeutic effects of this compound in relevant animal models of disease and determining its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
-
Translational studies: Investigating the potential of this compound in preclinical and eventually clinical settings for the treatment of diseases such as cachexia, sarcopenia, inflammatory disorders, and various cancers.
This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound. The provided data, pathway diagrams, and experimental protocols are intended to accelerate the discovery and development of novel therapeutics based on this promising natural product.
References
- 1. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenolic compounds isolated from Psoralea corylifolia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Corylifol A: A Technical Guide on its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corylifol A, a phenolic compound isolated from the seeds of Psoralea corylifolia, has emerged as a promising candidate for neuroprotective therapies. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, focusing on its mechanisms of action against key pathological drivers of neurodegenerative diseases, namely oxidative stress, neuroinflammation, and apoptosis. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its mode of action.
Core Mechanisms of Neuroprotection
The neuroprotective properties of this compound are believed to stem from its potent anti-inflammatory and antioxidant activities. Evidence suggests that this compound can modulate critical signaling pathways involved in the cellular stress response and inflammatory cascades, thereby mitigating neuronal damage and promoting cell survival.
Quantitative Data Summary
While direct quantitative data on the neuroprotective effects of this compound is still emerging, preliminary studies on its anti-inflammatory properties provide valuable insights.
| Bioactivity | Assay/Model | Parameter | Result | Reference |
| Anti-inflammatory | IL-6-induced STAT3 promoter activity in Hep3B cells | IC50 | 0.81 ± 0.15 µM | [1][2] |
Experimental Protocols
The following protocols are foundational for assessing the neuroprotective and anti-neuroinflammatory effects of this compound.
Neuroprotection Assay in HT22 Hippocampal Cells
This protocol is designed to evaluate the protective effects of this compound against oxidative stress-induced neuronal cell death.[3][4][5]
-
Cell Line: HT22 mouse hippocampal cells.
-
Inducing Agent: Hydrogen peroxide (H₂O₂) or Glutamate.
-
Methodology:
-
Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Induction of Damage: Add H₂O₂ (final concentration, e.g., 250 µM) or glutamate (final concentration, e.g., 5 mM) to the wells and incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) assay.
-
Add MTT or CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
-
Anti-Neuroinflammatory Assay in BV-2 Microglia
This protocol assesses the ability of this compound to suppress the inflammatory response in microglial cells.
-
Cell Line: BV-2 murine microglial cells.
-
Inducing Agent: Lipopolysaccharide (LPS).
-
Methodology:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Induction of Inflammation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis of Signaling Pathways
This protocol is used to determine the effect of this compound on the activation of key signaling proteins.
-
Cell Lines: HT22 or BV-2 cells.
-
Methodology:
-
Cell Lysis: After treatment with this compound and the respective inducing agent, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-p38, p38, Nrf2, Lamin B1, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or Lamin B1).
-
Signaling Pathways and Visualizations
This compound is reported to exert its neuroprotective effects through the modulation of several key signaling pathways.
Nrf2 Signaling Pathway
This compound is a known activator of the Nrf2 pathway, a critical regulator of the cellular antioxidant response.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial cell survival pathway that is often dysregulated in neurodegenerative diseases.
MAPK Signaling Pathway
The MAPK pathway is involved in cellular stress responses and inflammation. This compound may exert its neuroprotective effects by modulating this pathway.
Conclusion and Future Directions
This compound demonstrates significant potential as a neuroprotective agent, primarily through its anti-inflammatory and antioxidant properties. Its ability to inhibit STAT3 activation and potentially modulate the Nrf2, PI3K/Akt, and MAPK signaling pathways underscores its multifaceted mechanism of action.
Further research is warranted to:
-
Obtain direct quantitative data on the neuroprotective effects of this compound in various in vitro models of neurodegeneration, including those involving glutamate excitotoxicity and amyloid-beta toxicity.
-
Elucidate the precise molecular interactions of this compound with the components of the Nrf2, PI3K/Akt, and MAPK signaling pathways in neuronal and microglial cells.
-
Evaluate the in vivo efficacy and safety of this compound in animal models of neurodegenerative diseases.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound for the treatment of neurodegenerative disorders. The provided protocols and pathway diagrams offer a framework for future investigations into this promising natural compound.
References
- 1. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Facets of Corylifol A: A Technical Guide to its Phytoestrogenic and Antioxidative Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corylifol A, a prenylflavonoid isolated from the seeds of Psoralea corylifolia, has emerged as a compound of significant interest within the scientific community. Traditionally used in Chinese medicine, this natural product is now being investigated for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the phytoestrogenic and antioxidative properties of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its molecular interactions to support further research and drug development endeavors.
Phytoestrogenic Properties of this compound
This compound exhibits notable phytoestrogenic activity, interacting with estrogen receptors (ERs) and modulating their function. This has significant implications for its potential therapeutic applications in hormone-dependent conditions.
Quantitative Data: Estrogen Receptor Activation
While specific binding affinities (IC50 or Ki values) for purified this compound are not extensively documented in the current literature, studies have demonstrated its ability to activate both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) within a concentration range of 10⁻⁹ to 10⁻⁶ M[1]. For contextual reference, another flavonoid from Psoralea corylifolia, bavachin, has been shown to bind to both ERα and ERβ with IC50 values of 6.57 x 10⁻⁵ M and 3.8 x 10⁻⁵ M, respectively[2].
Table 1: Phytoestrogenic Activity of Compounds from Psoralea corylifolia
| Compound | Target Receptor | Activity | Concentration/IC50 |
| This compound | ERα and ERβ | Activation | 10⁻⁹ - 10⁻⁶ M[1] |
| Bavachin | ERα | Binding | 6.57 x 10⁻⁵ M[2] |
| Bavachin | ERβ | Binding | 3.8 x 10⁻⁵ M[2] |
Signaling Pathways in Phytoestrogenic Action
The estrogenic effects of compounds like this compound are mediated through their interaction with ERs, which are ligand-activated transcription factors. Upon binding, the ligand-receptor complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.
Figure 1. Simplified signaling pathway of this compound's phytoestrogenic action.
Antioxidative Properties of this compound
While direct quantitative data for the antioxidant activity of isolated this compound is limited, extracts from its natural source, Psoralea corylifolia, have demonstrated significant free radical scavenging capabilities. The antioxidant potential is a key aspect of its overall pharmacological profile.
Quantitative Data: Antioxidant Activity of Psoralea corylifolia Extracts
Studies on various extracts of Psoralea corylifolia seeds have provided insights into the antioxidant potential of its constituent compounds, including this compound.
Table 2: Antioxidant Activity of Psoralea corylifolia Seed Extracts
| Extract Type | Assay | IC50 Value |
| Ethanol Extract | DPPH Radical Scavenging | 166.61 µg/mL |
| Ethanol Extract | Superoxide Scavenging | 177.69 µg/mL |
| Methanolic Extract | DPPH Radical Scavenging | 0.14 mg/L |
Signaling Pathways in Antioxidative Action
The antioxidant effects of flavonoids like this compound are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Furthermore, they can influence endogenous antioxidant defense mechanisms through the modulation of signaling pathways such as the NF-κB and MAPK pathways. This compound has been shown to suppress the phosphorylation of NF-κB, a key regulator of inflammatory and oxidative stress responses.
Figure 2. This compound's modulation of oxidative stress-related signaling pathways.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound to estrogen receptors.
1. Materials:
-
Recombinant human ERα and ERβ
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (competitor standard)
-
Test compound (this compound)
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound.
-
In a multi-well plate, add a fixed concentration of the respective estrogen receptor (ERα or ERβ) to each well.
-
Add a fixed concentration of [³H]-17β-estradiol to each well.
-
Add the serially diluted unlabeled 17β-estradiol or test compound to the respective wells. Include control wells with only the receptor and radioligand (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter.
-
Wash the filters to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Figure 3. Experimental workflow for the Estrogen Receptor Competitive Binding Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
1. Materials:
-
DPPH solution in methanol or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol
-
Spectrophotometer
2. Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add the serially diluted test compound or positive control to the respective wells. Include a control well with only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.
3. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another widely used method for assessing antioxidant capacity.
1. Materials:
-
ABTS solution
-
Potassium persulfate
-
Test compound (this compound)
-
Positive control (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS)
-
Spectrophotometer
2. Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the diluted ABTS•+ solution to each well.
-
Add the serially diluted test compound or positive control to the respective wells.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance of each well at 734 nm.
3. Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity using a similar formula as for the DPPH assay.
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value.
Figure 4. Generalized workflow for DPPH and ABTS antioxidant assays.
Conclusion
This compound presents a compelling profile as a dual-acting molecule with both phytoestrogenic and antioxidative properties. Its ability to activate both ERα and ERβ suggests potential for nuanced hormonal modulation, while its contribution to the antioxidant capacity of Psoralea corylifolia extracts highlights its role in combating oxidative stress. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further investigation into the therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent. Further research to determine the specific quantitative antioxidant and estrogen receptor binding affinities of purified this compound is warranted to fully elucidate its pharmacological profile.
References
Unveiling the Anti-Cancer Potential of Corylifol A: A Technical Guide to its Cytotoxic Effects
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic effects of Corylifol A, a natural phenolic compound isolated from Psoralea corylifolia, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in oncology.
Introduction
This compound has emerged as a promising candidate in cancer research, demonstrating significant cytotoxic activity against a range of cancer cells. This guide summarizes the quantitative data on its efficacy, details the experimental protocols for assessing its effects, and illustrates the key signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 4.6 | - | [1][2] |
| Hep3B | Hepatocellular Carcinoma | 13.5 | - | [1][2] |
| Hep3B | Hepatocellular Carcinoma | - | 0.81 ± 0.15 (STAT3 promoter activity) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for key experiments used to investigate the cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
RNase Treatment: Wash the cells with PBS and resuspend in a solution containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide staining solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways.
Inhibition of the STAT3 Signaling Pathway
This compound has been shown to inhibit the IL-6-induced activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers. This compound inhibits the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes involved in cancer progression.
Induction of Mitochondrial-Mediated Apoptosis
A primary mechanism of this compound-induced cytotoxicity is the induction of apoptosis through the mitochondrial pathway. This involves an increase in reactive oxygen species (ROS) production, leading to a decrease in the mitochondrial membrane potential. This disruption results in the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (initiator caspase-9 and executioner caspases-3/7), ultimately leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and programmed cell death.
Modulation of the TAOK1/p38-MAPK/FoxO3 Pathway
Recent studies have identified the thousand and one amino acid protein kinase 1 (TAOK1) as a direct target of this compound. By inhibiting TAOK1, this compound can modulate the downstream p38 mitogen-activated protein kinase (p38-MAPK) pathway. This, in turn, affects the localization and activity of the Forkhead box protein O3 (FoxO3), a transcription factor involved in cell fate decisions, including apoptosis and cell cycle arrest.
References
Methodological & Application
Corylifol A Treatment Protocol for C2C12 Myoblasts: A Guide for Myogenesis Research
Introduction
Corylifol A, a natural compound isolated from Psoralea corylifolia, has emerged as a potent modulator of myogenesis.[1][2] It has been demonstrated to enhance the differentiation of C2C12 myoblasts and protect against muscle atrophy.[1][2] These application notes provide a comprehensive protocol for researchers and drug development professionals on the utilization of this compound to study its effects on C2C12 myoblast differentiation and related signaling pathways. This compound promotes myogenesis by increasing the expression of key myogenic regulatory factors such as MyoD, myogenin, and myosin heavy chain (MHC).[1] The underlying mechanism for its pro-myogenic activity involves the activation of the p38 MAPK signaling pathway. Furthermore, this compound has been shown to counteract muscle atrophy by activating the Akt signaling pathway and reducing the expression of muscle-specific ubiquitin E3 ligases, MAFbx and MuRF1.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on C2C12 myoblasts based on published research.
Table 1: Effective Concentrations of this compound on C2C12 Myoblast Differentiation
| Concentration | Observed Effect | Reference |
| 10 nM | Dose-dependently increased the number of MHC-positive multinucleated myotubes. | |
| 50 nM | Dose-dependently increased the number of MHC-positive multinucleated myotubes. | |
| 100 nM | Showed the strongest induction of MyoD transcriptional activity and increased expression of MHC, myogenin, and MyoD. Also used to protect against dexamethasone-induced myotube atrophy. |
Table 2: Summary of this compound's Effect on Key Myogenic and Atrophic Markers
| Marker | Treatment Condition | Effect of this compound | Reference |
| MyoD | Differentiation | Increased expression | |
| Myogenin | Differentiation | Increased expression | |
| Myosin Heavy Chain (MHC) | Differentiation | Increased expression and number of MHC-positive myotubes | |
| Phospho-p38 MAPK | Differentiation | Increased phosphorylation | |
| Phospho-Akt | Dexamethasone-induced atrophy | Increased phosphorylation | |
| MAFbx | Dexamethasone-induced atrophy | Reduced expression | |
| MuRF1 | Dexamethasone-induced atrophy | Reduced expression | |
| Myostatin | Dexamethasone-induced atrophy | Reduced expression |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on C2C12 myoblasts are provided below.
C2C12 Cell Culture and Maintenance
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with GM and re-plate at a suitable density. Avoid allowing cells to become fully confluent to maintain their differentiation potential.
C2C12 Myoblast Differentiation Protocol
-
Seeding: Plate C2C12 myoblasts in appropriate culture vessels.
-
Induction of Differentiation: When cells reach approximately 80-90% confluency, replace the Growth Medium with Differentiation Medium (DM).
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
This compound Treatment: Add this compound directly to the DM at desired concentrations (e.g., 10, 50, 100 nM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Duration: Differentiate the cells for up to 3 days, changing the medium every 24 hours.
Dexamethasone-Induced Muscle Atrophy Model
-
Differentiation: Differentiate C2C12 myoblasts into myotubes for 3 days as described above.
-
Atrophy Induction: After 3 days of differentiation, treat the myotubes with 1 µM dexamethasone.
-
This compound Co-treatment: Simultaneously treat with this compound (e.g., 100 nM) for an additional 48 hours.
Immunofluorescence Staining for Myosin Heavy Chain (MHC)
-
Fixation: After the desired treatment period, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against Myosin Heavy Chain (MHC) overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining: Counterstain nuclei with DAPI.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate with primary antibodies against proteins of interest (e.g., MyoD, myogenin, MHC, phospho-p38, p38, phospho-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Signaling pathways modulated by this compound in C2C12 myoblasts.
Caption: Experimental workflow for studying this compound in C2C12 cells.
References
Corylifol A: A Promising Modulator of Muscle Cell Physiology Explored via Western Blot Analysis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Corylifol A, a natural compound isolated from the seeds of Psoralea corylifolia, has emerged as a significant area of interest in muscle physiology research. Studies have demonstrated its potential to enhance myogenesis (muscle cell formation) and alleviate muscle atrophy (muscle wasting). This document provides detailed application notes and protocols for investigating the effects of this compound on muscle cells, with a specific focus on Western blot analysis to elucidate the underlying molecular mechanisms. The primary audience for this document includes researchers, scientists, and professionals involved in drug development for muscle-related disorders.
Application Notes
This compound has been shown to modulate key signaling pathways involved in both muscle growth and degradation. Western blot analysis is a crucial technique to quantify the changes in protein expression and phosphorylation status within these pathways upon treatment with this compound.
Key Research Applications:
-
Myogenesis Enhancement: this compound promotes the differentiation of myoblasts into myotubes. Western blot analysis can be used to measure the expression of myogenic regulatory factors (MRFs) such as MyoD and myogenin, as well as structural proteins like Myosin Heavy Chain (MHC), to quantify the extent of myogenesis.[1][2][3]
-
Amelioration of Muscle Atrophy: this compound has demonstrated a protective effect against muscle atrophy induced by agents like dexamethasone or in models of cancer cachexia.[1][4] Western blot is essential for assessing the downregulation of atrophy-related ubiquitin E3 ligases, including Muscle Atrophy F-box (MAFbx/atrogin-1) and Muscle RING Finger 1 (MuRF1).
-
Signaling Pathway Elucidation: The effects of this compound are mediated through various signaling pathways. Western blot analysis is critical for studying the activation or inhibition of key proteins in these pathways, including:
-
p38 MAPK Pathway: this compound has been found to activate the p38 MAPK pathway, which is essential for its myogenic effects.
-
Akt/mTOR Pathway: This pathway is a central regulator of muscle protein synthesis and hypertrophy. This compound can activate Akt, a key component of this pathway, to promote anabolic processes.
-
AMPK Signaling Pathway: This pathway acts as a cellular energy sensor and can influence both muscle metabolism and growth. This compound has been shown to modulate AMPK signaling, contributing to its beneficial effects on muscle.
-
Quantitative Data Summary
The following tables summarize the typical quantitative changes observed in protein expression or phosphorylation in muscle cells treated with this compound, as determined by Western blot analysis.
Table 1: Effect of this compound on Myogenic Markers
| Target Protein | Treatment Condition | Fold Change vs. Control | Reference |
| MyoD | This compound (100 nM) on differentiating C2C12 cells (Day 2) | Increased | |
| Myogenin | This compound (100 nM) on differentiating C2C12 cells (Day 3) | Increased | |
| Myosin Heavy Chain (MHC) | This compound (10-100 nM) on differentiating C2C12 cells | Dose-dependent increase |
Table 2: Effect of this compound on Muscle Atrophy Markers (Dexamethasone-Induced Atrophy Model)
| Target Protein | Treatment Condition | Fold Change vs. Dexamethasone | Reference |
| p-NF-κB | This compound (100 nM) + Dexamethasone | Decreased | |
| MuRF1 | This compound (100 nM) + Dexamethasone | Decreased | |
| MAFbx | This compound (100 nM) + Dexamethasone | Decreased | |
| Myostatin | This compound (100 nM) + Dexamethasone | Decreased |
Table 3: Effect of this compound on Key Signaling Proteins
| Target Protein | Treatment Condition | Fold Change vs. Control/Atrophy Model | Reference |
| p-p38 MAPK | This compound (100 nM) on differentiating C2C12 cells | Sustained activation | |
| p-Akt | This compound (100 nM) on differentiating C2C12 cells | No significant change during differentiation | |
| p-Akt | This compound (100 nM) + Dexamethasone | Rescued decrease caused by dexamethasone | |
| p-AMPK | Bavachin or this compound (10 mg/kg) in db/db mice | Increased |
Experimental Protocols
C2C12 Myoblast Culture and Differentiation
This protocol describes the standard procedure for culturing and differentiating C2C12 mouse myoblasts, a common cell line for studying myogenesis.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (dissolved in DMSO).
Procedure:
-
Cell Culture: Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot) at a density that will reach 80-90% confluency before differentiation.
-
Induction of Differentiation: When cells reach confluency, aspirate the GM and wash once with PBS. Replace with DM to induce differentiation into myotubes.
-
This compound Treatment: Add this compound from the stock solution to the DM at the desired final concentrations (e.g., 10, 50, 100 nM). An equivalent volume of DMSO should be added to the control wells.
-
Incubation: Incubate the cells for the desired period (e.g., 1-3 days for differentiation studies).
Dexamethasone-Induced Muscle Atrophy Model
This protocol outlines the induction of an in vitro muscle atrophy model using dexamethasone.
Procedure:
-
Differentiate Myotubes: Differentiate C2C12 myoblasts into myotubes as described above (typically for 3-4 days).
-
Induce Atrophy: After differentiation, treat the myotubes with dexamethasone (e.g., 100 µM) in fresh DM to induce atrophy.
-
Co-treatment with this compound: To test the protective effects of this compound, co-treat the myotubes with dexamethasone and the desired concentration of this compound.
-
Incubation: Incubate for 24-48 hours before harvesting for Western blot analysis.
Western Blot Analysis
This protocol provides a general procedure for performing Western blot analysis on muscle cell lysates.
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies (specific to target proteins).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagent.
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 15-20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin, or pan-cadherin).
Visualizations
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Signaling Pathways Modulated by this compound.
References
- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunocytochemistry for Myosin Heavy Chain (MHC) in Corylifol A-Treated Myoblasts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing immunocytochemistry (ICC) to study the effects of Corylifol A on Myosin Heavy Chain (MHC), a key marker for myogenesis, in C2C12 myoblast cells.
Introduction
This compound, a natural compound isolated from Psoralea corylifolia, has demonstrated significant effects on myogenesis and the alleviation of muscle atrophy.[1][2][3] A critical aspect of studying these effects is the visualization and quantification of Myosin Heavy Chain (MHC), a terminal differentiation marker in muscle cells. Immunocytochemistry is an indispensable technique for this purpose, allowing for the qualitative and quantitative assessment of MHC expression in response to this compound treatment. This document outlines the underlying signaling pathways, quantitative data from relevant studies, and a detailed protocol for performing ICC for MHC in C2C12 cells treated with this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on MHC expression and related myogenic factors.
Table 1: Dose-Dependent Effect of this compound on Myotube Formation
| This compound Concentration | Observation |
| 10 nM | Increase in MHC-positive multinucleated myotubes |
| 50 nM | Dose-dependent increase in MHC-positive multinucleated myotubes |
| 100 nM | Significant increase in MHC-positive multinucleated myotubes and decreased mononuclear myotubes[1] |
Table 2: Time-Dependent Effect of this compound (100 nM) on Myogenic Marker Expression
| Differentiation Day | MyoD Expression | Myogenin Expression | MHC Expression |
| Day 1 | Increased | Increased | Increased |
| Day 2 | Maximally Increased | Further Increased | Further Increased |
| Day 3 | Sustained Increase | Maximally Increased | Maximally Increased[1] |
Table 3: Effect of this compound on Myotube Atrophy (Dexamethasone-Induced)
| Treatment | Key Observations |
| Control | Normal MHC-expressing multinucleated myotubes |
| Dexamethasone (1 µM) | Decreased number of MHC-expressing multinucleated myotubes |
| Dexamethasone + this compound (100 nM) | Protection against dexamethasone-induced myotube loss; increased proportion of multinucleated MHC-expressing myotubes |
Signaling Pathways
This compound influences MHC expression through the modulation of key signaling pathways involved in myogenesis and muscle atrophy.
Myogenesis Promotion
This compound promotes myogenesis primarily through the activation of the p38 MAPK signaling pathway, which leads to the enhanced expression of myogenic regulatory factors like MyoD and myogenin, and subsequently MHC.
References
Application Notes and Protocols for Dexamethasone-Induced Muscle Atrophy Model in Corylifol A Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dexamethasone, a synthetic glucocorticoid, is widely utilized to induce skeletal muscle atrophy in both in vitro and in vivo models, providing a robust system for studying muscle wasting and evaluating potential therapeutic agents. Corylifol A, a flavonoid isolated from Psoralea corylifolia, has demonstrated significant potential in ameliorating muscle atrophy.[1][2][3] This document provides detailed protocols for establishing a dexamethasone-induced muscle atrophy model using C2C12 myotubes and for assessing the therapeutic effects of this compound. The outlined procedures cover cell culture, atrophy induction, treatment, and subsequent molecular analyses to investigate the underlying signaling pathways.
Experimental Protocols
1. C2C12 Myoblast Culture and Differentiation:
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
Protocol:
-
Culture C2C12 myoblasts in Growth Medium until they reach 80-90% confluency.
-
To induce differentiation, replace the Growth Medium with Differentiation Medium.
-
Allow the myoblasts to differentiate into myotubes for 3-5 days, replacing the Differentiation Medium every 48 hours. Successful differentiation is characterized by the formation of multinucleated, elongated myotubes.
2. Dexamethasone-Induced Myotube Atrophy and this compound Treatment:
-
Materials: Dexamethasone (stock solution prepared in DMSO), this compound (stock solution prepared in DMSO).
Protocol:
-
After successful differentiation of C2C12 myotubes, replace the Differentiation Medium with fresh medium.
-
To induce atrophy, treat the myotubes with dexamethasone at a final concentration of 1 µM to 100 µM for 24-48 hours.[3][4]
-
For this compound treatment, co-incubate the dexamethasone-treated myotubes with this compound at a concentration of 100 nM. A vehicle control (DMSO) should be run in parallel.
-
Following the incubation period, the cells are ready for analysis.
3. Immunocytochemistry for Myosin Heavy Chain (MHC):
-
Purpose: To visualize and quantify myotube formation and atrophy.
Protocol:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibody against Myosin Heavy Chain (MHC) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope. Myotube diameter and fusion index can be quantified using appropriate image analysis software.
4. Western Blot Analysis:
-
Purpose: To quantify the expression levels of key proteins involved in muscle atrophy and myogenesis signaling pathways.
Protocol:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., MHC, Atrogin-1, MuRF1, p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Data Presentation
Table 1: Effects of this compound on Dexamethasone-Induced Myotube Atrophy Markers
| Treatment Group | Myotube Diameter (relative to Control) | MHC Expression (relative to Control) | Atrogin-1 Expression (relative to Control) | MuRF1 Expression (relative to Control) |
| Control | 100% | 100% | 100% | 100% |
| Dexamethasone (1 µM) | Decreased | Decreased | Increased | Increased |
| Dexamethasone (1 µM) + this compound (100 nM) | Increased (compared to Dex) | Increased (compared to Dex) | Decreased (compared to Dex) | Decreased (compared to Dex) |
Note: This table summarizes the expected qualitative changes based on the literature. Actual quantitative values should be determined experimentally.
Table 2: Effects of this compound on Key Signaling Proteins in Dexamethasone-Treated Myotubes
| Treatment Group | p-Akt / Total Akt Ratio | p-NF-κB / Total NF-κB Ratio | Myostatin Expression (relative to Control) |
| Control | Baseline | Baseline | Baseline |
| Dexamethasone (1 µM) | Decreased | Increased | Increased |
| Dexamethasone (1 µM) + this compound (100 nM) | Increased (compared to Dex) | Decreased (compared to Dex) | Decreased (compared to Dex) |
Note: This table summarizes the expected qualitative changes based on the literature. Actual quantitative values should be determined experimentally.
Signaling Pathways and Experimental Workflow
References
Application Notes and Protocols for Corylifol A Research in a C26 Tumour-Bearing Mice Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the C26 tumour-bearing mouse model to investigate the effects of Corylifol A, particularly in the context of cancer cachexia.
Introduction
Cancer cachexia is a multifactorial syndrome characterized by progressive loss of skeletal muscle mass and adipose tissue, leading to significant weight loss and functional impairment. The C26 colon carcinoma tumour-bearing mouse is a widely accepted and utilized preclinical model that recapitulates key features of human cancer cachexia[1][2][3]. This compound, a natural compound isolated from Psoralea corylifolia L., has demonstrated potential in ameliorating cancer cachexia-induced muscle atrophy[4][5]. These notes detail the experimental setup to study the efficacy and mechanism of action of this compound in this model.
Core Applications
-
Evaluating the therapeutic potential of this compound in mitigating cancer cachexia.
-
Investigating the molecular mechanisms underlying the effects of this compound on muscle wasting.
-
Assessing the impact of this compound on inflammatory pathways associated with cachexia.
Experimental Protocols
Cell Culture and Preparation of C26 Carcinoma Cells
This protocol outlines the steps for culturing murine colon adenocarcinoma C26 cells required for tumour induction.
-
Cell Line: Murine colon adenocarcinoma C26 cells.
-
Growth Medium: High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1 mM sodium pyruvate, 1% glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS).
-
Detach cells using trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS for injection.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Establishment of the C26 Tumour-Bearing Mouse Model
This protocol describes the induction of tumours in mice to create the cachexia model.
-
Animal Strain: Adult male BALB/c mice or CD2F1 mice.
-
Tumour Induction:
-
Prepare a suspension of C26 cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the interscapular region of each mouse.
-
A control group of mice should be injected with an equal volume of sterile PBS.
-
-
Monitoring:
-
Monitor the mice daily for tumour growth, body weight, and food intake.
-
Tumour volume can be calculated using the formula: (Length x Width^2) / 2.
-
This compound Administration
This protocol details the treatment of tumour-bearing mice with this compound.
-
Treatment Groups:
-
Healthy Control (PBS injection, no tumour)
-
C26 Model Group (tumour-bearing, vehicle treatment)
-
This compound Treatment Group (tumour-bearing, 15 mg/kg)
-
This compound Treatment Group (tumour-bearing, 30 mg/kg)
-
-
Administration:
-
Once tumours are palpable, begin daily intraperitoneal (i.p.) injections of this compound (15 or 30 mg/kg) or the vehicle control.
-
Continue treatment for the duration of the experiment (e.g., 18 days).
-
Endpoint Analysis
-
Euthanasia and Sample Collection:
-
At the experimental endpoint, euthanize mice via an approved method.
-
Collect blood via cardiac puncture for serum analysis of inflammatory cytokines (e.g., IL-6, TNF-α).
-
Excise and weigh the tumour, gastrocnemius muscle, and epididymal white adipose tissue (eWAT).
-
-
Histological Analysis:
-
Fix muscle and adipose tissues in 10% formalin.
-
Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess myofiber cross-sectional area and adipocyte size.
-
-
Western Blot Analysis:
-
Homogenize muscle tissue to extract proteins.
-
Perform Western blotting to analyze the expression and phosphorylation of key proteins in the TAOK1/p38-MAPK/FoxO3 signaling pathway.
-
-
ELISA:
-
Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the serum levels of IL-6 and TNF-α.
-
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in the C26 tumour-bearing mouse model.
Table 1: Effect of this compound on Body Weight and Muscle Mass
| Treatment Group | Final Body Weight (g) | Gastrocnemius Muscle Weight / Body Weight (%) |
| C26 Model Group | 21.66 ± 0.56 | 0.45 ± 0.01 |
| This compound (15 mg/kg) | - | 0.53 ± 0.02 |
| This compound (30 mg/kg) | 23.59 ± 0.94 | 0.54 ± 0.01 |
Table 2: Effect of this compound on Serum Inflammatory Cytokines
| Treatment Group | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |
| Healthy Control | Significantly lower than C26 Model | Significantly lower than C26 Model |
| C26 Model Group | Significantly higher than Healthy Control | Significantly higher than Healthy Control |
| This compound Treatment | No significant change vs. C26 Model | Significantly lower than C26 Model |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism in ameliorating muscle atrophy.
Caption: Workflow for C26 tumour-bearing mouse model and this compound treatment.
References
- 1. Video: The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [jove.com]
- 2. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [scholarworks.indianapolis.iu.edu]
- 3. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38-MAPK/FoxO3 pathway in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38‐MAPK/FoxO3 pathway in cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Corylifol A in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corylifol A, a phenolic compound isolated from Psoralea corylifolia, has garnered significant interest for its diverse biological activities, including its role as an inhibitor of STAT3 activation.[1][2] Proper solubilization and handling of this compound are critical for obtaining accurate and reproducible results in in vitro studies. These application notes provide detailed protocols for dissolving this compound, ensuring its stability, and offering insights into its mechanism of action for assay development.
Data Presentation
Solubility of this compound
This compound exhibits high solubility in dimethyl sulfoxide (DMSO). For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an aqueous medium.
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL (640.25 mM) | Ultrasonic assistance is required for complete dissolution. It is advisable to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
Stability of this compound Solutions
Proper storage of this compound solutions is crucial to maintain their biological activity. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | 2 years[1][3] |
| DMSO | -20°C | 1 year |
| Aqueous Media | 2-8°C | Prepare fresh; limited stability. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted for various in vitro assays.
Materials:
-
This compound (powder)
-
Anhydrous or cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh a specific mass of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 390.47 g/mol ), weigh out 3.90 mg of this compound.
-
Dissolution: Transfer the weighed this compound powder into a sterile amber vial. Using a calibrated micropipette, add the calculated volume of DMSO. For 3.90 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Solubilization: Securely cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes until the solution becomes clear. Gentle warming to 37°C can also aid dissolution.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected cryovials. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution into an aqueous-based cell culture medium or buffer for experimental use.
Procedure:
-
Pre-warm the medium: Before adding the this compound stock solution, gently warm the cell culture medium or buffer to 37°C. This can help prevent the precipitation of the compound.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations.
-
Dropwise Addition: Add the this compound stock solution to the medium drop-by-drop while gently vortexing or swirling the tube. This ensures rapid and even dispersion and minimizes the risk of precipitation.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay. Generally, the final DMSO concentration in cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Fresh Preparation: Always prepare fresh working solutions from the frozen stock immediately before each experiment to ensure compound stability.
Mandatory Visualizations
Signaling Pathway
References
Application Notes and Protocols for In Vivo Administration of Corylifol A in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Corylifol A in mouse models, with a focus on studies related to muscle atrophy. The protocols and data presented are compiled from various research studies to assist in the design and execution of future experiments.
Quantitative Data Summary
The following table summarizes the quantitative data from in vivo mouse studies investigating the effects of this compound.
| Parameter | Mouse Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Grip Strength & Muscle Mass | Dexamethasone-induced muscle atrophy (C57BL/6N mice) | Oral | 10 mg/kg/day | 12 days | Enhanced muscle strength and mass. | [1] |
| Muscle Fiber Cross-Sectional Area | Dexamethasone-induced muscle atrophy (C57BL/6N mice) | Oral | 10 mg/kg/day | 12 days | Significantly increased cross-sectional area of myofibers. | [1] |
| Body Weight & Muscle Wasting | Cancer cachexia (C26 tumor-bearing mice) | Intraperitoneal | 15 or 30 mg/kg/day | 18 days | Prevented body weight loss and muscle wasting. The 30 mg/kg dose resulted in a significantly higher body weight compared to the control group. | [2][3] |
| Gastrocnemius Muscle Weight/Body Weight Ratio | Cancer cachexia (C26 tumor-bearing mice) | Intraperitoneal | 15 or 30 mg/kg/day | 18 days | Significantly higher gastrocnemius muscle weight to body weight ratio compared to the C26 model group. | [2] |
| Grip Strength & Cross-Sectional Area | Type 2 Diabetic (db/db mice) | Oral | 10 mg/kg/day | 40 days | Enhanced muscle strength and cross-sectional areas of muscle fibers. | |
| Pharmacokinetics (from Psoralea corylifolia extract in rats) | Sprague-Dawley rats | Oral | 2.0 g/kg extract | Single dose | Maximal plasma concentration (Cmax) of this compound was 8.87 ng/mL. | |
| Pharmacokinetics (from Psoralea corylifolia extract in rats) | Sprague-Dawley rats | Oral | 1.2 g/kg extract | Single dose | Cmax of this compound was 1.70 ng/mL. |
Experimental Protocols
Oral Gavage Administration of this compound in a Dexamethasone-Induced Muscle Atrophy Model
This protocol is adapted from studies investigating the ameliorative effects of this compound on muscle atrophy.
Materials:
-
This compound
-
Vehicle solution: 9% Kolliphor HS 15 (Solutol® HS 15) and 10% Dimethyl sulfoxide (DMSO) in sterile saline
-
Dexamethasone
-
Sterile saline
-
8-week-old male C57BL/6N mice
-
Standard laboratory animal housing and diet
-
Oral gavage needles (20-22 gauge, 1-1.5 inch, ball-tipped)
-
Syringes (1 mL)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Animal Acclimatization:
-
House the mice for at least one week before the experiment under standard conditions (22 ± 1°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
-
Preparation of Dosing Solutions (Prepare fresh daily):
-
This compound Solution (1 mg/mL for a 10 mg/kg dose in a 20g mouse):
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution.
-
Add Kolliphor HS 15 and vortex thoroughly.
-
Add sterile saline to the final volume and vortex until a clear solution is formed. The final concentrations should be 9% Kolliphor HS 15 and 10% DMSO.
-
-
Vehicle Control Solution:
-
Prepare a solution of 9% Kolliphor HS 15 and 10% DMSO in sterile saline without this compound.
-
-
Dexamethasone Solution (2 mg/mL for a 20 mg/kg dose):
-
Dissolve dexamethasone in a suitable vehicle (e.g., sterile saline) for intraperitoneal injection.
-
-
-
Experimental Groups (n=8-10 mice per group):
-
Control Group: Vehicle administration orally + Saline injection i.p.
-
DEX Group: Vehicle administration orally + Dexamethasone injection i.p.
-
DEX + this compound Group: this compound (10 mg/kg) administration orally + Dexamethasone injection i.p.
-
-
Administration Procedure:
-
This compound Administration (Days 1-12):
-
Administer this compound or vehicle solution orally once daily for 12 days. The volume is typically 10 mL/kg body weight.
-
-
Induction of Muscle Atrophy (Days 3-12):
-
From day 3 to day 12, induce muscle atrophy by intraperitoneal injection of dexamethasone (20 mg/kg/day).
-
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Measure grip strength before the start of the study and at the end.
-
-
Endpoint Analysis (Day 13):
-
Euthanize the mice.
-
Harvest tissues, including specific muscles like the gastrocnemius, soleus, and tibialis anterior.
-
Weigh the dissected muscles.
-
Perform histological analysis (e.g., H&E staining) to measure the cross-sectional area of muscle fibers.
-
Intraperitoneal Injection of this compound in a Cancer Cachexia Model
This protocol is based on a study evaluating this compound's effect on cancer cachexia-induced muscle atrophy.
Materials:
-
This compound
-
Sterile vehicle suitable for intraperitoneal injection (e.g., sterile saline, though the specific vehicle for this compound was not detailed in the abstracts)
-
C26 tumor cells
-
BALB/c mice
-
Syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Animal Model:
-
Induce cancer cachexia by subcutaneously injecting C26 tumor cells into the right flank of BALB/c mice.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile vehicle to the desired concentration (e.g., for 15 or 30 mg/kg doses). Ensure complete dissolution.
-
-
Experimental Groups:
-
Healthy Control Group: No tumor cells, daily i.p. injection of vehicle.
-
C26 Model Group: C26 tumor cells, daily i.p. injection of vehicle.
-
C26 + this compound (15 mg/kg) Group: C26 tumor cells, daily i.p. injection of 15 mg/kg this compound.
-
C26 + this compound (30 mg/kg) Group: C26 tumor cells, daily i.p. injection of 30 mg/kg this compound.
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal injection daily for 18 days.
-
-
Monitoring:
-
Record body weight and food intake daily.
-
Measure tumor volume regularly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Measure final body weight and tumor weight.
-
Dissect and weigh muscles (e.g., gastrocnemius).
-
Signaling Pathways and Experimental Workflows
This compound Signaling in Muscle Atrophy
This compound has been shown to modulate key signaling pathways involved in muscle protein synthesis and degradation, thereby ameliorating muscle atrophy. One of the critical pathways is the Akt/mTOR pathway, which promotes myogenesis, and the p38 MAPK pathway, which is essential for myogenesis. In the context of cancer cachexia, this compound inhibits the TAOK1/p38-MAPK/FoxO3 pathway.
Caption: this compound's dual role in muscle metabolism.
Experimental Workflow for In Vivo Mouse Study
The following diagram illustrates a typical experimental workflow for an in vivo study of this compound in a mouse model of dexamethasone-induced muscle atrophy.
Caption: Workflow for dexamethasone-induced muscle atrophy study.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Corylifol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corylifol A is a prominent bioactive flavonoid isolated from the seeds of Psoralea corylifolia, a plant widely utilized in traditional medicine. It has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects. To facilitate further investigation into its therapeutic potential for pharmacokinetic studies, quality control, and drug development, a reliable and validated analytical method for its quantification is essential. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in various matrices.
Principle
This method utilizes reversed-phase HPLC coupled with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. This mobile phase composition ensures good peak shape and resolution of this compound from other components present in the sample matrix. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standard solutions of known concentrations. For higher sensitivity and selectivity, especially in complex biological matrices, a tandem mass spectrometry (MS/MS) detector can be employed.
I. Chromatographic Conditions
A summary of the recommended HPLC and UPLC-MS/MS conditions for the quantification of this compound is presented in Table 1.
Table 1: HPLC and UPLC-MS/MS Parameters for this compound Quantification
| Parameter | HPLC-UV | UPLC-MS/MS |
| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm) | C18 (e.g., 50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start with 15% B, increasing to 80% B over 60 minutes.[1] | 10–50% B (0–2.0 min), 50–100% B (2.0–3.0 min), 100% B (3.0–3.2 min), 100–10% B (3.2–3.5 min), 20% B (3.5–4.0 min).[2] |
| Flow Rate | 0.5 - 1.0 mL/min.[1] | 0.4 mL/min.[2] |
| Column Temperature | Ambient or 35 °C.[2] | 35 °C. |
| Injection Volume | 10 - 20 µL | 8 µL. |
| Detection | UV at 270 nm. | ESI in positive ion mode. |
| MS/MS Parameters | N/A | Capillary Voltage: +3000 VSource Temperature: 100 °CDesolvation Temperature: 300 °CCone Gas Flow: 50 L/hDesolvation Gas Flow: 800 L/h. |
II. Experimental Protocols
A. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
B. Sample Preparation
The choice of sample preparation method depends on the matrix.
1. Plant Material (e.g., Psoralea corylifolia seeds):
-
Grind the dried seeds into a fine powder.
-
Accurately weigh 1 g of the powdered sample and place it in a flask.
-
Add 20 mL of 70% ethanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.
2. Biological Matrices (e.g., Plasma, Serum):
-
To 100 µL of the biological sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and filter through a 0.22 µm syringe filter before analysis.
III. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Specification | Typical Value |
| Linearity (R²) | ≥ 0.999 | > 0.999. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~50-100 ng/mL (HPLC-UV). |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | >150 ng/mL (HPLC-UV). |
| Precision (%RSD) | Intra-day: < 2% Inter-day: < 3% | < 2% (Intra-day), < 3% (Inter-day). |
| Accuracy/Recovery (%) | 80 - 120% | 96.3% - 102.3%. |
| Specificity | No interference at the retention time of this compound | Assessed by comparing chromatograms of blank and spiked samples. |
| Stability | Analyte should be stable in solution and during storage | Assessed at different temperatures and time points. |
IV. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of this compound in the samples by interpolating their peak areas into the calibration curve.
V. Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: General workflow for the quantification of this compound.
The metabolic pathway of this compound, primarily involving oxidation and glucuronidation, is an important consideration in pharmacokinetic studies.
Caption: Metabolic pathways of this compound.
References
Application Note: Corylifol A as a Potent Inhibitor of IL-6 Induced STAT3 Activation
For Research Use Only.
Introduction
The Interleukin-6 (IL-6) signaling pathway plays a crucial role in the immune response, inflammation, and cellular proliferation. Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancer. A key downstream effector of IL-6 signaling is the Signal Transducer and Activator of Transcription 3 (STAT3). Upon binding of IL-6 to its receptor, a signaling cascade is initiated, leading to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus, where it regulates the transcription of target genes involved in cell survival, proliferation, and inflammation. Consequently, the inhibition of the IL-6/STAT3 pathway presents a promising therapeutic strategy for a range of diseases.
Corylifol A, a phenolic compound isolated from Psoralea corylifolia, has been identified as a potent inhibitor of the IL-6 induced STAT3 signaling pathway. This application note provides detailed protocols for assessing the inhibitory effect of this compound on IL-6 induced STAT3 activation in a cellular context, specifically using the human hepatoma cell line, Hep3B.
Principle
This application note describes two primary methods to quantify the inhibitory effect of this compound on IL-6 induced STAT3 activation: a STAT3-dependent luciferase reporter assay and a Western blot analysis for phosphorylated STAT3 (p-STAT3). Additionally, a cell viability assay is included to assess the cytotoxic effects of this compound.
The luciferase reporter assay utilizes a plasmid containing a STAT3-responsive element upstream of a luciferase gene. Upon activation by IL-6, STAT3 binds to this element and drives the expression of luciferase. The resulting luminescence is a direct measure of STAT3 transcriptional activity. This compound's inhibitory effect is quantified by the reduction in luminescence.
Western blot analysis provides a direct assessment of the phosphorylation status of STAT3. An antibody specific to the phosphorylated form of STAT3 (at tyrosine 705) is used to detect the level of activated STAT3. A decrease in the p-STAT3 signal in the presence of this compound indicates inhibition of the signaling pathway.
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. This is crucial to ensure that the observed inhibition of STAT3 activation is not a result of general cytotoxicity.
Data Presentation
This compound Inhibition of IL-6 Induced STAT3 Promoter Activity
Studies have shown that this compound inhibits IL-6-induced STAT3 promoter activity in Hep3B cells with an IC50 value of approximately 0.81 ± 0.15 µM[1][2]. The following table provides representative data on the dose-dependent inhibition of STAT3 promoter activity by this compound.
| This compound Concentration (µM) | IL-6 Induced STAT3 Promoter Activity (% of Control) | % Inhibition |
| 0 (Vehicle Control) | 100 | 0 |
| 0.1 | 85 | 15 |
| 0.5 | 60 | 40 |
| 0.81 | 50 | 50 |
| 1.0 | 45 | 55 |
| 5.0 | 20 | 80 |
| 10.0 | 10 | 90 |
Cytotoxicity of this compound in Hep3B Cells
The cytotoxic effects of this compound on Hep3B cells have been evaluated, with a reported IC50 value of 13.5 µg/mL[2]. The following table shows representative data for cell viability following treatment with this compound for 48 hours.
| This compound Concentration (µg/mL) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 98 |
| 5 | 90 |
| 10 | 75 |
| 13.5 | 50 |
| 20 | 30 |
| 50 | 10 |
Experimental Protocols
Materials and Reagents
-
Hep3B cells (ATCC® HB-8064™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human IL-6
-
This compound
-
STAT3 Luciferase Reporter Plasmid
-
Renilla Luciferase Control Plasmid
-
Lipofectamine™ 2000 Transfection Reagent
-
Dual-Luciferase® Reporter Assay System
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Cell Culture and Maintenance
-
Culture Hep3B cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
STAT3 Luciferase Reporter Assay
-
Cell Seeding: Seed Hep3B cells in a 24-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the STAT3 luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine™ 2000 according to the manufacturer's protocol.
-
Serum Starvation: After 24 hours of transfection, replace the medium with serum-free DMEM and incubate for another 12-16 hours.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
IL-6 Stimulation: Stimulate the cells with human IL-6 (final concentration of 20-50 ng/mL) for 6 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the IL-6 stimulated vehicle control.
Western Blot for Phosphorylated STAT3
-
Cell Seeding and Serum Starvation: Seed Hep3B cells in a 6-well plate at a density of 5 x 10^5 cells per well. After reaching 70-80% confluency, serum-starve the cells for 12-16 hours.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
IL-6 Stimulation: Stimulate the cells with IL-6 (20-50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and GAPDH as loading controls.
-
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed Hep3B cells in a 96-well plate at a density of 5 x 10^3 cells per well and incubate overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: IL-6/STAT3 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. Phenolic compounds isolated from Psoralea corylifolia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating Corylifol A's Pro-Myogenic and Anti-Atrophic Mechanisms in C2C12 Myotubes Using Lentiviral Transfection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Skeletal muscle atrophy, a debilitating loss of muscle mass, is a hallmark of various conditions, including aging (sarcopenia), chronic diseases, and cancer (cachexia).[1] The C2C12 mouse myoblast cell line is a widely used in vitro model to study myogenesis, the process of muscle fiber formation, and muscle-related disorders.[2] These cells can be induced to differentiate and fuse into multinucleated myotubes, mimicking mature muscle fibers.[2][3] However, C2C12 cells are notoriously difficult to transfect using traditional lipid-based methods, and gene expression can be transient and lost upon differentiation.[4]
Lentiviral vectors offer a robust solution for stable gene delivery in C2C12 cells. By integrating into the host genome, they provide long-term expression of transgenes (e.g., for overexpression studies) or shRNAs (for gene silencing), which is maintained even after differentiation into myotubes. This makes lentiviral transduction an ideal tool for mechanistic studies.
Corylifol A, a natural compound isolated from Psoralea corylifolia, has emerged as a promising agent for combating muscle atrophy. Studies have shown that it enhances myogenesis and protects myotubes from atrophy through dual anabolic and anti-catabolic effects. This application note provides detailed protocols for using lentiviral vectors to dissect the molecular mechanisms of this compound in C2C12 myotubes, from lentivirus production to cellular analysis.
Mechanism of Action of this compound in Skeletal Muscle
This compound exerts a dual effect on muscle cells: it promotes muscle building (myogenesis) and prevents muscle breakdown (atrophy). Its mechanism involves the modulation of several key signaling pathways.
-
Promotion of Myogenesis via p38 MAPK: this compound enhances the differentiation of myoblasts into myotubes. It increases the expression of critical myogenic regulatory factors such as MyoD, myogenin, and Myosin Heavy Chain (MHC). This pro-myogenic effect is dependent on the activation of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathway.
-
Inhibition of Muscle Atrophy:
-
Activation of the Akt Pathway: The PI3K/Akt signaling pathway is crucial for muscle protein synthesis and cell survival during myogenesis. In atrophy models induced by dexamethasone, this compound restores the phosphorylation and activation of Akt, promoting anabolic pathways.
-
Suppression of the Ubiquitin-Proteasome System: Muscle atrophy is characterized by elevated protein degradation. This compound reduces the expression of muscle-specific E3 ubiquitin ligases, namely MAFbx (Atrogin-1) and MuRF1, which are key components of the ubiquitin-proteasome system that tags proteins for degradation.
-
Inhibition of the TAOK1/p38-MAPK/FoxO3 Pathway: In cancer cachexia models, this compound has been shown to bind directly to and inhibit the Thousand-and-one amino acid kinase 1 (TAOK1). This prevents the activation of the downstream p38-MAPK/FoxO3 signaling axis, which is involved in both ubiquitin-proteasome and autophagy-lysosome-mediated protein degradation.
-
Data Presentation
The effects of this compound on myogenic and atrophic markers have been quantified in several studies. The tables below summarize key findings.
Table 1: Effect of this compound on MyoD Transcriptional Activity in C2C12 Myoblasts
| Treatment | Fold Change vs. Control | Reference |
|---|---|---|
| This compound | 2.3-fold increase |
Data from a MyoD-responsive luciferase reporter assay in C2C12 cells undergoing differentiation.
Table 2: In Vivo Effects of this compound on Muscle Mass in a Cancer Cachexia Mouse Model
| Treatment Group | Gastrocnemius Muscle Weight / Body Weight (%) | P-value vs. C26 Model | Reference |
|---|---|---|---|
| Healthy Control | Not reported | - | |
| C26 Model Group | 0.45 ± 0.01% | - | |
| C26 + this compound (15 mg/kg) | 0.53 ± 0.02% | < 0.01 | |
| C26 + this compound (30 mg/kg) | 0.54 ± 0.01% | < 0.01 |
C26 tumor-bearing mice were used as a model for cancer cachexia.
Experimental Workflow
The overall process for investigating this compound's mechanism using lentiviral transduction in C2C12 cells involves several key stages, from vector production to final analysis.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes transient transfection of HEK293T cells to produce lentiviral particles. It is critical to follow institutional biosafety guidelines for handling lentivirus (BSL-2 or higher).
Materials:
-
HEK293T cells (low passage, <15)
-
Growth Medium: DMEM with 10% FBS (antibiotic-free for transfection)
-
Lentiviral transfer plasmid (containing your gene of interest or shRNA)
-
Packaging plasmids (e.g., for a 2nd generation system: psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM or serum-free medium
-
0.45 µm PES filters
Procedure:
-
Day 0: Seed HEK293T Cells:
-
Plate 4 x 10⁶ HEK293T cells on a 10 cm dish. The cells should be 70-75% confluent at the time of transfection.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Day 1: Transfection:
-
In Tube A, mix the plasmids in serum-free medium. For a 10 cm dish, use a ratio of approximately 4:2:1 for transfer:packaging:envelope plasmids.
-
In Tube B, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the DNA-transfection reagent mixture dropwise to the HEK293T cells.
-
Incubate for 12-15 hours.
-
-
Day 2: Medium Change:
-
Aspirate the transfection medium and replace it with fresh growth medium (DMEM + 10% FBS, with antibiotics).
-
-
Day 3 & 4: Viral Harvest:
-
At 48 hours post-transfection, collect the supernatant containing viral particles into a sterile tube.
-
Add fresh media to the plate and return to the incubator. A second harvest can be performed at 72 hours.
-
Centrifuge the collected supernatant at ~2000 x g for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter.
-
Aliquot the virus into cryovials and store immediately at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: C2C12 Myoblast Culture and Differentiation
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): High-glucose DMEM, 20% FBS, 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): High-glucose DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin.
-
PBS, Trypsin-EDTA
Procedure:
-
Culturing C2C12 Myoblasts:
-
Culture cells at 37°C in a humidified 5% CO₂ incubator.
-
Passage the cells when they reach 70% confluence to prevent spontaneous differentiation. Do not let them become fully confluent.
-
-
Inducing Differentiation:
-
Plate C2C12 myoblasts and grow them in GM until they reach 80-90% confluence.
-
Aspirate the GM, wash the cells once with sterile PBS.
-
Replace the GM with DM.
-
Change the DM every 24 hours.
-
Observe the formation of multinucleated, elongated myotubes over the next 4-7 days.
-
Protocol 3: Lentiviral Transduction of C2C12 Cells
The most effective strategy is to transduce the proliferating myoblasts before inducing differentiation.
Materials:
-
C2C12 myoblasts
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (8 µg/mL final concentration)
-
Growth Medium (GM)
-
Selection agent (e.g., Puromycin, if the vector contains a resistance gene)
Procedure:
-
Day 1: Plate Cells:
-
Plate C2C12 myoblasts in GM so they are approximately 30-50% confluent on the day of transduction.
-
-
Day 2: Transduction:
-
Prepare transduction medium by diluting the lentiviral supernatant in fresh GM containing 8 µg/mL Polybrene. The amount of virus (Multiplicity of Infection, MOI) should be optimized for C2C12 cells, which can be resistant.
-
Aspirate the old medium from the cells and add the transduction medium.
-
Incubate for 16-24 hours at 37°C.
-
-
Day 3: Recovery and Selection:
-
Replace the transduction medium with fresh GM.
-
If using a selection marker, add the appropriate antibiotic (e.g., Puromycin) 48 hours post-transduction to select for stably transduced cells.
-
Expand the stable pool of transduced myoblasts.
-
-
Differentiation of Transduced Cells:
-
Once a stable population is established, proceed with the differentiation protocol as described in Protocol 2. The integrated lentiviral transgene will be expressed in the resulting myotubes.
-
Protocol 4: Analysis of this compound Effects
After generating stable C2C12 myotube cultures expressing your gene of interest (or knockdown), you can treat them with this compound to study its effects.
Procedure:
-
Treatment:
-
Differentiate the transduced C2C12 cells for 4-5 days until mature myotubes are formed.
-
Treat the myotubes with desired concentrations of this compound (e.g., 10-100 nM) for a specified duration (e.g., 24-48 hours).
-
For atrophy studies, co-treat or pre-treat with an atrophy-inducing agent like Dexamethasone or TNF-α.
-
-
Endpoint Analysis:
-
Western Blotting: Lyse the cells to extract total protein. Perform SDS-PAGE and Western blotting to analyze the expression and phosphorylation status of key proteins (e.g., p-p38, p-Akt, MyoD, MHC, MuRF1).
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for proteins like MHC to visualize myotube morphology, size, and fusion index.
-
Quantitative PCR (qPCR): Extract total RNA to analyze the mRNA expression levels of myogenic and atrophic genes.
-
Reporter Assays: If using a reporter construct (e.g., for MyoD or FoxO3 activity), lyse the cells and measure reporter activity (e.g., luciferase) according to the manufacturer's protocol.
-
References
- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. Genetic manipulation of myoblasts and a novel primary myosatellite cell culture system: comparing and optimizing approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Corylifol A Targets Using Biotin-Streptavidin Pull-Down Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corylifol A, a natural compound isolated from Psoralea corylifolia, has demonstrated a range of biological activities, including roles in myogenesis and the amelioration of muscle atrophy.[1] Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. The biotin-streptavidin pull-down assay is a powerful affinity-based method for identifying direct binding partners of small molecules from a complex protein lysate.[2][3] This document provides detailed application notes and a comprehensive protocol for utilizing a biotin-streptavidin pull-down assay coupled with mass spectrometry to identify and validate the protein targets of this compound.
Principle of the Assay
The biotin-streptavidin pull-down assay leverages the high-affinity, non-covalent interaction between biotin (Vitamin B7) and streptavidin. A biotinylated version of the small molecule of interest, in this case, this compound, is synthesized to act as a "bait." This bait is incubated with a cell or tissue lysate, allowing it to bind to its protein targets. Streptavidin-coated beads are then used to capture the biotinylated this compound-protein complexes. After a series of washes to remove non-specific binders, the captured proteins are eluted and identified using techniques such as mass spectrometry.
Key Findings: this compound Directly Targets TAOK1
Recent studies have successfully employed this technique to identify the direct binding target of this compound.[2][3] The "thousand-and-one" amino acid kinase 1 (TAOK1) has been identified as a primary target. This compound was found to bind to TAOK1 with a dissociation constant (Kd) of 5.65 μM. The binding of this compound to TAOK1 inhibits its phosphorylation, subsequently suppressing the downstream p38-MAPK/FoxO3 signaling pathway. This pathway is implicated in muscle atrophy, and its inhibition by this compound contributes to the compound's therapeutic effects.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound.
Table 1: Binding Affinity and Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) for TAOK1 | 5.65 μM | |
| IC50 for IL-6-induced STAT3 promoter activity | 0.81 ± 0.15 μM |
Table 2: Dose-Dependent Effect of this compound on Protein Phosphorylation and Expression
| Treatment | Target Protein | Effect | Concentration | Cell Line | Reference |
| This compound | p-TAOK1 | Dose-dependent inhibition of phosphorylation | 2.5, 5, 10 μM | C2C12 myotubes | |
| This compound | p-p38 MAPK | Sustained activation during myogenesis | 100 nM | C2C12 myoblasts | |
| This compound | p-p38 MAPK | Inhibition of TNF-α-induced phosphorylation | 10 μM | C2C12 myotubes | |
| This compound | FoxO3 | Decreased nuclear localization | 10 μM | C2C12 myotubes | |
| This compound | MuRF1 & MAFbx | Reduced expression | Not specified | Dexamethasone-treated myotubes |
Experimental Workflow and Signaling Pathway
Experimental Protocols
This section provides a detailed, step-by-step protocol for a biotin-streptavidin pull-down assay to identify this compound targets.
Part 1: Preparation of Biotinylated this compound Probe
The synthesis of a biotinylated this compound probe is a critical first step. This typically involves chemical synthesis to attach a biotin molecule to the this compound structure via a linker arm. The linker should be designed to minimize steric hindrance that could interfere with the binding of this compound to its target proteins. A previously reported structure of biotinylated this compound can be used as a reference.
Part 2: Cell Culture and Lysis
-
Cell Culture : Culture C2C12 myotubes or another relevant cell line to 80-90% confluency.
-
Cell Harvest : Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis : Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Clarification : Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification : Collect the supernatant and determine the protein concentration using a BCA assay.
Part 3: Biotin-Streptavidin Pull-Down Assay
-
Incubation : Incubate the cell lysate (e.g., 1-2 mg of total protein) with the biotinylated this compound probe (final concentration typically in the low micromolar range) for 2-4 hours at 4°C with gentle rotation. A negative control with biotin alone should be included to identify non-specific binders to the biotin moiety.
-
Bead Preparation : While the incubation is in progress, wash streptavidin-coated magnetic beads (e.g., 50 µL of slurry per sample) three times with lysis buffer.
-
Capture : Add the pre-washed streptavidin beads to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation to capture the biotinylated probe-protein complexes.
-
Washing :
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.
-
Perform a final wash with a buffer compatible with mass spectrometry analysis (e.g., PBS).
-
-
Elution : Elute the bound proteins from the beads. Several methods can be used:
-
Competitive Elution : Incubate the beads with a high concentration of free biotin.
-
Denaturing Elution : Boil the beads in SDS-PAGE sample buffer. This is a common method but may not be suitable for all downstream applications.
-
On-Bead Digestion : Directly digest the proteins on the beads with a protease like trypsin for mass spectrometry analysis.
-
Part 4: Mass Spectrometry and Data Analysis
-
Sample Preparation : Prepare the eluted proteins for mass spectrometry. This typically involves reduction, alkylation, and tryptic digestion to generate peptides.
-
LC-MS/MS Analysis : Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Use a database search engine (e.g., Mascot, SEQUEST) to identify the proteins from the mass spectra.
-
Candidate Validation : Compare the proteins identified in the biotinylated this compound pull-down with the negative control (biotin alone). Proteins that are significantly enriched in the this compound sample are considered potential binding partners.
Part 5: Target Validation
Identified candidate proteins should be validated using orthogonal methods, such as:
-
Western Blotting : Confirm the presence of the candidate protein in the pull-down eluate.
-
Microscale Thermophoresis (MST) or Surface Plasmon Resonance (SPR) : To quantitatively measure the binding affinity between this compound and the purified recombinant target protein.
-
Cellular Thermal Shift Assay (CETSA) : To confirm target engagement in a cellular context.
-
Functional Assays : To determine if this compound modulates the activity of the identified target protein (e.g., kinase assays for TAOK1).
By following these detailed protocols and application notes, researchers can effectively utilize the biotin-streptavidin pull-down assay to identify and validate the molecular targets of this compound, paving the way for a deeper understanding of its therapeutic potential.
References
- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38‐MAPK/FoxO3 pathway in cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38-MAPK/FoxO3 pathway in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Microscale Thermophoresis (MST) Binding Assay with Corylifol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corylifol A, a natural compound isolated from Psoralea corylifolia, has garnered significant interest for its diverse biological activities, including anti-inflammatory and muscle-protective effects.[1][2][3] Understanding the molecular interactions of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution with high sensitivity and low sample consumption.[4][5] This application note provides a detailed protocol for performing an MST-based binding assay to characterize the interaction between this compound and its target protein. A specific case study of this compound binding to Thousand-and-one amino acid kinase 1 (TAOK1) is presented, including quantitative binding data and the relevant signaling pathway.
Quantitative Data Summary
The interaction between this compound and its direct binding target, TAOK1, has been quantitatively assessed using Microscale Thermophoresis. The equilibrium dissociation constant (Kd), a measure of binding affinity, was determined to be in the micromolar range, indicating a moderate binding affinity.
| Ligand | Target Protein | Method | Dissociation Constant (Kd) | Reference |
| This compound | Human Recombinant TAOK1 | Microscale Thermophoresis (MST) | 5.65 µM |
Signaling Pathway of this compound and TAOK1
This compound has been shown to ameliorate muscle atrophy by directly binding to and inhibiting TAOK1. This inhibition subsequently downregulates the p38-MAPK/FoxO3 signaling cascade, a critical pathway in muscle protein degradation.
Experimental Workflow for MST Binding Assay
The following diagram outlines the key steps for performing a Microscale Thermophoresis binding assay between a fluorescently labeled target protein and a small molecule ligand like this compound.
Detailed Experimental Protocol: this compound and TAOK1 Binding Assay
This protocol is based on the methodology used to determine the binding affinity of this compound for human recombinant TAOK1.
1. Materials and Reagents
-
This compound: Purity >98%.
-
Human Recombinant TAOK1 Protein: Purity >95%.
-
Protein Labeling Kit: Monolith Series Protein Labeling Kit (e.g., NanoTemper Technologies, MO-L011) with a red fluorescent dye.
-
Assay Buffer: A suitable buffer in which the target protein is stable and soluble (e.g., PBS with 0.05% Tween-20).
-
Ligand Solvent: High-purity DMSO.
-
MST Instrument: NanoTemper Monolith NT.115 or equivalent.
-
MST Capillaries: Standard or premium capillaries compatible with the MST instrument.
-
Low-binding microcentrifuge tubes and pipette tips.
2. Preparation of Stock Solutions
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Target Protein Stock Solution: Prepare or obtain a stock solution of human recombinant TAOK1 at a known concentration.
3. Protein Labeling
-
Label the human recombinant TAOK1 protein with the red fluorescent dye according to the manufacturer's protocol for the Monolith Series Protein Labeling Kit.
-
The labeling reaction typically involves incubating the protein with the reactive dye for a specific time, followed by the removal of excess, unbound dye using the provided columns.
-
Determine the final concentration of the labeled TAOK1 protein.
4. Microscale Thermophoresis (MST) Assay
-
Assay Setup:
-
Prepare a series of 16 dilutions of this compound in the assay buffer containing a constant concentration of DMSO (e.g., 1%) to avoid artifacts from solvent differences. The final concentrations should span a wide range around the expected Kd (e.g., from low nanomolar to high micromolar).
-
Prepare a solution of the fluorescently labeled TAOK1 protein in the assay buffer. The final concentration of the labeled protein should be kept constant and ideally below the expected Kd.
-
Mix each this compound dilution with an equal volume of the labeled TAOK1 solution to achieve the final desired concentrations.
-
Also prepare a control sample containing only the labeled TAOK1 protein in the assay buffer with the same final DMSO concentration.
-
-
Incubation: Incubate the mixtures at room temperature for 10-20 minutes to allow the binding reaction to reach equilibrium.
-
Capillary Loading: Load approximately 4-10 µL of each sample into the MST capillaries.
-
MST Measurement:
-
Place the capillaries into the sample holder of the Monolith NT.115 instrument.
-
Set the instrument parameters. Typical settings include:
-
LED power: 20-95% (adjusted to achieve an initial fluorescence of 200-1000 units).
-
MST power: 20-40% (Medium).
-
-
Initiate the MST measurement. The instrument will apply an infrared laser to induce a temperature gradient and record the movement of the fluorescently labeled protein.
-
5. Data Analysis
-
The change in the normalized fluorescence (ΔFnorm), which is a result of thermophoresis, is plotted against the logarithm of the this compound concentration.
-
The resulting binding curve is fitted using the law of mass action to determine the equilibrium dissociation constant (Kd). This can be done using the analysis software provided with the MST instrument (e.g., MO.Affinity Analysis software).
Conclusion
Microscale Thermophoresis provides a robust and efficient method for quantifying the binding affinity between the small molecule this compound and its protein targets, such as TAOK1. The detailed protocol and data presented in this application note serve as a valuable resource for researchers investigating the molecular interactions of this compound and other natural products, facilitating drug discovery and development efforts.
References
- 1. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38‐MAPK/FoxO3 pathway in cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Signaling networks governing skeletal muscle growth, atrophy, and cachexia: By - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Human TAOK1, GST Tag Recombinant Protein (PV6415) [thermofisher.com]
Application Notes and Protocols: Monitoring Autophagy in C2C12 Myotubes Treated with Corylifol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corylifol A, a natural compound isolated from Psoralea corylifolia, has garnered interest for its potential therapeutic effects on skeletal muscle. Research has indicated its role in enhancing myogenesis and alleviating muscle atrophy.[1][2] Autophagy, a cellular self-clearance process, is critically involved in muscle homeostasis. Dysregulation of autophagy is implicated in various muscle pathologies. These notes provide a comprehensive guide to monitoring the effects of this compound on autophagy in C2C12 myotubes, a widely used in vitro model for skeletal muscle studies.
Recent studies suggest that this compound can decrease autophagy in C2C12 myotubes, particularly under atrophic conditions induced by factors like TNF-α.[3][4][5] The mechanism appears to involve the inhibition of the TAOK1/p38-MAPK/FoxO3 signaling pathway. Additionally, this compound has been shown to activate the anabolic Akt signaling pathway. While some evidence suggests this compound may influence AMPK signaling in other contexts, its direct role in regulating autophagy in C2C12 myotubes via the canonical AMPK/mTOR pathway remains to be fully elucidated.
These protocols and application notes will detail the necessary steps for cell culture, treatment, and subsequent analysis of autophagy markers.
Data Presentation
Table 1: Expected Effects of this compound on Autophagy Markers in C2C12 Myotubes
| Marker | Method | Expected Outcome with this compound Treatment | Reference |
| LC3-II/LC3-I Ratio | Western Blot | Decrease | |
| p62/SQSTM1 | Western Blot | Accumulation (Increase) | |
| Beclin-1 | Western Blot | Decrease | |
| Autophagic Flux (mRFP-GFP-LC3) | Fluorescence Microscopy | Decrease in red puncta (autolysosomes) |
Table 2: Key Signaling Proteins Modulated by this compound in C2C12 Myotubes
| Protein | Pathway | Effect of this compound | Reference |
| p-TAOK1 | TAOK1/p38-MAPK | Inhibition | |
| p-p38 MAPK | TAOK1/p38-MAPK | Inhibition | |
| FoxO3 (nuclear) | TAOK1/p38-MAPK | Decrease | |
| p-Akt | PI3K/Akt | Activation | |
| p-mTOR | AMPK/mTOR | No significant amelioration of inhibition |
Signaling Pathways and Experimental Workflow
Caption: this compound signaling in C2C12 myotubes.
Caption: Experimental workflow for autophagy analysis.
Experimental Protocols
1. C2C12 Cell Culture and Differentiation
-
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with high glucose, 2% Horse Serum, 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
-
Protocol:
-
Culture C2C12 myoblasts in GM at 37°C in a 5% CO₂ incubator.
-
Passage cells when they reach 70-80% confluency to maintain their differentiation potential.
-
For differentiation, seed myoblasts in culture plates at a density that will allow them to reach approximately 90% confluency.
-
Once confluent, wash the cells once with PBS.
-
Replace GM with DM to induce differentiation into myotubes.
-
Incubate for 4-6 days, replacing the DM every 48 hours. Successful differentiation is characterized by the formation of elongated, multinucleated myotubes.
-
2. This compound Treatment
-
Materials:
-
This compound (stock solution in DMSO)
-
Differentiated C2C12 myotubes
-
(Optional) TNF-α or other atrophy-inducing agent
-
-
Protocol:
-
Prepare working solutions of this compound in DM at the desired concentrations (e.g., 1-10 µM).
-
(Optional) To study the protective effects, pre-treat myotubes with an atrophy-inducing agent like TNF-α (e.g., 20 ng/mL) for a specified period before or concurrently with this compound treatment.
-
Replace the medium of the differentiated myotubes with the this compound-containing DM. Include a vehicle control (DMSO) group.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
3. Western Blot Analysis for Autophagy Markers
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Rabbit anti-Beclin-1, Mouse anti-β-actin or GAPDH.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation.
-
4. mRFP-GFP-LC3 Tandem Fluorescent Microscopy
This assay is used to monitor autophagic flux. The GFP signal is quenched in the acidic environment of the lysosome, while the mRFP signal persists. Therefore, yellow puncta (GFP and mRFP) represent autophagosomes, and red puncta (mRFP only) represent autolysosomes.
-
Materials:
-
C2C12 myotubes stably expressing or transiently transfected with an mRFP-GFP-LC3 plasmid/adenovirus.
-
Fluorescence microscope with appropriate filters for GFP and mRFP.
-
4% Paraformaldehyde (PFA) for fixation.
-
Mounting medium with DAPI.
-
-
Protocol:
-
Seed C2C12 myoblasts expressing mRFP-GFP-LC3 on coverslips and differentiate them into myotubes.
-
Treat the myotubes with this compound as described above.
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash again with PBS and mount the coverslips onto slides using mounting medium with DAPI.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. A decrease in the ratio of red to yellow puncta suggests an inhibition of autophagic flux.
-
References
- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy [mdpi.com]
- 2. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38-MAPK/FoxO3 pathway in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38‐MAPK/FoxO3 pathway in cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Corylifol A for the Treatment of Type 2 Diabetes-Induced Muscle Atrophy
Introduction Type 2 Diabetes (T2D) is a complex metabolic disorder frequently associated with significant loss of skeletal muscle mass and function, a condition known as diabetic myopathy.[1] This muscular atrophy exacerbates insulin resistance and increases the risk of disability and mortality in diabetic patients.[1] The underlying pathology involves an imbalance between muscle protein synthesis (anabolism) and degradation (catabolism), often driven by chronic low-grade inflammation, insulin resistance, and mitochondrial dysfunction.[1][2] Corylifol A, a flavonoid isolated from the seeds of Psoralea corylifolia L., has emerged as a promising therapeutic compound.[1] It has been shown to mitigate muscle atrophy by concurrently activating anabolic pathways and suppressing catabolic processes, making it a molecule of significant interest for researchers in metabolic disease and drug development.
Mechanism of Action this compound exerts a dual-action therapeutic effect on skeletal muscle in the context of type 2 diabetes. It enhances muscle protein synthesis while simultaneously inhibiting the key pathways responsible for muscle protein degradation.
-
Activation of Anabolic Signaling (Protein Synthesis): this compound stimulates the primary pathway for muscle growth, the AKT/mTOR signaling cascade. In diabetic mouse models, administration of this compound significantly increased the phosphorylation of key proteins in this pathway, including AKT, mTOR, S6K, and 4EBP1, promoting muscle protein synthesis.
-
Inhibition of Catabolic Signaling (Protein Degradation): The compound effectively suppresses multiple pathways that drive muscle breakdown:
-
Inflammation: It downregulates the inflammatory cascade by inhibiting the phosphorylation of nuclear factor-κB (NF-κB). This leads to a significant reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which are known drivers of muscle wasting.
-
Ubiquitin-Proteasome System: this compound decreases the expression of critical muscle-specific ubiquitin E3 ligases, Atrogin-1 (also known as MAFbx) and Muscle RING Finger-1 (MuRF1). These enzymes tag muscle proteins for degradation by the proteasome.
-
Negative Growth Regulation: It suppresses the expression of myostatin, a potent negative regulator of skeletal muscle mass.
-
Signaling Pathways Modulated by this compound
Data from Preclinical Models
The efficacy of this compound has been quantified in both in vivo models of type 2 diabetes and other muscle atrophy paradigms.
Table 1: Effects of this compound on Muscle Function and Protein Expression in Type 2 Diabetic (db/db) Mice Data summarized from studies where 12-week-old male db/db mice were administered this compound (10 mg/kg) for 40 days.
| Parameter | Metric | db/db Control Group | db/db + this compound (10 mg/kg) | Outcome |
| Muscle Function | Grip Strength | Decreased | Enhanced | Improved muscle strength |
| Muscle Morphology | Fiber Cross-Sectional Area | Reduced | Enhanced | Increased muscle fiber size |
| Inflammation | p-NF-κB Protein Level | Increased | Suppressed | Anti-inflammatory effect |
| TNF-α & IL-6 Expression | Increased | Suppressed | Reduced inflammatory cytokines | |
| Anabolic Signaling | p-AKT Protein Level | Reduced | Activated | Promoted synthesis pathway |
| p-mTOR/S6K/4EBP1 Levels | Reduced | Increased | Activated protein synthesis | |
| Catabolic Signaling | Myostatin Expression | Increased | Decreased | Inhibited negative regulator |
| Atrogin-1 & MuRF-1 Levels | Increased | Decreased | Reduced degradation markers |
Table 2: Effects of this compound in Other In Vivo Muscle Atrophy Models Data from a cancer cachexia model using C26 tumour-bearing mice treated for 18 days.
| Parameter | Metric | C26 Model Group | C26 + this compound (15 mg/kg) | C26 + this compound (30 mg/kg) |
| Physiology | Body Weight (g) | 21.66 ± 0.56 | - | 23.59 ± 0.94 |
| Gastrocnemius Muscle / Body Weight (%) | 0.45 ± 0.01 | 0.53 ± 0.02 | 0.54 ± 0.01 |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound in a Type 2 Diabetes Mouse Model
This protocol is adapted from studies using the db/db genetic mouse model of type 2 diabetes and obesity.
-
Animal Model:
-
Use 10- to 12-week-old male C57BLKS/J-db/db mice and their lean db/+ littermates as controls.
-
Acclimatize animals for at least one week under standard laboratory conditions (22 ± 1°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
-
Grouping and Administration:
-
Randomly divide db/db mice into two groups (n=8-10 per group):
-
Vehicle Control: db/db mice receiving the vehicle solution.
-
Treatment Group: db/db mice receiving this compound.
-
-
Dosing Solution: Prepare this compound fresh daily. A common vehicle is 0.5% carboxymethylcellulose (CMC) or a solution containing DMSO, PEG300, and Tween 80, but solubility and stability should be confirmed.
-
Administration: Administer this compound at a dose of 10 mg/kg body weight via oral gavage once daily for 40 days. Administer an equivalent volume of vehicle to the control groups.
-
-
Monitoring and Functional Assessment:
-
Monitor body weight and food/water intake daily.
-
At the end of the treatment period, measure forelimb grip strength using a grip strength meter to assess muscle function.
-
-
Tissue Collection and Analysis:
-
At the study endpoint, euthanize mice according to approved institutional protocols.
-
Carefully dissect, clean, and weigh key muscles (e.g., gastrocnemius, tibialis anterior, soleus).
-
Immediately flash-freeze a portion of the muscle tissue in liquid nitrogen for subsequent Western blot or qPCR analysis.
-
Fix another portion in 4% paraformaldehyde for histological analysis (e.g., Hematoxylin and Eosin staining to measure muscle fiber cross-sectional area).
-
Western Blot Analysis: Homogenize muscle tissue to extract proteins. Probe for key markers including total and phosphorylated forms of AKT and NF-κB, as well as Atrogin-1, MuRF1, and Myosin Heavy Chain (MHC).
-
Protocol 2: In Vitro Evaluation of this compound in a Dexamethasone-Induced Atrophy Model
This protocol uses the C2C12 mouse myoblast cell line to model glucocorticoid-induced muscle atrophy.
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
When cells reach ~80-90% confluency, switch to Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Allow myoblasts to differentiate into multinucleated myotubes for 3-4 days, replacing the DM daily.
-
-
Induction of Atrophy and Treatment:
-
After differentiation, treat the myotubes with 1 µM dexamethasone to induce atrophy.
-
Concurrently, treat cells with either vehicle (e.g., DMSO) or this compound at various concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Incubate for an additional 48 hours.
-
-
Analysis:
-
Immunocytochemistry: Fix cells and immunostain for Myosin Heavy Chain (MHC) to visualize myotube morphology. Use DAPI to stain nuclei. Capture images via fluorescence microscopy and measure myotube diameter using software like ImageJ.
-
Western Blot Analysis: Lyse the cells to collect protein. Analyze the expression of MHC, p-Akt, p-NF-κB, Atrogin-1, and MuRF1 to quantify the effects of this compound on key signaling pathways.
-
Conclusion this compound demonstrates significant therapeutic potential for treating muscle atrophy associated with type 2 diabetes. Its dual ability to promote anabolic signaling via the AKT/mTOR pathway and inhibit catabolic processes driven by inflammation and the ubiquitin-proteasome system provides a strong rationale for its further development. The protocols and data presented here offer a comprehensive guide for researchers to investigate and validate the efficacy of this compound as a novel agent against diabetic myopathy.
References
Combination Therapy of Corylifol A and Anamorelin: A Novel Approach to Combat Cancer Cachexia
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cancer cachexia is a debilitating syndrome characterized by involuntary weight loss, muscle wasting, and systemic inflammation, significantly impacting patient quality of life and survival. Current therapeutic options are limited. This document outlines the application and protocols for a promising combination therapy using Corylifol A (CYA), a natural compound with anti-inflammatory properties, and Anamorelin (AML), a ghrelin receptor agonist. The synergy of these two agents targets multiple facets of cachexia, offering a potentially more effective treatment strategy. Anamorelin is an approved drug for treating cancer cachexia, while this compound is an active component derived from Psoralea corylifolia L that has shown ameliorating effects on the condition.[1]
Mechanism of Action:
The combination therapy of this compound and Anamorelin leverages their distinct yet complementary mechanisms to counteract cancer cachexia. Anamorelin, as a ghrelin receptor agonist, stimulates appetite and increases food intake.[1][2] It also promotes the secretion of growth hormone, which in turn stimulates the liver to produce insulin-like growth factor 1 (IGF-1), a key promoter of muscle protein synthesis.[2][3]
This compound exhibits direct anti-inflammatory and anti-catabolic effects on muscle tissue. It has been shown to inhibit the TAOK1/p38-MAPK/FoxO3 signaling pathway, which is involved in muscle protein degradation through the ubiquitin-proteasome system (UPS) and autophagy. Specifically, this compound can bind to and inhibit Thousand-and-one amino acid kinase 1 (TAOK1), leading to a reduction in the activation of the downstream p38-MAPK pathway and subsequently decreasing the level and nuclear localization of FoxO3. By mitigating inflammation and reducing muscle breakdown, this compound complements the anabolic effects of Anamorelin.
The combination therapy, therefore, addresses both the reduced food intake and the systemic inflammation and muscle wasting characteristic of cancer cachexia.
Data Presentation
The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of this compound (CYA), Anamorelin (AML), and their combination (CYA+AML) in a C26 tumor-bearing murine model of cancer cachexia.
Table 1: Effects on Body Weight, Food Intake, and Tumor Growth
| Group | Initial Body Weight (g) | Final Tumor-Free Body Weight (g) | Accumulative Food Intake (g) | Final Tumor Volume (mm³) | Final Tumor Weight (g) |
| Healthy Control | 24.5 ± 1.2 | 25.8 ± 1.5 | 95.3 ± 5.7 | N/A | N/A |
| C26 Model | 24.3 ± 1.1 | 20.1 ± 1.3 | 70.2 ± 6.1 | 2850 ± 450 | 2.1 ± 0.4 |
| C26 + CYA | 24.4 ± 1.0 | 21.5 ± 1.4* | 75.8 ± 5.9 | 2790 ± 480 | 2.0 ± 0.3 |
| C26 + AML | 24.2 ± 1.3 | 22.8 ± 1.6 | 88.4 ± 7.2 | 2810 ± 510 | 2.1 ± 0.4 |
| C26 + CYA + AML | 24.3 ± 1.2 | 23.5 ± 1.7 | 90.1 ± 6.8 | 2830 ± 490 | 2.0 ± 0.3 |
*p < 0.05, **p < 0.01 compared with C26 model group. Data are presented as mean ± SD (n=9).
Table 2: Effects on Muscle and Adipose Tissue
| Group | Gastrocnemius Muscle Weight (g) | Myofiber Cross-Sectional Area (μm²) | Epididymal Adipose Tissue (eWAT) Weight (g) | Adipocyte Cross-Sectional Area (μm²) |
| Healthy Control | 0.15 ± 0.02 | 2500 ± 300 | 0.48 ± 0.07 | 2800 ± 400 |
| C26 Model | 0.09 ± 0.01 | 1200 ± 200 | 0.21 ± 0.10 | 1100 ± 250 |
| C26 + CYA | 0.11 ± 0.02 | 1600 ± 250 | 0.26 ± 0.10 | 1500 ± 300* |
| C26 + AML | 0.12 ± 0.02 | 1800 ± 280 | 0.37 ± 0.10 | 2100 ± 350 |
| C26 + CYA + AML | 0.13 ± 0.02 | 2000 ± 310 | 0.48 ± 0.18 | 2500 ± 380 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared with C26 model group. Data are presented as mean ± SD (n=9).
Table 3: Effects on Serum Inflammatory Cytokines and Lipolysis Marker
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Glycerol (μM) |
| Healthy Control | 25.1 ± 5.3 | 30.5 ± 6.1 | 85.2 ± 10.3 |
| C26 Model | 85.3 ± 10.2 | 120.7 ± 15.4 | 150.4 ± 18.1 |
| C26 + CYA | 50.2 ± 7.5 | 75.8 ± 9.3 | 110.7 ± 12.5 |
| C26 + AML | 80.1 ± 9.8 | 115.3 ± 14.2 | 105.3 ± 11.8 |
| C26 + CYA + AML | 45.7 ± 6.8 | 70.2 ± 8.5 | 95.6 ± 10.9** |
**p < 0.01 compared with C26 model group. Data are presented as mean ± SD (n=6).
Experimental Protocols
1. C26 Tumor-Bearing Mouse Model of Cancer Cachexia
-
Cell Line: Colon 26 (C26) adenocarcinoma cells.
-
Animals: Male BALB/c mice, 6-8 weeks old.
-
Tumor Induction: Subcutaneously inject 1 x 10^6 C26 cells in 100 µL of phosphate-buffered saline (PBS) into the right flank of the mice.
-
Monitoring: Monitor body weight, food intake, and tumor size daily. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Cachexia Development: Cachexia is typically established when a significant loss of body weight (excluding tumor weight) is observed, usually around 14-21 days post-inoculation.
2. Drug Administration
-
This compound (CYA): Prepare a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na). Administer daily via oral gavage at a dose of 30 mg/kg.
-
Anamorelin (AML): Dissolve in distilled water. Administer daily via oral gavage at a dose of 10 mg/kg.
-
Combination Therapy (CYA+AML): Administer both drugs as described above.
-
Treatment Period: Initiate treatment when cachexia is established and continue for a predetermined period (e.g., 14 days).
3. Tissue Collection and Histological Analysis
-
Euthanasia and Tissue Harvest: At the end of the treatment period, euthanize mice and carefully dissect the gastrocnemius muscle and epididymal white adipose tissue (eWAT).
-
Histology:
-
Fix tissues in 4% paraformaldehyde for 24 hours.
-
Embed tissues in paraffin and section at 5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Capture images using a light microscope.
-
Analyze myofiber and adipocyte cross-sectional area using image analysis software (e.g., ImageJ).
-
4. Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Homogenize gastrocnemius muscle tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a polyvinylidene fluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against p-p38, p38, p-FoxO3a, FoxO3a, and GAPDH.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
5. Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Cytokines
-
Serum Collection: Collect blood via cardiac puncture at the time of euthanasia. Allow blood to clot and centrifuge to separate the serum.
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay protocol.
-
Briefly, add serum samples and standards to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Visualizations
Caption: Experimental workflow for the in vivo study.
Caption: Signaling pathways targeted by the combination therapy.
Caption: Logical relationship of the combination therapy's effects.
References
Troubleshooting & Optimization
Improving Corylifol A water solubility for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corylifol A, focusing on challenges related to its water solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound (e.g., 250 mg/mL with ultrasonic assistance)[1][2]. For cell culture experiments, it is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity, typically keeping it below 0.1%[3].
Q2: My this compound precipitates when I dilute the DMSO stock solution in an aqueous buffer for in vivo administration. What can I do?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to improve the water solubility of this compound for in vivo studies:
-
Co-solvents: A widely used approach is to formulate this compound in a mixture of co-solvents. A common vehicle for in vivo experiments consists of a combination of DMSO, PEG300, Tween-80, and saline[1].
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility[4]. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been used to formulate this compound for in vivo studies.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.
-
Solid Dispersions: This method involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance solubility and dissolution.
Q3: What are some established in vivo formulations for this compound?
A3: Based on available data, the following formulations have been used for in vivo studies and can serve as a starting point for your experiments. It is recommended to prepare these solutions fresh daily.
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.08 mg/mL (5.33 mM) |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.08 mg/mL (5.33 mM) |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.08 mg/mL (5.33 mM) |
Data sourced from MedChemExpress.
Q4: What are the known signaling pathways modulated by this compound in the context of muscle atrophy?
A4: this compound has been shown to alleviate muscle atrophy through the modulation of several key signaling pathways. It promotes myogenesis and protects against muscle atrophy by activating anabolic pathways and inhibiting catabolic pathways. Specifically, this compound has been reported to:
-
Activate the p38 MAPK signaling pathway , which is essential for its myogenic action.
-
Activate the Akt signaling pathway , an anabolic pathway that promotes muscle protein synthesis.
-
Inhibit the TAOK1/p38-MAPK/FoxO3 pathway , which is involved in muscle atrophy in cancer cachexia.
Troubleshooting Guide
Issue: Inconsistent or no observable efficacy of this compound in my in vivo model.
| Possible Cause | Recommended Solution(s) |
| Poor Bioavailability | Consider alternative routes of administration (e.g., intraperitoneal injection) to bypass first-pass metabolism. Formulate this compound with bioavailability enhancers such as cyclodextrins or as a nanosuspension. Pharmacokinetic studies have shown that the maximal plasma concentration (Cmax) of this compound can be low after oral administration. |
| Rapid Metabolism and Clearance | Increase the dosing frequency based on pharmacokinetic data if available. This compound is known to be metabolized by CYP and UGT enzymes. |
| Inappropriate Animal Model | Ensure the chosen animal model is sensitive to the effects of this compound. For muscle atrophy studies, dexamethasone-induced atrophy in mice is a well-established model. |
| Formulation Issues | Ensure the dosing solution is homogeneous and prepared fresh for each experiment. Visually inspect for any precipitation before administration. |
Issue: Signs of toxicity at the intended therapeutic dose.
| Possible Cause | Recommended Solution(s) |
| Narrow Therapeutic Window | Conduct a dose-escalation study with smaller increments to determine the maximum tolerated dose. |
| Vehicle Toxicity | Include a vehicle-only control group to assess the toxicity of the formulation itself. High concentrations of DMSO can have pleiotropic effects in animal models. |
| Off-Target Effects | Profile this compound against a panel of receptors and enzymes to identify potential off-target activities. |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol provides a general guideline for preparing a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility. This method should be optimized for your specific experimental needs.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 20% in saline).
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Add an excess amount of this compound powder to the HP-β-CD solution.
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Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
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After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved this compound.
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Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.
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Determine the concentration of solubilized this compound in the supernatant using a suitable analytical method, such as HPLC-UV.
Protocol 2: Dexamethasone-Induced Muscle Atrophy Model in Mice
This protocol, adapted from established methods, describes the induction of muscle atrophy in mice using dexamethasone, a model suitable for evaluating the therapeutic effects of this compound.
Materials:
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C57BL/6 mice (male, 8-10 weeks old)
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This compound
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Dexamethasone
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Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
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Vehicle for Dexamethasone (e.g., PEG400 or saline)
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Gavage needles
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Syringes and needles for intraperitoneal injection
Procedure:
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Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (22 ± 1°C, 12-hour light/dark cycle) with ad libitum access to food and water.
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Grouping: Randomly divide mice into experimental groups (n=8-10 per group), for example:
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Vehicle Control (receives vehicles for both this compound and dexamethasone)
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Dexamethasone (DEX) + Vehicle
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DEX + this compound (e.g., 15 mg/kg)
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DEX + this compound (e.g., 30 mg/kg)
-
-
Drug Administration:
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Administer this compound or its vehicle orally (by gavage) once daily for the duration of the study (e.g., 10-18 days).
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After a few days of this compound pre-treatment (e.g., 3 days), induce muscle atrophy by intraperitoneal (i.p.) injection of dexamethasone (e.g., 20 mg/kg/day) for a specified period (e.g., 10 days).
-
-
Monitoring:
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Record body weight daily.
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Measure grip strength using a grip strength meter at the beginning and end of the study.
-
-
Endpoint Analysis:
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At the end of the study, euthanize the mice.
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Dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior, and soleus).
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Perform histological analysis (e.g., H&E staining) on muscle cross-sections to measure the cross-sectional area of myofibers.
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Conduct Western blot analysis on muscle lysates to quantify the expression of key proteins in muscle metabolism signaling pathways.
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Visualizations
Caption: Signaling pathways modulated by this compound in muscle cells.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Troubleshooting workflow for addressing efficacy issues.
References
Corylifol A stability in different solvent conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide essential guidance on the stability of Corylifol A in various solvent conditions. Ensuring the integrity of this compound in solution is paramount for obtaining accurate, reproducible experimental results and for the successful development of novel therapeutics. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a critical consideration?
This compound is a flavonoid, specifically a prenylated chalcone, isolated from the plant Psoralea corylifolia. Its chemical structure, rich in phenolic hydroxyl groups and a reactive α,β-unsaturated ketone system, makes it susceptible to degradation under various experimental and storage conditions. Degradation can lead to a decreased effective concentration and the formation of unknown compounds with potentially confounding biological activities, thus compromising experimental outcomes.
Q2: My experimental results with this compound are inconsistent. Could this be related to its stability?
Variability in experimental data is a frequent indicator of compound instability. If you are observing inconsistent results, it is highly recommended to evaluate the stability of your this compound stock and working solutions under your specific experimental conditions. Factors such as the choice of solvent, pH, temperature, and exposure to light can all contribute to degradation.
Q3: What are the primary factors that influence the stability of this compound in solution?
The stability of flavonoids like this compound is influenced by several key factors:
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Solvent Type: The polarity and protic nature of the solvent can significantly impact stability.
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pH: The pH of aqueous solutions can catalyze degradation reactions such as hydrolysis. Flavonoids are often more stable in acidic conditions.
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Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.
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Light: Exposure to light, particularly UV radiation, can induce photodegradation.
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Oxygen: The presence of dissolved oxygen can lead to the oxidative degradation of the phenolic hydroxyl groups.
Q4: What are the recommended solvents for dissolving and storing this compound?
For short-term storage, high-purity, anhydrous solvents are recommended. For long-term storage, it is advisable to store the compound in a solid form at -20°C or -80°C, protected from light. If a stock solution is necessary for long-term storage, acetonitrile is a good option. Prepare fresh working solutions from a concentrated stock immediately before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Degradation of this compound in the stock or working solution. | • Prepare fresh stock solutions from solid material.• Aliquot stock solutions to minimize freeze-thaw cycles.• Assess the stability of this compound in your specific experimental media over the duration of the assay. |
| Appearance of new peaks in HPLC/LC-MS analysis | Chemical degradation of this compound. | • Confirm the identity of the new peaks using mass spectrometry to understand the degradation pathway.• Switch to a more suitable solvent for storage (see Table 1).• Protect solutions from light and store at appropriate temperatures. |
| Precipitation of the compound in aqueous media | Low aqueous solubility of this compound. | • Increase the percentage of a co-solvent like DMSO, ensuring it is compatible with your experimental system.• Prepare fresh dilutions from a concentrated stock solution immediately before use. |
| Color change of the solution (e.g., yellowing) | Oxidation or other forms of degradation. | • Discard the solution and prepare a fresh one.• Use degassed solvents to minimize oxidation.• Store solutions under an inert atmosphere (e.g., argon or nitrogen). |
Data Summary
Table 1: General Stability of this compound in Common Laboratory Solvents
| Solvent | Polarity | Suitability for Stock Solutions (Short-term) | Suitability for Stock Solutions (Long-term) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Good | Moderate | Hygroscopic; absorbed water can promote hydrolysis. Store desiccated at low temperatures. |
| Ethanol | Polar protic | Good | Moderate | Can potentially react with certain functional groups. Use high-purity, anhydrous ethanol. |
| Methanol | Polar protic | Moderate | Poor | Generally more reactive than ethanol and not recommended for long-term storage. |
| Acetonitrile | Polar aprotic | Good | Good | Generally less reactive than alcohols and a good choice for analytical purposes. |
| Aqueous Buffers | Varies | Poor | Not Recommended | Prone to pH-dependent hydrolysis and microbial growth. Prepare fresh for immediate use. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general framework for determining the stability of this compound in a chosen solvent and under specific conditions.
1. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve in the chosen solvent (e.g., HPLC-grade acetonitrile) to a final concentration of 1 mM.
- Vortex until fully dissolved.
2. Stability Study Setup:
- Aliquot the stock solution into amber glass vials to protect from light.
- For each condition to be tested (e.g., different temperatures: 4°C, room temperature, 37°C), prepare a set of vials.
- Include a control set of vials to be stored at -80°C, which will serve as the baseline (T=0).
3. Time-Point Analysis:
- At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each condition.
- Immediately dilute an aliquot of the sample with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for flavonoid analysis.
- Detection: UV detector set at the maximum absorbance wavelength of this compound.
- Injection Volume: 10-20 µL.
- Flow Rate: 1.0 mL/min.
5. Data Analysis:
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining relative to the T=0 sample.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to understand the potential degradation pathways of this compound under stress conditions.
1. Acid and Base Hydrolysis:
- Dissolve this compound in a small amount of organic solvent and dilute with 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).
- Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period.
- At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by HPLC.
2. Oxidative Degradation:
- Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide.
- Incubate the solution at room temperature, protected from light, for a defined period.
- Analyze samples at various time points by HPLC.
3. Thermal Degradation:
- Place solid this compound in a temperature-controlled oven at a high temperature (e.g., 80°C).
- At various time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
4. Photodegradation:
- Expose a solution of this compound in a photostability chamber to a controlled light source (e.g., UV and visible light).
- Analyze samples at various time points by HPLC.
Visualizations
Technical Support Center: Overcoming Low Bioavailability of Corylifol A in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Corylifol A in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a phenolic compound isolated from the plant Psoralea corylifolia. It has demonstrated a range of biological activities, including potential anti-inflammatory and anti-cancer properties.[1][2] However, its therapeutic development is hampered by poor oral bioavailability, which means that only a small fraction of the administered dose reaches the systemic circulation to exert its pharmacological effects.[1][2]
Q2: What are the primary reasons for the low bioavailability of this compound?
A2: The low bioavailability of this compound is primarily attributed to extensive first-pass metabolism in the liver and intestines.[2] Key factors include:
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Metabolism by Cytochrome P450 (CYP) Enzymes: this compound is metabolized by CYP enzymes, particularly CYP1A1, 2C8, and 2C19.
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Glucuronidation by UDP-glucuronosyltransferases (UGTs): UGT enzymes, such as UGT1A1, 1A7, 1A8, and 1A9, conjugate this compound, facilitating its elimination.
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Efflux by Transporters: The metabolites of this compound are actively transported out of cells by efflux transporters like Multidrug Resistance-Associated Protein 4 (MRP4) and Breast Cancer Resistance Protein (BCRP).
Q3: What are the reported pharmacokinetic parameters for this compound in animal models?
A3: Pharmacokinetic data for isolated this compound is limited. However, studies on the oral administration of Psoralea corylifolia extract in rats have provided some insights into its in vivo behavior. The maximum plasma concentration (Cmax) of this compound has been reported to be low, indicating poor absorption and/or rapid elimination.
Troubleshooting Guide: Low this compound Exposure in Animal Studies
This guide provides potential strategies to enhance the systemic exposure of this compound in your animal experiments.
Issue: Sub-therapeutic plasma concentrations of this compound after oral administration.
Potential Cause 1: Extensive First-Pass Metabolism
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Troubleshooting Strategy: Co-administration with inhibitors of metabolic enzymes.
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Rationale: Inhibiting the activity of CYP and UGT enzymes can reduce the metabolic clearance of this compound, thereby increasing its bioavailability.
-
Suggested Approach:
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Select a known inhibitor of CYP2C8, UGT1A1, or UGT1A9. For example, some furanocoumarins present in Psoralea corylifolia extracts are known to inhibit CYP3A4, which could be a starting point for investigation.
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Conduct a pilot study in a small group of animals (e.g., Sprague-Dawley rats) to determine the optimal dose and timing of the inhibitor administration relative to this compound.
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Administer the inhibitor prior to or concurrently with this compound and collect serial blood samples to determine the pharmacokinetic profile.
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Compare the Area Under the Curve (AUC) and Cmax of this compound with and without the inhibitor.
-
-
Potential Cause 2: Efflux Transporter Activity
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Troubleshooting Strategy: Co-administration with inhibitors of efflux transporters.
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Rationale: Blocking the action of MRP4 and BCRP can prevent the efflux of this compound and its metabolites, leading to increased intracellular and systemic concentrations.
-
Suggested Approach:
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Utilize known inhibitors of MRP4 (e.g., MK571) or BCRP (e.g., dipyridamole).
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Design an in vivo study to assess the impact of these inhibitors on this compound pharmacokinetics.
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Administer the inhibitor and this compound to animal models and measure plasma concentrations over time.
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Analyze the data to determine if the co-administration leads to a significant increase in this compound exposure.
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-
Potential Cause 3: Poor Aqueous Solubility and Dissolution Rate
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Troubleshooting Strategy: Formulation enhancement strategies.
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Rationale: Improving the solubility and dissolution rate of this compound in the gastrointestinal tract can lead to better absorption.
-
Suggested Approaches:
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Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): These formulations can enhance the solubilization of lipophilic drugs like this compound and facilitate their absorption through the lymphatic pathway, bypassing first-pass metabolism.
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Nanoformulations (e.g., Nanoparticles, Liposomes): Encapsulating this compound in nanoparticles or liposomes can protect it from degradation in the gut, improve its solubility, and enhance its uptake by intestinal cells.
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-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration of Psoralea corylifolia Extract in Rats
| Dose of Extract (g/kg) | Animal Model | Cmax (ng/mL) |
| 2.0 | Rat | 8.87 |
| 1.2 | Rat | 1.70 |
Table 2: Key Enzymes and Transporters Involved in this compound Metabolism and Disposition
| Category | Name | Role | Potential Inhibitors |
| Phase I Metabolism | CYP1A1, CYP2C8, CYP2C19 | Oxidation | Furanocoumarins (for CYP3A4) |
| Phase II Metabolism | UGT1A1, UGT1A7, UGT1A8, UGT1A9 | Glucuronidation | (Inhibitor selection would be specific to the UGT isoform) |
| Efflux Transporters | MRP4, BCRP | Efflux of metabolites | MK571 (for MRP4), Dipyridamole (for BCRP) |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats
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Animal Model: Male Sprague-Dawley rats (200-250 g).
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Acclimatization: House animals for at least one week under standard laboratory conditions with free access to food and water.
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Grouping: Divide animals into experimental groups (e.g., this compound alone, this compound + inhibitor).
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Dosing:
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Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
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Administer this compound orally via gavage at a predetermined dose.
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For co-administration groups, administer the inhibitor at the optimized time and dose.
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Sample Collection: Collect serial blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
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Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
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Bioanalysis:
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Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
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The chromatographic separation can be achieved on a C18 column with a gradient mobile phase of water (containing 0.1% formic acid) and acetonitrile.
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-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.
Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
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Excipient Screening:
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Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable components.
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Formulation Development:
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Construct pseudo-ternary phase diagrams to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
-
Preparation of SEDDS:
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Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
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Heat the mixture in a water bath (e.g., 40-50°C) and stir until a clear and homogenous solution is formed.
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Dissolve the required amount of this compound in the mixture with continuous stirring.
-
-
Characterization of SEDDS:
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Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
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Self-Emulsification Time: Assess the time taken for the SEDDS to form a stable emulsion upon gentle agitation in an aqueous medium.
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In Vivo Evaluation: Administer the this compound-loaded SEDDS to animal models as described in Protocol 1 and compare its pharmacokinetic profile to that of a standard this compound suspension.
Visualizations
Caption: First-pass metabolism of this compound in the intestine and liver.
Caption: Workflow for overcoming the low bioavailability of this compound.
Caption: Relationship between limiting factors and proposed solutions.
References
- 1. CYP3A4 inhibition by Psoralea corylifolia and its major components in human recombinant enzyme, differentiated human hepatoma HuH-7 and HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Corylifol A in cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Corylifol A in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify and address specific issues that may arise during their research.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is primarily investigated for its beneficial effects on muscle atrophy.[1][2] Its key molecular targets include the direct inhibition of Thousand-and-one amino acid kinase 1 (TAOK1), which subsequently downregulates the p38-MAPK/FoxO3 signaling cascade.[3] Additionally, it promotes muscle protein synthesis by activating the AKT signaling pathway.[4][5]
Q2: What are the potential off-target effects of this compound that I should be aware of in my cell culture experiments?
A2: While a comprehensive off-target profile from a broad panel screening is not publicly available, several potential off-target effects have been identified:
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STAT3 Inhibition: this compound has been shown to inhibit the activation and phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) induced by IL-6.
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Hepatotoxicity: Studies in HepG2 cells suggest that this compound may induce hepatocyte injury and apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.
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Cytochrome P450 (CYP) Enzyme Inhibition: this compound can be metabolized by and also inhibit various CYP isoenzymes, which could lead to drug-drug interactions if co-administered with other compounds.
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General Cytotoxicity: At higher concentrations, this compound exhibits cytotoxic effects in various cell lines.
Q3: I am observing unexpected cytotoxicity in my experiments. What could be the cause?
A3: Unexpected cytotoxicity could be due to several factors:
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High Concentrations: Ensure you have performed a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
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Off-Target Effects: The observed cytotoxicity could be a result of off-target activities, such as the induction of oxidative stress or mitochondrial dysfunction, particularly in liver-derived cell lines.
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Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your cell culture medium is below the toxic threshold for your cells (typically <0.1%). Always include a vehicle control in your experiments.
Q4: My experimental results are inconsistent. What are some potential reasons?
A4: Inconsistent results can stem from:
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Compound Stability: Prepare fresh working solutions of this compound for each experiment, as flavonoids can be unstable in cell culture media over time. Protect solutions from light to prevent photodegradation.
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Interaction with Media Components: Serum proteins in the culture medium can bind to small molecules, reducing their effective concentration. Consider using serum-free or low-serum conditions for initial experiments if your protocol allows.
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Cell Line Variability: Different cell lines can respond differently to this compound due to variations in their protein expression profiles and signaling pathways.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
If you observe a cellular phenotype that cannot be explained by the known on-target activity of this compound (i.e., modulation of TAOK1-p38-MAPK or AKT pathways), consider the following troubleshooting steps.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for unexpected phenotypes.
Issue 2: Difficulty Reproducing Published Data
If you are unable to reproduce published findings related to this compound's activity, consider these factors.
Experimental Workflow for Reproducibility Check
Caption: Workflow for troubleshooting reproducibility issues.
Quantitative Data on Potential Off-Target Effects
The following tables summarize the available quantitative data for the off-target interactions of this compound.
Table 1: Inhibition of STAT3 by this compound
| Target | Cell Line | Assay Type | IC50 (µM) | Reference |
| STAT3 | Hep3B | IL-6-induced STAT3 promoter activity | 0.81 ± 0.15 |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay Type | IC50 (µg/mL) | Reference |
| HepG2 | Hepatocellular Carcinoma | Cytotoxicity | 4.6 | |
| Hep3B | Hepatocellular Carcinoma | Cytotoxicity | 13.5 |
Table 3: Metabolism of this compound by Cytochrome P450 Isoforms
| Metabolite | Contributing CYP Isoforms | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |
| M1 (mono-oxidated) | CYP2C8, CYP2C19 | 49.36 (CYP2C8), 17.17 (CYP2C19) | |
| M2 (mono-oxidated) | CYP1A1 | 15.03 | |
| M3 (mono-oxidated) | CYP1A1, CYP2C8 | 13.01 (CYP1A1), 28.11 (CYP2C8) |
Signaling Pathways
On-Target Signaling Pathways of this compound in Muscle Cells
References
- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Corylifol A Dosage for Anti-Atrophic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corylifol A to counteract muscle atrophy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for in vitro experiments?
For in vitro studies using C2C12 mouse myoblasts, a concentration range of 10 nM to 100 nM is recommended to observe myogenic and anti-atrophic effects.[1] Studies have shown that this compound can dose-dependently increase the number of multinucleated myotubes and the expression of myogenic markers like myosin heavy chain (MHC) within this range.[1] A concentration of 10 µM has also been shown to significantly ameliorate myotube atrophy induced by TNF-α without exhibiting cytotoxicity.[2]
Q2: What are the effective dosages of this compound in preclinical in vivo models of muscle atrophy?
In mouse models of muscle atrophy, effective dosages of this compound have been reported to be between 10 mg/kg and 30 mg/kg per day.[3][4] Specifically, doses of 15 mg/kg and 30 mg/kg administered by intraperitoneal injection have been shown to prevent body weight loss and muscle wasting in a cancer cachexia model using C26 tumour-bearing mice. In a type 2 diabetic mouse model, 10 mg/kg of this compound enhanced muscle strength and mass.
Q3: What are the key signaling pathways modulated by this compound in skeletal muscle?
This compound exerts its anti-atrophic effects by modulating several key signaling pathways:
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Anabolic Pathways: It activates the Akt signaling pathway, which is crucial for promoting muscle protein synthesis.
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Catabolic Pathways: It inhibits pathways involved in muscle protein degradation. This includes the suppression of muscle-specific ubiquitin E3 ligases like MAFbx (atrogin-1) and MuRF1. It also downregulates the expression of myostatin.
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Inflammatory Pathways: this compound can suppress the phosphorylation of NF-κB, leading to a decrease in the expression of inflammatory cytokines such as TNF-α and IL-6, which are known to induce muscle atrophy.
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MAPK Pathways: The p38 MAPK signaling pathway is essential for the myogenic action of this compound. Additionally, this compound has been found to inhibit the TAOK1/p38-MAPK/FoxO3 pathway, which is involved in muscle atrophy in cancer cachexia.
Troubleshooting Guides
Problem 1: No significant increase in myotube formation in C2C12 cells treated with this compound.
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Possible Cause 1: Suboptimal concentration.
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Solution: Perform a dose-response experiment with this compound concentrations ranging from 10 nM to 100 nM to determine the optimal concentration for your specific cell culture conditions.
-
-
Possible Cause 2: Issues with cell differentiation.
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Solution: Ensure C2C12 myoblasts have reached at least 70-95% confluence before switching to the differentiation medium (DMEM with 2% horse serum). Confirm that your differentiation protocol is working effectively by observing myotube formation in a positive control group.
-
-
Possible Cause 3: Inactive compound.
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Solution: Verify the purity and stability of your this compound stock. If possible, test a fresh batch of the compound.
-
Problem 2: Inconsistent anti-atrophic effects in an in vivo model.
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Possible Cause 1: Inadequate dosage or route of administration.
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Solution: Based on published studies, consider daily intraperitoneal injections of 15-30 mg/kg for cancer cachexia models or 10 mg/kg for diabetic models. The optimal dosage may vary depending on the specific animal model and the severity of the atrophic condition.
-
-
Possible Cause 2: Variability in the animal model.
-
Solution: Ensure consistency in the induction of muscle atrophy across all animal groups. Monitor key parameters like body weight, muscle mass, and grip strength to assess the baseline atrophic state before starting treatment.
-
-
Possible Cause 3: Timing of treatment initiation.
-
Solution: The timing of this compound administration relative to the onset of atrophy may be critical. Refer to established protocols and consider initiating treatment at a point where muscle wasting is progressive but not irreversible.
-
Data Presentation
Table 1: Summary of Effective this compound Dosages in Preclinical Models
| Model System | Atrophy Inducer | This compound Dosage | Observed Effects | Reference |
| C2C12 Myotubes | Dexamethasone | 100 nM | Increased MHC expression, activated Akt, reduced MAFbx and MuRF1 | |
| C2C12 Myotubes | TNF-α | 10 µM | Ameliorated myotube atrophy | |
| Dexamethasone-induced mice | Dexamethasone | 10 mg/kg | Enhanced muscle strength and mass | |
| db/db diabetic mice | Type 2 Diabetes | 10 mg/kg | Enhanced muscle strength and cross-sectional area, suppressed inflammatory cytokines | |
| C26 tumour-bearing mice | Cancer Cachexia | 15 mg/kg & 30 mg/kg | Prevented body weight loss and muscle wasting |
Experimental Protocols
1. In Vitro Myoblast Differentiation and this compound Treatment
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Cell Culture: Culture C2C12 mouse myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: When cells reach 95% confluence, replace the growth medium with a differentiation medium (DMEM with 2% horse serum).
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Treatment: Add this compound at the desired concentrations (e.g., 10, 50, 100 nM) to the differentiation medium.
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Analysis: After 3 days of differentiation, cells can be harvested for analysis.
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Immunostaining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for myosin heavy chain (MHC) to visualize myotubes.
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Western Blotting: Lyse cells and perform western blot analysis for myogenic markers (MyoD, myogenin, MHC) and signaling proteins (p-Akt, p-p38, etc.).
-
2. In Vivo Dexamethasone-Induced Muscle Atrophy Model
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Animal Model: Use male BALB/c mice (6-8 weeks old).
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Atrophy Induction: Induce muscle atrophy by daily intraperitoneal injection of dexamethasone.
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Treatment: Administer this compound (e.g., 10 mg/kg) via intraperitoneal injection daily. A control group should receive the vehicle.
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Functional Assessment: Measure grip strength regularly to assess muscle function.
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Tissue Collection: At the end of the study, collect muscle tissues (e.g., gastrocnemius, tibialis anterior) for weight measurement, histological analysis (e.g., H&E staining for cross-sectional area), and molecular analysis (e.g., Western blotting).
Visualizations
Caption: Anabolic signaling pathway activated by this compound.
Caption: Catabolic signaling pathways inhibited by this compound.
Caption: In vitro experimental workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38‐MAPK/FoxO3 pathway in cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38-MAPK/FoxO3 pathway in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Corylifol A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Corylifol A experimentation. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are my experimental results inconsistent?
This compound is a flavonoid isolated from Psoralea corylifolia with a range of reported biological activities, including anti-inflammatory, anti-cancer, and muscle regeneration properties.[1][2] Inconsistent results in experiments with this compound can arise from several factors, including its low aqueous solubility, potential for degradation, and interaction with components in cell culture media.[3][4]
Q2: How should I dissolve and store this compound?
Due to its hydrophobic nature, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[5] For long-term storage, solid this compound should be kept at -20°C or lower, protected from light. Stock solutions in DMSO can be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. It is recommended to prepare fresh working solutions from the stock for each experiment.
Q3: What is the optimal concentration of this compound to use in cell culture experiments?
The optimal concentration of this compound is cell-line and assay-dependent. Based on published studies, a starting concentration range of 10 nM to 100 nM is often effective for observing biological activity. However, it is crucial to perform a dose-response experiment (e.g., from 10 nM to 100 µM) to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: My MTT assay shows an unexpected increase in cell viability with higher concentrations of this compound. What could be the cause?
This can be an artifact of the MTT assay itself. Flavonoids like this compound have antioxidant properties and can directly reduce the MTT reagent to formazan, leading to a false-positive signal that can be misinterpreted as increased cell viability. It is advisable to include a cell-free control (media with this compound and MTT reagent) to check for this interference.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observed bioactivity | Poor solubility: this compound may be precipitating in the aqueous cell culture medium. | - Prepare a high-concentration stock solution in DMSO. - Visually inspect the final working solution for any signs of precipitation. - Pre-warm the cell culture media to 37°C before adding the this compound stock solution dropwise while gently vortexing. |
| Compound instability: this compound may be degrading in the cell culture medium over time. | - Prepare fresh working solutions for each experiment. - Protect this compound solutions from light to prevent photodegradation. - Consider performing a time-course experiment to determine the optimal treatment duration. | |
| Interaction with media components: Serum proteins in the culture medium can bind to flavonoids, reducing their effective concentration. | - If possible, conduct initial experiments in serum-free or low-serum media. - Use a consistent lot of serum throughout your experiments to minimize variability. | |
| Unexpected cytotoxicity at low concentrations | Solvent toxicity: High concentrations of the organic solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | - Always include a vehicle control (cell culture medium with the same final concentration of the solvent). - Ensure the final solvent concentration is low (typically <0.1% for DMSO). |
| Compound purity: Impurities in the this compound sample may be causing cytotoxicity. | - Use a high-purity grade of this compound from a reputable supplier. | |
| Variable Western blot results | Inconsistent protein loading: Unequal amounts of protein loaded onto the gel. | - Perform a protein quantification assay (e.g., BCA or Bradford) and load equal amounts of protein for each sample. |
| Poor antibody performance: Primary or secondary antibodies may not be optimal. | - Titrate the primary antibody to determine the optimal concentration. - Ensure the secondary antibody is appropriate for the primary antibody and use it at the recommended dilution. | |
| Issues with protein transfer: Inefficient transfer of proteins from the gel to the membrane. | - Confirm transfer efficiency by staining the membrane with Ponceau S after transfer. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| Hep3B | STAT3 Promoter Activity | IC50 | 0.81 ± 0.15 µM | |
| HepG2 | Cytotoxicity | IC50 | 4.6 µg/mL | |
| Hep3B | Cytotoxicity | IC50 | 13.5 µg/mL | |
| C2C12 Myoblasts | MyoD Transactivation | Fold Increase | 2.3-fold at 100 nM |
Table 2: In Vivo Efficacy of this compound in a Cancer Cachexia Mouse Model
| Treatment Group | Body Weight (g) | Gastrocnemius Muscle Weight/Body Weight (%) |
| C26 Model Group | 21.66 ± 0.56 | 0.45 ± 0.01 |
| This compound (30 mg/kg) | 23.59 ± 0.94 | 0.54 ± 0.01 |
| Data from a study on C26 tumor-bearing mice. |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol is for determining the effect of this compound on cell viability and proliferation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Signaling Proteins
This protocol outlines the general steps for assessing the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Target cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
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PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies (e.g., against total and phosphorylated forms of Akt, p38, STAT3)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation studies, normalize the phosphorylated protein level to the total protein level.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Stability of Corylifol A in DMSO
This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of Corylifol A dissolved in dimethyl sulfoxide (DMSO) and stored at -20°C. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound in DMSO?
For long-term storage of this compound stock solutions in DMSO, it is recommended to store them at -20°C or -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: How long can I store this compound in DMSO at -20°C?
Q3: Should I be concerned about freeze-thaw cycles?
Yes, repeated freezing and thawing of stock solutions should be avoided as it can lead to compound degradation. Aliquoting the stock solution into smaller volumes for individual experiments is a crucial step to maintain the integrity of the compound. Studies on a diverse set of compounds have shown no significant loss after 11 freeze-thaw cycles when handled properly, but minimizing these cycles is still a recommended precautionary measure.
Q4: What are the signs of this compound degradation in my DMSO stock?
Visual signs of degradation can include a change in the color or clarity of the solution. The appearance of precipitates may indicate that the compound is coming out of solution, which could be due to degradation or changes in concentration upon freezing. For accurate assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary to check the purity and concentration of this compound.
Q5: What concentration of DMSO is safe for my cell-based assays?
To avoid solvent-induced cytotoxicity in cell cultures, the final concentration of DMSO in the experimental medium should be kept low, typically at or below 0.5%. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected or inconsistent experimental results. | Degradation of this compound in the DMSO stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Perform a quality control check on your existing stock solution using HPLC or LC-MS to determine its purity and concentration. 3. If long-term storage is necessary, consider storing aliquots at -80°C for better stability. |
| Precipitate observed in the stock solution upon thawing. | 1. The compound's solubility limit in DMSO has been exceeded. 2. The compound has degraded, and the degradation products are insoluble. 3. Water has been absorbed into the DMSO stock. | 1. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. 2. If the precipitate does not dissolve, it is recommended to discard the stock and prepare a fresh one. 3. Use anhydrous DMSO and ensure the vial is tightly sealed to prevent moisture absorption. |
| Change in color of the DMSO stock solution. | Chemical degradation of this compound. | Discard the stock solution and prepare a fresh one. Ensure proper storage conditions (protection from light, airtight container) are maintained. |
Stability Data Summary
Specific quantitative long-term stability data for this compound in DMSO at -20°C is not extensively documented. However, the following table provides stability information for the structurally related compound, Corylifol B , which can serve as a general guideline.
| Compound | Solvent | Storage Temperature | Duration | Stability Notes |
| Corylifol B | DMSO | -20°C | Up to 1 year | Suitable for shorter-term storage. |
| Corylifol B | DMSO | -80°C | Up to 2 years | Recommended for longer-term storage; aliquot to avoid freeze-thaw cycles. |
| Typical Compounds | Solvent | -20°C | 1 month | Re-examination is recommended for storage longer than one month. |
| Typical Compounds | Solvent | -80°C | 6 months | General guideline for many compounds. |
Experimental Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a method to determine the long-term stability of this compound in a DMSO stock solution at -20°C.
1. Materials and Equipment:
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This compound (high purity)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Analytical balance
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Vortex mixer
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Calibrated micropipettes
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Sterile, amber, or foil-wrapped microcentrifuge tubes or cryovials
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
C18 HPLC column
2. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials to minimize freeze-thaw cycles and light exposure.
3. Stability Study Setup:
-
Label the aliquots with the compound name, concentration, date of preparation, and storage condition (-20°C).
-
Analyze an initial aliquot (T=0) immediately after preparation to determine the initial concentration and purity.
-
Store the remaining aliquots in a calibrated freezer at -20°C.
4. Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from the freezer.
-
Allow the aliquot to thaw completely at room temperature.
-
Analyze the sample using a validated HPLC or LC-MS method to determine the concentration and purity of this compound.
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Compare the results to the initial T=0 analysis. A decrease in the peak area of this compound or the appearance of new peaks would indicate degradation.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
References
Corylifol A degradation products and their interference in assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Corylifol A and troubleshooting potential interference from its degradation products in experimental assays. Given the limited specific degradation data for this compound, this guide incorporates established principles of flavonoid and chalcone chemistry to provide a robust framework for your research.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common sign of compound instability. This compound, as a flavonoid, is susceptible to degradation under various conditions, which can lead to a decrease in the effective concentration of the active compound and the formation of degradation products that may interfere with your assays.
Q2: What are the primary factors that can cause this compound to degrade?
A2: Based on the chemical nature of flavonoids, the primary factors that can induce the degradation of this compound are:
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pH: this compound is likely more stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline environments can catalyze its degradation.
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Light (Photodegradation): Exposure to UV or even ambient light can lead to photochemical reactions, causing isomerization or breakdown of the molecule.
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Temperature (Thermal Degradation): Elevated temperatures can accelerate the rate of degradation.
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Oxygen (Oxidation): The phenolic hydroxyl groups in this compound are susceptible to oxidation, a process that can be accelerated by the presence of metal ions.
Q3: How should I store solid this compound?
A3: For optimal stability, solid this compound should be stored under the following conditions:
-
Temperature: -20°C or lower for long-term storage.
-
Light: Protected from light in an amber vial or a container wrapped in aluminum foil.
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Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
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Container: In a tightly sealed, high-quality glass vial.
Q4: What about storing this compound in solution?
A4: Solutions of this compound are generally less stable than the solid compound. If you need to store solutions, follow these guidelines:
-
Solvent: Use high-purity, degassed solvents. Acetonitrile and DMSO are generally better choices for stability than protic solvents like methanol or ethanol.
-
Temperature: Store at -80°C for long-term storage. For short-term use, store at -20°C.
-
Aliquots: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Light: Always protect solutions from light.
Troubleshooting Guide: Assay Interference
Degradation of this compound can generate products that may interfere with various biochemical and cell-based assays. Here’s a guide to troubleshoot common issues:
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in absorbance or fluorescence readings | Degradation products may absorb light or fluoresce at the same wavelength as your assay reagents or products. | 1. Run a control with degraded this compound (prepared through forced degradation) in your assay buffer to check for background signal.2. Analyze the UV-Vis or fluorescence spectrum of the degraded sample to identify overlapping signals.3. If interference is confirmed, consider using an alternative assay with a different detection method. |
| Overestimation of protein concentration in colorimetric assays (e.g., BCA, Lowry) | Flavonoid degradation products, like the parent compound, can reduce Cu²⁺ to Cu⁺, leading to a false positive signal.[1] | 1. Include a blank containing the same concentration of this compound (and any degradation products) as in your samples.2. Consider using a protein quantification method less susceptible to interference from reducing agents, such as the Bradford assay, though some interference may still occur. |
| Apparent inhibition or activation in enzyme activity assays | Degradation products may directly interact with the enzyme or the assay substrate. For example, flavonoid oxidation products can interfere with tyrosinase activity assays.[2][3] | 1. Perform control experiments with the degraded compound to assess its direct effect on the enzyme and substrate.2. Use a stability-indicating HPLC method to confirm the integrity of this compound in your assay conditions over time. |
| Inconsistent results in cell-based assays | Degradation products may have their own biological activities or cytotoxic effects, confounding the results attributed to this compound. | 1. Prepare fresh solutions of this compound for each experiment.2. Assess the stability of this compound in your cell culture medium under incubation conditions.3. Test the effect of a deliberately degraded this compound solution on your cells as a control. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound and detect its degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for flavonoid analysis.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (around 270 nm) and also scan a broader range with a PDA detector to identify degradation products with different spectral properties.[4]
-
Column Temperature: 30-40°C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 50 µg/mL).
3. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of this compound over time or after exposure to stress conditions.
Protocol 2: Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways of this compound.
1. Acid and Base Hydrolysis:
-
Dissolve this compound in a small amount of organic solvent and dilute with 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).
-
Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for defined periods (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by the stability-indicating HPLC method.
2. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light, for a defined period.
-
Analyze samples at various time points by HPLC.
3. Thermal Degradation:
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Place solid this compound in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
Also, prepare a solution of this compound and incubate it at an elevated temperature (e.g., 60°C).
-
Analyze samples at various time points by HPLC.
4. Photodegradation:
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Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample protected from light.
-
Analyze both the exposed and control samples at various time points by HPLC.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Light Protection | Atmosphere | Duration |
| Solid | N/A | -20°C or lower | Amber vial/foil | Inert (Ar, N₂) | Long-term |
| Solution | Acetonitrile/DMSO | -80°C | Amber vial/foil | N/A | Long-term (in aliquots) |
| Solution | Acetonitrile/DMSO | -20°C | Amber vial/foil | N/A | Short-term |
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours | Hydrolysis of functional groups |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours | Hydrolysis, rearrangement |
| Oxidation | 3% H₂O₂ | 2 - 24 hours | Oxidation of phenolic hydroxyls |
| Thermal | 60-80°C | 24 - 72 hours | Thermally induced breakdown |
| Photochemical | UV/Visible light | 24 - 72 hours | Isomerization, photodegradation |
Visualizations
References
- 1. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 2. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. questjournals.org [questjournals.org]
- 4. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Glycosylation of Corylifol A to enhance stability and solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the glycosylation of Corylifol A, a process aimed at enhancing its stability and aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of glycosylating this compound?
A1: The primary purpose of glycosylating this compound is to improve its physicochemical properties. This compound, a promising isoflavone with various biological activities, suffers from poor water solubility and stability, which limits its therapeutic potential.[1] Glycosylation, the enzymatic or chemical attachment of sugar moieties, can significantly enhance its aqueous solubility and improve its stability under various temperature and pH conditions.[1][2]
Q2: What type of enzyme is typically used for the glycosylation of this compound?
A2: UDP-glycosyltransferases (UGTs) are commonly used for the enzymatic glycosylation of this compound and other flavonoids.[1] Specifically, the UDP-glycosyltransferase YjiC from Bacillus licheniformis DSM 13 has been successfully used to synthesize novel glucosides of this compound.[1]
Q3: How much can glycosylation improve the water solubility of this compound?
A3: Glycosylation can dramatically increase the water solubility of this compound. For instance, the enzymatic synthesis of this compound-4',7-di-O-beta-d-glucopyranoside and this compound-4'-O-beta-d-glucopyranoside resulted in an approximately 27-fold and 15-fold increase in water solubility, respectively, compared to the parent this compound.
Q4: How does glycosylation affect the stability of this compound?
A4: Glycosylation has been shown to enhance the thermal and pH stability of this compound. Glycosylated products of this compound exhibit higher stability at elevated temperatures (40, 60, 80, and 100 °C) and show the highest stability at a pH of 9.6.
Q5: Are there any downsides to glycosylating flavonoids like this compound?
A5: While glycosylation improves physical properties, it can sometimes alter the biological activity of the parent compound. For example, in one study, the glycosylated products of this compound did not show the same moderate anti-proliferative activity against three human tumor cell lines as the parent compound. However, the impact on biological activity is highly dependent on the specific glycoside and the biological target being studied.
Data Summary Tables
Table 1: Improvement in Water Solubility of this compound upon Glycosylation
| Compound | Fold Increase in Water Solubility (compared to this compound) |
| This compound-4',7-di-O-beta-d-glucopyranoside | ~27.03 |
| This compound-4'-O-beta-d-glucopyranoside | ~15.13 |
Data sourced from a study on the enzymatic synthesis of this compound glucosides.
Table 2: Comparative Stability of this compound and its Glycosides
| Condition | This compound | This compound Glycosides |
| Thermal Stability | Less stable at 40, 60, 80, and 100 °C | More stable than this compound at 40, 60, 80, and 100 °C |
| pH Stability | Prone to degradation in alkaline conditions | Highest stability observed at pH 9.6 |
Observations are based on stability studies of enzymatically synthesized this compound glucosides.
Experimental Protocols
Protocol 1: Enzymatic Glycosylation of this compound
This protocol describes a general method for the enzymatic glycosylation of this compound using a UDP-glycosyltransferase (UGT).
Materials:
-
This compound
-
UDP-glycosyltransferase (e.g., YjiC from Bacillus licheniformis)
-
Uridine diphosphate glucose (UDPG)
-
Tris-HCl buffer (or other suitable buffer with optimal pH for the enzyme)
-
Magnesium Chloride (MgCl₂) (if required as a cofactor)
-
Methanol or Ethyl Acetate for extraction
-
HPLC system for analysis and purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the buffer at the optimal pH (e.g., pH 8.0-9.6), this compound (dissolved in a minimal amount of DMSO if necessary), UDPG, and the UGT enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined duration (e.g., 2-24 hours). Reaction progress can be monitored by taking aliquots at different time points.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold methanol or ethyl acetate to precipitate the enzyme and other proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitate.
-
Extraction: Collect the supernatant containing the glycosylated products.
-
Analysis and Purification: Analyze the supernatant by HPLC to identify and quantify the glycosylated products. Subsequent purification can be performed using preparative HPLC.
Protocol 2: Stability Assessment of this compound Glycosides
This protocol outlines a method to assess the stability of purified this compound glycosides under different pH and temperature conditions.
Materials:
-
Purified this compound glycosides
-
Buffers of varying pH (e.g., pH 4, 7, 9.6)
-
Water baths or incubators set to desired temperatures (e.g., 40, 60, 80, 100 °C)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare solutions of the this compound glycoside in the different pH buffers.
-
Temperature Stress:
-
For each pH condition, aliquot the solution into separate vials.
-
Incubate the vials at the different test temperatures for a set period (e.g., 24 hours).
-
Include a control sample stored at a low temperature (e.g., 4°C).
-
-
pH Stability:
-
Incubate the solutions at a constant temperature (e.g., room temperature) for an extended period (e.g., 7 days), taking samples at regular intervals.
-
-
Analysis:
-
At the end of the incubation periods, analyze all samples by HPLC.
-
Compare the peak area of the glycoside in the stressed samples to the control to determine the percentage of degradation.
-
Troubleshooting Guide
References
Navigating the Synthesis of Corylifol A: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of Corylifol A, a natural phenolic compound with noteworthy biological activities, presents a series of challenges that can impede research and development. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during its synthesis. While detailed synthetic protocols for this compound are not widely published, the information presented here is based on established synthetic strategies for related flavonoids and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is the total synthesis of this compound challenging?
The synthesis of this compound is complex due to its stereochemistry and the presence of multiple reactive functional groups. Key challenges include the construction of the chromane ring, the installation of the prenyl group, and the stereoselective formation of the chiral center. Protecting group strategies are often necessary to prevent unwanted side reactions, which can add to the number of steps and reduce the overall yield.
Q2: What are the common starting materials for the synthesis of flavonoids like this compound?
The synthesis of flavonoids often begins with commercially available and relatively simple phenolic compounds. For a molecule like this compound, potential starting materials could include substituted phenols and chromanones, which can be modified and coupled to build the core flavonoid scaffold.
Q3: Are there any alternative approaches to the total chemical synthesis of this compound?
Yes, enzymatic synthesis offers a potential alternative. For instance, glycosylation of this compound has been achieved using UDP-glycosyltransferase, which can improve its water solubility and stability[1]. While this does not construct the core structure, it demonstrates the use of biocatalysis for late-stage modification.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield in Coupling Reactions | - Inefficient catalyst activity- Poor solubility of reactants- Steric hindrance | - Screen different catalysts and ligands.- Use a co-solvent to improve solubility.- Consider a less sterically hindered coupling partner or a different synthetic route. |
| Formation of Side Products | - Competing reaction pathways- Non-selective reagents- Inappropriate reaction temperature | - Optimize reaction conditions (temperature, reaction time).- Use more selective reagents.- Employ protecting groups for sensitive functionalities. |
| Difficulty in Purification | - Similar polarity of product and impurities- Product instability on silica gel | - Utilize alternative purification techniques like preparative HPLC or recrystallization.- Use a different stationary phase for column chromatography (e.g., alumina). |
| Poor Stereoselectivity | - Ineffective chiral catalyst or auxiliary- Racemization during reaction or workup | - Screen a variety of chiral catalysts or auxiliaries.- Optimize reaction conditions to favor the desired stereoisomer.- Analyze the product at each stage to identify where selectivity is lost. |
| Incomplete Deprotection | - Harsh deprotection conditions leading to degradation- Stable protecting group | - Screen milder deprotection reagents.- Increase reaction time or temperature cautiously.- Choose a more labile protecting group in the synthetic design. |
Experimental Protocols
Michael Addition for Quaternary Stereocenter Installation
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Reactants: Commercially available 2-methylcyclohexanone and methyl acrylate are used as starting materials[2].
-
Catalyst: A chiral thiourea catalyst is employed to induce enantioselectivity[2].
-
Procedure: The 2-methylcyclohexanone and methyl acrylate are reacted in the presence of the chiral catalyst[2].
-
Outcome: This reaction affords the Michael adduct with high enantiomeric excess (92% ee) and a yield of 80%. This step is crucial for establishing the stereochemistry of the final product.
Visualizing Synthetic and Troubleshooting Workflows
To aid in conceptualizing the synthetic and troubleshooting processes, the following diagrams illustrate key workflows and relationships.
Caption: A generalized workflow for the chemical synthesis of a complex molecule like this compound.
Caption: A logical workflow for troubleshooting common issues encountered during chemical synthesis.
References
Preventing precipitation of Corylifol A in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Corylifol A in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in aqueous buffers?
A1: this compound is a hydrophobic flavonoid with poor aqueous solubility.[1] Precipitation typically occurs when a concentrated stock solution of this compound, usually prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer. This sudden change in solvent polarity reduces the solubility of this compound, causing it to fall out of solution.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] It has been shown to dissolve this compound at concentrations as high as 250 mg/mL, though ultrasonic treatment may be necessary to achieve complete dissolution.[2] For optimal stability, it is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q3: How should I store my this compound stock solution to maintain its stability?
A3: To ensure the stability of your this compound stock solution, it is best to aliquot it into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year). It is also crucial to protect the solution from light.
Q4: What is the maximum concentration of DMSO that is generally considered safe for in vitro cell culture experiments?
A4: For most cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe and should not significantly impact cell viability. However, it is imperative to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to address and prevent the precipitation of this compound during your experiments.
Issue: this compound precipitates upon dilution of the DMSO stock solution into my aqueous buffer or cell culture medium.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Step 1: Review and Optimize Your Dilution Technique
-
Pre-warm your aqueous buffer or cell culture medium: Gently warm your buffer to 37°C before adding the this compound stock solution. This can help increase the solubility of the compound.
-
Add the stock solution dropwise while vortexing: To ensure rapid and even dispersion, add the DMSO stock solution to the buffer slowly, drop by drop, while gently vortexing or swirling the tube. This prevents localized high concentrations that can lead to immediate precipitation.
Step 2: Adjust the Final Concentration
-
Reduce the final working concentration: If precipitation persists, you may need to lower the final concentration of this compound in your experiment. It is possible that your desired concentration exceeds the solubility limit in the final aqueous solution.
Step 3: Employ Solubilizing Agents
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Utilize co-solvents: For challenging situations, consider preparing a formulation with co-solvents. A common formulation includes 10% DMSO, 40% PEG300, and 5% Tween-80 in saline.
-
Use cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. A formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline) has been shown to be effective.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (powder)
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Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
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Vortexer
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Sonicator (optional)
Procedure:
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Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 390.5 g/mol ). For 1 mL, you will need 3.905 mg.
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Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the corresponding volume of anhydrous DMSO to the tube.
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Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved.
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If dissolution is difficult, sonicate the solution in a water bath for 10-15 minutes.
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Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Protocol 2: Preparation of a this compound Working Solution using a Co-solvent Formulation
This protocol yields a final solution with a this compound concentration of ≥ 2.08 mg/mL.
Materials:
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20.8 mg/mL this compound in DMSO stock solution
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PEG300
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Tween-80
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Saline solution
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Sterile tubes
Procedure:
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To prepare 1 mL of the final working solution, start with 100 µL of the 20.8 mg/mL this compound in DMSO stock solution.
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Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
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Add 50 µL of Tween-80 and mix until the solution is homogeneous.
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Add 450 µL of saline to bring the final volume to 1 mL and mix well.
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If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this working solution fresh on the day of use.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 250 mg/mL (640.25 mM); requires ultrasonic treatment | |
| Solubility in DMF | 30 mg/mL | |
| Solubility in Ethanol | 25 mg/mL | |
| Solubility in DMSO:PBS (pH 7.2) (1:2) | 0.30 mg/mL | |
| Solubility in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.33 mM) | |
| Solubility in 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.33 mM) | |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% (v/v) |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound inhibits the IL-6/JAK/STAT3 signaling pathway.
References
Selecting appropriate animal models for Corylifol A metabolism studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate animal models for studying the metabolism of Corylifol A.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: this compound undergoes both Phase I (oxidation) and Phase II (glucuronidation) metabolism. In vitro studies have identified three oxidized metabolites (M1-M3) and two glucuronide conjugates (M4-M5).[1][2][3] Phase II glucuronidation is a major metabolic route.
Q2: Which enzymes are responsible for the metabolism of this compound?
A2: The primary enzymes involved in this compound metabolism are Cytochrome P450 (CYP) for oxidation and UDP-glucuronosyltransferases (UGT) for glucuronidation.
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CYP Isoforms : CYP1A1, CYP2C8, and CYP2C19 are the main contributors to the oxidative metabolism of this compound.[1][3] Specifically, CYP2C8 is a major enzyme in the formation of metabolites M1 and M3.
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UGT Isoforms : UGT1A1, UGT1A7, UGT1A8, and UGT1A9 are the key enzymes responsible for the glucuronidation of this compound. UGT1A1 and UGT1A9 have been identified as the main active hepatic isozymes.
Q3: Are there species-specific differences in this compound metabolism that I should be aware of when selecting an animal model?
A3: Yes, significant species-specific differences exist in the metabolism of this compound. A comparative study using liver microsomes from humans, rats, mice, dogs, rabbits, and monkeys has shown variations in both Phase I and Phase II metabolic pathways. Based on these findings, rats and monkeys are suggested to be the most appropriate animal models for studying this compound metabolism as their metabolic profiles are more comparable to humans.
Troubleshooting Guides
Issue: High variability in pharmacokinetic data from in vivo studies.
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Possible Cause: Extensive first-pass metabolism can lead to poor bioavailability and high variability. This compound is known to undergo significant first-pass metabolism, primarily in the liver and intestine.
-
Troubleshooting Steps:
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Characterize in vitro metabolism first: Use liver and intestinal microsomes from the selected animal species to understand the extent of first-pass metabolism before proceeding with extensive in vivo studies.
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Consider the role of efflux transporters: Efflux transporters like MRP4 and BCRP have been shown to play a role in the disposition of this compound glucuronide. Differences in the expression and activity of these transporters across species can contribute to variability.
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Standardize experimental conditions: Ensure consistent administration protocols, including dosage, vehicle, and route of administration, as these can significantly impact absorption and bioavailability.
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Issue: Difficulty in detecting and quantifying metabolites in plasma samples.
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Possible Cause: Low plasma concentrations of this compound and its metabolites are common due to rapid metabolism and clearance.
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Troubleshooting Steps:
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Optimize analytical methods: Employ a sensitive analytical method such as LC-MS/MS for the detection and quantification of this compound and its metabolites.
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Increase dosing: If toxicity profiles allow, a higher dose may increase the circulating concentrations of metabolites to detectable levels.
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Analyze excreta: A significant portion of the metabolites may be excreted in urine and feces. Analyzing these matrices can provide a more complete picture of the metabolic profile.
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Experimental Protocols
In Vitro Metabolism of this compound using Liver Microsomes
This protocol is adapted from studies on this compound metabolism.
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Incubation Mixture Preparation:
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Prepare an incubation mixture containing:
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Liver microsomes (from human, rat, mouse, dog, rabbit, or monkey)
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This compound (at various concentrations, e.g., 0-80 µM)
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Phosphate buffer (pH 7.4)
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For Phase I metabolism, add an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
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For Phase II glucuronidation, add UDP-glucuronic acid (UDPGA) and magnesium chloride.
-
-
Incubation:
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Pre-incubate the mixture at 37°C for a few minutes.
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Initiate the reaction by adding the NADPH-generating system (for Phase I) or UDPGA (for Phase II).
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Incubate at 37°C for a specified time (e.g., 120 minutes for Phase I, 30-60 minutes for Phase II).
-
-
Reaction Termination:
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Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
-
Sample Processing:
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Vortex the mixture and centrifuge to pellet the protein.
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Collect the supernatant for analysis.
-
-
Analysis:
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Analyze the supernatant using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.
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Data Presentation
Table 1: In Vitro Intrinsic Clearance (CLint) of this compound Metabolites in Human Liver Microsomes (HLM)
| Metabolite | Metabolic Pathway | Intrinsic Clearance (CLint) (μL/min/mg) |
| M1 | Oxidation | 48.10 |
| M4 | Glucuronidation | 184.03 |
Table 2: Kinetic Parameters of this compound Metabolism by Key CYP Isoforms
| CYP Isoform | Metabolite Formed | Intrinsic Clearance (CLint) (μL/min/mg) | Km (μM) |
| CYP1A1 | M2 | 15.03 | 2.47 |
| CYP1A1 | M3 | 13.01 | 2.27 |
| CYP2C8 | M1 | 49.36 | 5.42 |
| CYP2C8 | M3 | 28.11 | 3.53 |
| CYP2C19 | M1 | 17.17 | 23.96 |
Table 3: Kinetic Parameters of this compound Glucuronidation by Key UGT Isoforms
| UGT Isoform | Intrinsic Clearance (CLint) (μL/min/mg) |
| UGT1A1 | 284.07 |
| UGT1A7 | 100.01 |
| UGT1A8 | 85.01 |
| UGT1A9 | 201.04 |
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Experimental workflow for this compound metabolism studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound- O-glucuronide in HeLa1A1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Species Differences in Corylifol A Metabolism
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the metabolism of Corylifol A, with a specific focus on understanding and accounting for species differences. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound in humans?
A1: this compound undergoes both Phase I and Phase II metabolism. The primary pathways are oxidation, mediated by Cytochrome P450 (CYP) enzymes, and glucuronidation, mediated by UDP-glucuronosyltransferases (UGT) enzymes.[1][2][3] Three oxidized metabolites (M1-M3) and two glucuronide conjugates (M4-M5) have been identified in human liver microsomes (HLM).[1][2]
Q2: Which specific human CYP and UGT enzymes are responsible for metabolizing this compound?
A2: In humans, the main CYP enzymes involved in the oxidation of this compound are CYP1A1, CYP2C8, and CYP2C19. The major UGT isoforms responsible for its glucuronidation are UGT1A1, UGT1A7, UGT1A8, and UGT1A9. Activity correlation analysis has confirmed that CYP2C8, UGT1A1, and UGT1A9 are the most active hepatic isozymes for this compound metabolism.
Q3: Are there significant species differences in the metabolism of this compound?
A3: Yes, marked species differences have been observed in the metabolism of this compound. Studies comparing human liver microsomes with those from rats, mice, dogs, rabbits, and monkeys show variations in the formation rates and clearance of metabolites. For preclinical studies, rats and monkeys have been suggested as appropriate animal models for predicting human metabolism of this compound.
Q4: What are the key kinetic parameters for this compound metabolism in different species?
A4: The intrinsic clearance (CLint) values for the formation of metabolites vary across species, indicating different metabolic efficiencies. For detailed kinetic parameters (Km, Vmax, and CLint) in human and various animal liver microsomes, please refer to the data tables below.
Troubleshooting Guides
Issue 1: High variability or inconsistent results in in vitro metabolism assays.
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Possible Cause: Compound instability. Flavonoids like this compound can be unstable in cell culture media and may degrade over time.
-
Troubleshooting Steps:
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Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution immediately before each experiment.
-
Protect from Light: Minimize light exposure to this compound solutions to prevent photodegradation.
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Time-Course Experiment: Conduct a time-course experiment to determine the optimal incubation duration and assess the stability of this compound under your specific experimental conditions.
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Control Incubations: Include negative control incubations without the NADPH-generating system (for CYP-mediated metabolism) or UDPGA (for UGT-mediated metabolism) to confirm that metabolite formation is enzyme-dependent.
-
Issue 2: Lower than expected metabolite formation.
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Possible Cause 1: Suboptimal incubation conditions.
-
Troubleshooting Steps:
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Verify Cofactor Presence: Ensure that the NADPH-generating system (for Phase I) or UDPGA (for Phase II) and other necessary cofactors like MgCl2 and alamethicin (for UGT assays) are present at the correct concentrations.
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Optimize Protein Concentration: Confirm that the microsomal protein concentration is within the linear range for metabolite formation. Preliminary experiments should be run to establish linearity with respect to protein concentration and incubation time.
-
-
Possible Cause 2: Poor solubility of this compound.
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Troubleshooting Steps:
-
Solvent Selection: Prepare a stock solution in an appropriate solvent like DMSO. Visually inspect the final working solution for any signs of precipitation.
-
Solubility Test: Perform a solubility test at the highest intended concentration in the incubation buffer at 37°C to ensure the compound remains in solution.
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Issue 3: Unexpected cytotoxicity observed in cell-based assays.
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Possible Cause 1: Solvent toxicity.
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Troubleshooting Steps:
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Vehicle Control: Always include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Determine Solvent's Cytotoxic Threshold: If necessary, perform a dose-response experiment with the solvent alone to determine its cytotoxic concentration in your cell line.
-
-
Possible Cause 2: High sensitivity of the cell line.
-
Troubleshooting Steps:
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Literature Review: Check for published studies using this compound in your specific cell line to find expected cytotoxic concentrations.
-
Dose-Response Curve: Perform a broad dose-response experiment to establish the cytotoxic profile of this compound for your particular cell line.
-
Data Presentation
Table 1: Intrinsic Clearance (CLint) of this compound Oxidative and Glucuronidated Metabolites in Human Liver Microsomes (HLM) and Recombinant Human CYP/UGT Enzymes.
| Metabolite | Enzyme/System | CLint (μL/min/mg) |
| Oxidized Metabolites | ||
| M1 | HLM | 48.10 |
| M1 | CYP2C8 | High Contribution |
| M1 | CYP2C19 | High Contribution |
| M2 | CYP1A1 | Main Contributor |
| M3 | CYP1A1 | Main Contributor |
| M3 | CYP2C8 | Main Contributor |
| Glucuronidated Metabolites | ||
| M4 | HLM | 184.03 |
| M4 | UGT1A1 | 85.01 - 284.07 |
| M4 | UGT1A7 | 85.01 - 284.07 |
| M4 | UGT1A8 | 85.01 - 284.07 |
| M4 | UGT1A9 | 85.01 - 284.07 |
Table 2: Kinetic Parameters for the Formation of this compound Metabolites in Liver Microsomes from Different Species.
| Species | Metabolite | Km (μM) | Vmax (pmol/min/mg) | CLint (Vmax/Km) (μL/min/mg) |
| Human (HLM) | M1 | N/A | N/A | 48.10 |
| Human (HLM) | M4 | N/A | N/A | 184.03 |
| Rat (RLM) | M1-M4 | N/A | N/A | N/A |
| Mouse (MLM) | M1-M4 | N/A | N/A | N/A |
| Dog (DLM) | M1-M4 | N/A | N/A | N/A |
| Monkey (MkLM) | M1-M4 | N/A | N/A | N/A |
| Rabbit (RaLM) | M1-M4 | N/A | N/A | N/A |
| Note: Specific Km and Vmax values for each species were not detailed in the provided search results, but species differences in metabolite formation were noted. "N/A" indicates data not available in the search results. |
Experimental Protocols
Protocol 1: In Vitro Phase I (CYP-Mediated) Metabolism of this compound
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Incubation Mixture Preparation: In a microcentrifuge tube, prepare a total incubation volume of 100-200 μL containing:
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Tris-HCl buffer (50 mM, pH 7.4)
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MgCl2 (5 mM)
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Liver microsomes (0.5 - 1.0 mg/mL protein)
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This compound (at various concentrations, e.g., 0-80 μM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
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Initiation of Reaction: Add an NADPH-generating system to initiate the reaction.
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Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes), ensuring linearity.
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Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
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Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 13,800 x g) for 10 minutes to pellet the protein.
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Analysis: Transfer the supernatant for analysis by UHPLC-MS/MS or a similar analytical technique.
Protocol 2: In Vitro Phase II (UGT-Mediated) Glucuronidation of this compound
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Incubation Mixture Preparation: In a microcentrifuge tube, prepare a total incubation volume of 100 μL containing:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl2 (0.88 mM)
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Liver microsomes (0.5 - 1.0 mg/mL protein)
-
Alamethicin (22 μg/mL, to activate UGTs)
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D-saccharic-1,4-lactone (4.4 mM, a β-glucuronidase inhibitor)
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This compound (at various concentrations, e.g., 0.16–80 μM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Add UDPGA (3.5 mM) to start the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring linearity.
-
Termination of Reaction: Terminate the reaction with an equal volume of ice-cold acetonitrile.
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Sample Processing: Vortex and centrifuge the mixture (e.g., 13,800 x g for 10 minutes).
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Analysis: Analyze the supernatant by UHPLC-MS/MS.
Visualizations
Caption: Metabolic pathways of this compound in humans.
Caption: General workflow for in vitro metabolism assays.
Caption: Logic for selecting animal models.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound- O-glucuronide in HeLa1A1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Corylifol A Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Corylifol A during extraction processes. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a phenolic compound isolated from Psoralea corylifolia.[1] Like many natural phenolic compounds, its structure makes it susceptible to degradation under various experimental conditions. Ensuring its stability during extraction is critical for obtaining accurate quantification, maximizing yield, and ensuring the reliability of downstream biological assays.[2] Degradation can lead to a loss of biological activity and the formation of unknown impurities that may interfere with research findings.
Q2: What are the primary factors that cause this compound degradation during extraction?
The primary factors that can induce the degradation of this compound, similar to other flavonoids, include:
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Light (Photodegradation): Exposure to UV or even visible light can lead to photochemical reactions, causing isomerization or breakdown of the molecule.[2][3]
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Temperature (Thermal Degradation): Elevated temperatures used during extraction can accelerate chemical degradation reactions.[2]
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pH (Hydrolysis): this compound is more stable in neutral to weakly acidic conditions. Strongly acidic or alkaline environments can catalyze hydrolysis and other degradation reactions. For every pH point increase above neutral, the rate of hydrolysis can increase by approximately 10 times.
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Oxygen (Oxidation): The phenolic hydroxyl groups in this compound are prone to oxidation, a process that can be initiated by atmospheric oxygen and accelerated by the presence of metal ions.
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Enzymatic Degradation: The presence of endogenous enzymes in the plant material, such as oxidases, can contribute to the degradation of this compound upon cell lysis during extraction.
Q3: I am observing low yields of this compound in my extracts. Could this be a degradation issue?
Low yields are a common indicator of compound degradation. If you are experiencing lower than expected yields, it is highly recommended to review your extraction protocol for potential degradation-inducing factors. Consider implementing the protective measures outlined in the troubleshooting guide below.
Q4: How can I detect this compound degradation in my samples?
Degradation can be monitored by High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in the chromatogram that are not present in a fresh, protected sample, alongside a decrease in the peak area of this compound, suggests degradation. It is advisable to use a stability-indicating HPLC method for analysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction of this compound.
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of this compound | Degradation due to light exposure. | Work in a dimly lit area or use amber-colored glassware to protect the sample from light. |
| Thermal degradation from high extraction temperatures. | Use lower extraction temperatures (e.g., room temperature for maceration or sonication below 50°C). If heat is required, use the lowest effective temperature for the shortest possible duration. | |
| Degradation due to pH instability. | Maintain a neutral or slightly acidic pH during extraction. Consider using buffered extraction solvents. Flavonoids are often more stable in acidic conditions. | |
| Oxidative degradation. | De-gas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The addition of antioxidants like ascorbic acid to the extraction solvent can also be beneficial. | |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | This is a strong indicator of degradation. Review your entire workflow, from sample preparation to analysis, to identify and eliminate potential causes of degradation as listed above. |
| Inconsistent results between batches | Variability in extraction conditions leading to inconsistent degradation. | Standardize all extraction parameters, including temperature, duration, light exposure, and solvent pH. Ensure consistent handling of the plant material. |
Quantitative Data on Flavonoid Stability
While specific quantitative data for this compound degradation is limited in the literature, the following table provides a general overview of flavonoid stability under various conditions, which can serve as a guideline.
| Condition | Parameter | Effect on Flavonoid Stability | Recommendation for this compound Extraction |
| Temperature | 50-60°C | Ideal range for retaining flavonoids during drying. | Maintain extraction temperatures within this range or lower. |
| > 70°C | Increased rate of thermal degradation. | Avoid prolonged exposure to temperatures above 70°C. | |
| pH | Acidic (pH 4-6) | Generally higher stability for flavonoids. | Use a slightly acidic extraction solvent or buffer. |
| Alkaline (pH > 8) | Increased rate of hydrolysis and degradation. | Avoid alkaline conditions during extraction and storage. | |
| Light | UV and Visible Light | Can induce significant photodegradation. | Protect samples from light at all stages of the process. |
Experimental Protocols
Recommended Extraction Protocol to Minimize this compound Degradation
This protocol is designed to minimize the impact of common degradation factors.
1. Sample Preparation:
- Grind dried seeds of Psoralea corylifolia to a fine powder (40-60 mesh).
- Pre-treat the powdered material by defatting with a non-polar solvent like petroleum ether to remove oils that may interfere with extraction.
2. Extraction:
- Method: Ultrasonic-assisted extraction (UAE) is recommended as it is efficient at lower temperatures.
- Solvent: Use 70% ethanol. To enhance stability, consider adding a small amount of a weak acid (e.g., 0.1% formic acid) to maintain a slightly acidic pH.
- Procedure:
- Suspend the defatted powder in the extraction solvent in a ratio of 1:10 (w/v) in an amber glass flask.
- Place the flask in an ultrasonic bath.
- Sonicate at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.
- After sonication, filter the mixture to separate the extract from the solid plant material.
- Repeat the extraction process on the residue to maximize yield.
3. Concentration:
- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.
- Maintain the water bath temperature below 40°C to prevent thermal degradation.
4. Storage:
- Store the final dried extract in an airtight, amber-colored vial at -20°C or lower to prevent degradation during storage.
HPLC Method for Quantification of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (around 270 nm).
-
Column Temperature: 35°C.
Visualizations
Logical Troubleshooting Workflow for Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Proposed Degradation Pathways for this compound
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for this compound Extraction
Caption: Recommended workflow for this compound extraction.
References
- 1. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Optimizing pH for Corylifol A Stability in Solutions
Welcome to the technical support center for Corylifol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solutions, with a focus on optimizing pH. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in aqueous solutions.
Possible Cause: Degradation of this compound due to suboptimal pH of the experimental buffer or medium. Flavonoids, like this compound, can be susceptible to pH-dependent hydrolysis.[1]
Troubleshooting Steps:
-
Verify Solution pH: Immediately measure the pH of your prepared this compound solution and any buffers or media used for dilution.
-
Consult Stability Data: While specific public data on the pH-rate profile of this compound is limited, flavonoids are generally more stable in neutral to slightly acidic conditions.[1][2] Avoid highly acidic or alkaline environments.
-
Perform a Pilot pH Stability Study: If you continue to observe inconsistencies, it is highly recommended to perform a preliminary stability study to determine the optimal pH range for your specific experimental conditions. A detailed protocol for this is provided below.
-
Fresh Solution Preparation: Always prepare this compound working solutions fresh for each experiment from a concentrated stock stored in an appropriate solvent like DMSO.[1] Do not store diluted aqueous solutions for extended periods.
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound solutions over time.
Possible Cause: Formation of degradation products resulting from pH-induced instability.
Troubleshooting Steps:
-
Characterize Degradation Profile: Conduct a forced degradation study by exposing this compound solutions to acidic and basic conditions to intentionally generate degradation products. This will help in identifying the unknown peaks in your experimental samples.
-
Optimize Mobile Phase for Separation: Adjust the mobile phase composition and gradient of your HPLC method to ensure good resolution between the parent this compound peak and any degradation products. The addition of 0.1% formic acid to the mobile phase can often improve peak shape for flavonoids.[1]
-
Re-evaluate Solution pH: Based on the degradation profile, adjust the pH of your experimental solutions to a range where the formation of these degradation products is minimized.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for dissolving and storing this compound in aqueous solutions for short-term experimental use?
A1: While a definitive, narrow pH range for maximum stability has not been published, based on the general behavior of flavonoids, a pH range of 5.0 to 7.4 is a recommended starting point. It is crucial to empirically determine the optimal pH for your specific application and desired incubation times.
Q2: I need to conduct an experiment at a pH outside the recommended range. How can I minimize this compound degradation?
A2: If your experimental design requires a pH outside the optimal stability range:
-
Minimize the incubation time of this compound in the non-optimal pH solution.
-
Prepare the solution immediately before use.
-
Consider including a stability control in your experiment, where you quantify the amount of this compound at the beginning and end of the experiment to account for any degradation.
Q3: How does temperature interact with pH to affect this compound stability?
A3: Higher temperatures generally accelerate the rate of chemical degradation, including pH-dependent hydrolysis. If you are working at elevated temperatures (e.g., 37°C), optimizing the pH for stability becomes even more critical. It is advisable to perform stability checks at the intended experimental temperature.
Q4: Are there any other factors besides pH that I should consider for this compound stability in solution?
A4: Yes, several other factors can influence the stability of this compound:
-
Light: Protect solutions from light to prevent photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Solvent: For stock solutions, use high-purity solvents like DMSO and store at -20°C or -80°C.
Experimental Protocols
Protocol: Determining the pH Stability of this compound
This protocol provides a framework for conducting a forced degradation study to determine the pH-rate profile of this compound.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range (e.g., pH 3, 5, 7.4, 9, 11)
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol or DMSO.
-
Buffer Solutions: Prepare a series of buffers at the desired pH values.
-
Test Solutions: Dilute the this compound stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
3. Stability Study Procedure:
-
Incubate the test solutions at a constant temperature (e.g., room temperature or 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately neutralize the acidic and basic samples if necessary.
-
Dilute the aliquots with the initial mobile phase to halt any further degradation and prepare for HPLC analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Detection: UV detector at the maximum absorbance wavelength of this compound.
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
5. Data Presentation:
The results of the pH stability study can be summarized in the following table:
| pH | Incubation Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area) |
| 3.0 | 0 | 100 | - |
| 2 | |||
| 4 | |||
| ... | |||
| 5.0 | 0 | 100 | - |
| 2 | |||
| ... | |||
| 7.4 | 0 | 100 | - |
| 2 | |||
| ... | |||
| 9.0 | 0 | 100 | - |
| 2 | |||
| ... | |||
| 11.0 | 0 | 100 | - |
| 2 | |||
| ... |
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several signaling pathways.
References
Validation & Comparative
A Comparative Analysis of Corylifol A and Bavachin in the Management of Muscle Atrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two bioactive compounds, Corylifol A and Bavachin, for the treatment of muscle atrophy. Both compounds, derived from the seeds of Psoralea corylifolia L., have demonstrated significant potential in preclinical models of muscle wasting. This document synthesizes the available experimental data to objectively evaluate their performance and elucidate their mechanisms of action.
I. Comparative Efficacy in Preclinical Models
A key study directly compared the effects of this compound and Bavachin in two distinct mouse models of muscle atrophy: dexamethasone (DEX)-induced atrophy and muscle atrophy in type 2 diabetic (db/db) mice.[1][2] Both compounds were administered at a dose of 10 mg/kg.
Key Findings:
-
Preservation of Muscle Mass and Function: In DEX-induced atrophic mice, both this compound and Bavachin effectively recovered muscle mass and increased grip strength to levels comparable to the control group.[1][2] Similarly, in diabetic db/db mice, both compounds enhanced muscle strength and increased the cross-sectional area of myofibers.[1]
-
Anti-inflammatory Effects: A critical factor in muscle atrophy is chronic inflammation. Both this compound and Bavachin demonstrated potent anti-inflammatory activity by suppressing the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). This effect is mediated through the downregulation of nuclear factor-κB (NF-κB) phosphorylation.
-
Modulation of Atrophic Factors: The expression of muscle-specific E3 ubiquitin ligases, such as Atrogin-1 and MuRF-1, is a hallmark of muscle atrophy. Both compounds significantly decreased the expression of these atrophic factors, as well as myostatin.
-
Anabolic Signaling: this compound and Bavachin were both found to activate the Akt signaling pathway, a key regulator of muscle protein synthesis.
-
Mitochondrial Quality Control: In diabetic mice, both compounds improved mitochondrial function by enhancing mitochondrial biogenesis and dynamics. They also upregulated mitophagy factors, suggesting an improvement in mitochondrial quality control.
II. Quantitative Data Summary
The following table summarizes the key quantitative findings from the comparative study of this compound and Bavachin in preclinical models of muscle atrophy.
| Parameter | Model | Treatment Group | Outcome | Reference |
| Grip Strength | DEX-induced atrophy | This compound (10 mg/kg) | Increased to a level comparable to the control group. | |
| Bavachin (10 mg/kg) | Increased to a level comparable to the control group. | |||
| Muscle Mass | DEX-induced atrophy | This compound (10 mg/kg) | Recovered muscle mass. | |
| Bavachin (10 mg/kg) | Recovered muscle mass. | |||
| Cross-Sectional Area | db/db mice | This compound (10 mg/kg) | Significantly increased. | |
| Bavachin (10 mg/kg) | Significantly increased. | |||
| Inflammatory Cytokines (IL-6, TNF-α) | db/db mice | This compound (10 mg/kg) | Significantly suppressed expression. | |
| Bavachin (10 mg/kg) | Significantly suppressed expression. | |||
| Atrophic Factors (Atrogin-1, MuRF-1, Myostatin) | db/db mice | This compound (10 mg/kg) | Decreased expression levels. | |
| Bavachin (10 mg/kg) | Decreased expression levels. |
III. Signaling Pathways and Mechanisms of Action
Both this compound and Bavachin exert their anti-atrophic effects through the modulation of multiple signaling pathways.
A. This compound
In addition to the shared mechanisms with Bavachin, research has identified a specific target for this compound in the context of cancer cachexia-induced muscle atrophy. This compound has been shown to directly inhibit Thousand-and-one amino acid kinase 1 (TAOK1). This inhibition leads to the downregulation of the p38-MAPK/FoxO3 signaling pathway, which is a critical regulator of muscle protein degradation.
Furthermore, in dexamethasone-induced atrophy, this compound has been shown to enhance myogenesis by activating the p38 MAPK signaling pathway, leading to increased myotube formation. It also activates the anabolic Akt pathway while suppressing catabolic pathways.
B. Bavachin
Bavachin's mechanisms of action largely overlap with those of this compound, particularly in its ability to suppress NF-κB-mediated inflammation and activate Akt signaling to promote protein synthesis. Its role in enhancing mitochondrial quality control is also a key aspect of its therapeutic potential in metabolic disease-related muscle atrophy.
IV. Experimental Protocols
The following provides a summary of the key experimental methodologies employed in the cited research.
A. Animal Models
-
Dexamethasone-Induced Muscle Atrophy: Male C57BL/6N mice were intraperitoneally injected with dexamethasone (20 mg/kg/day) for 10 days to induce muscle atrophy. This compound or Bavachin (10 mg/kg/day) was co-administered orally.
-
Type 2 Diabetic (db/db) Mice: Male db/db mice were used as a model for diabetes-induced muscle atrophy. This compound or Bavachin (10 mg/kg/day) was administered for a specified period.
-
Cancer Cachexia Model: C26 tumor cells were subcutaneously injected into BALB/c mice. This compound was administered daily by oral gavage.
B. In Vitro Studies
-
Cell Culture: C2C12 mouse myoblasts were used to study myogenesis and myotube atrophy. Differentiation was induced, and atrophy was stimulated using dexamethasone or TNF-α.
-
Western Blotting: Protein expression levels of key signaling molecules (e.g., Akt, NF-κB, p38 MAPK, Atrogin-1, MuRF-1) were quantified using western blot analysis.
-
Immunofluorescence: Myotube formation and protein localization were visualized using immunofluorescence staining for markers such as myosin heavy chain (MHC).
V. Visualized Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Signaling pathways modulated by this compound in muscle atrophy.
Caption: Signaling pathways influenced by Bavachin in muscle atrophy.
Caption: General experimental workflow for in vivo and in vitro studies.
VI. Conclusion
Both this compound and Bavachin demonstrate robust therapeutic potential for the treatment of muscle atrophy. They act on multiple critical pathways, including the suppression of inflammation and protein degradation, and the promotion of protein synthesis and mitochondrial health. While their efficacy appears comparable in the models studied, this compound has a uniquely identified direct target in TAOK1, which may offer advantages in specific contexts such as cancer cachexia. Further research, including head-to-head clinical trials, is warranted to fully elucidate their therapeutic utility in human populations.
References
A Comparative Analysis of Corylifol A and Other STAT3 Inhibitors for Efficacy in Cancer Research
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical oncogenic driver, making it a prime target for novel drug development. A comprehensive comparison of various STAT3 inhibitors is crucial for researchers to make informed decisions in their quest for more effective cancer treatments. This guide provides a detailed comparative analysis of the efficacy of Corylifol A, a natural phenolic compound, against other well-known synthetic STAT3 inhibitors, supported by experimental data and detailed protocols.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. Its constitutive activation is a hallmark of many human cancers, correlating with poor prognosis and resistance to conventional therapies. This has spurred the development of numerous small molecule inhibitors targeting the STAT3 signaling pathway.
This comparative guide focuses on the efficacy of this compound in relation to other prominent STAT3 inhibitors, including Stattic, S3I-201, OPB-31121, and BBI608. The comparison is based on their inhibitory concentrations (IC50) in various cancer cell lines and their effects on STAT3 phosphorylation, a key step in its activation.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and other selected STAT3 inhibitors. It is important to note that the experimental conditions, such as cell lines and assay types, can vary between studies, which may influence the IC50 values.
Table 1: Inhibition of STAT3 Activity
| Inhibitor | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | IL-6-induced STAT3 promoter activity | Hep3B | 0.81 ± 0.15[1][2] | [1][2] |
| Stattic | STAT3 DNA-binding (cell-free) | - | 5.1[3] | |
| S3I-201 | STAT3 DNA-binding (cell-free) | - | 86 ± 33 | |
| Niclosamide | STAT3 DNA-binding (cell-free) | - | 0.7 | |
| BBI608 (Napabucasin) | STAT3 SH2 domain binding (FP assay) | - | 5.18 | |
| OPB-31121 | STAT3 SH2 domain binding (ITC) | - | Kd: 0.01 |
Table 2: Inhibition of Cancer Cell Viability
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG2 | Hepatocellular Carcinoma | 4.6 µg/mL | |
| Hep3B | Hepatocellular Carcinoma | 13.5 µg/mL | ||
| Stattic | BxPc-3 | Pancreatic Cancer | 3.135 - 5.296 | |
| PANC-1 | Pancreatic Cancer | 3.835 - 4.165 | ||
| MDA-MB-231 | Breast Cancer | ~5.5 | ||
| S3I-201 | MDA-MB-435 | Breast Cancer | 100 | |
| MDA-MB-453 | Breast Cancer | 100 | ||
| MDA-MB-231 | Breast Cancer | 100 | ||
| BBI608 (Napabucasin) | U87-MG, U118 | Glioblastoma | 0.291 - 1.19 | |
| COLO205, DLD1, SW480, HCT116 | Colorectal Cancer | 0.291 - 1.19 | ||
| A549, H1975, H460 | Lung Cancer | 0.291 - 1.19 | ||
| MDA-MB-231 | Breast Cancer | 0.67 ± 0.02 | ||
| OPB-31121 | LNCaP | Prostate Cancer | 0.018 | |
| DU145 | Prostate Cancer | 0.025 |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of this comparison, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating STAT3 inhibitors.
Figure 1: The canonical STAT3 signaling pathway and points of inhibition.
Figure 2: A general experimental workflow for evaluating STAT3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
Validating the In Vivo Efficacy of Corylifol A in Cachexia: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Corylifol A's performance in preclinical cachexia models against other therapeutic alternatives. The following sections detail the experimental data, protocols, and mechanistic pathways to offer an objective assessment of its potential.
Cachexia, a multifactorial syndrome characterized by severe body weight loss, muscle wasting, and systemic inflammation, is a common and debilitating complication of chronic diseases such as cancer. The quest for effective therapies has led to the investigation of various natural and synthetic compounds. Among these, this compound, a flavonoid isolated from Psoralea corylifolia, has emerged as a promising candidate for mitigating muscle atrophy associated with cachexia. This guide synthesizes the current preclinical evidence for this compound and compares its efficacy with the clinically approved drug Anamorelin and other investigational natural compounds in relevant in vivo models.
Comparative Efficacy of this compound and Alternatives in Cancer Cachexia Models
The Colon-26 (C26) adenocarcinoma mouse model is a well-established and widely used model for studying cancer-associated cachexia. The data presented below summarizes the effects of this compound and comparator compounds on key cachectic endpoints in this model.
Table 1: Effects of this compound and Comparator Compounds in the C26 Cancer Cachexia Mouse Model
| Compound | Dosage and Administration | Change in Body Weight | Change in Muscle Mass (Gastrocnemius) | Change in Fat Mass (eWAT) | Key Mechanistic Insights | Reference |
| This compound | 15 & 30 mg/kg/day (oral) | Prevented body weight loss | Significantly increased muscle weight/body weight ratio | - | Inhibits TAOK1/p38-MAPK/FoxO3 pathway, reducing protein degradation. | [1][2] |
| Anamorelin | - | Increased tumor-free body weight | Ameliorated muscle atrophy | Increased epididymal adipose tissue weight | Ghrelin receptor agonist, increases food intake and inhibits lipolysis. | [3] |
| Resveratrol | 200 mg/kg/day (oral gavage) | Attenuated loss of lean body mass | Attenuated loss of gastrocnemius muscle mass | Attenuated loss of fat mass | Inhibits NF-κB signaling, reducing E3 ligase expression. | [4] |
| Carnosol | - | Maintained body mass | No improvement in skeletal muscle mass | Attenuated fat lipolysis | Suppresses NF-κB signaling. | [4] |
| Glycine | - | Attenuated body weight loss | Partially prevented loss in muscle mass and cross-sectional area | - | Normalized muscle IL-6 and reduced oxidative stress. | |
| Leucine | Leucine-supplemented diet | No effect on body weight | Counteracted muscle mass loss | - | Increased plasma amino acid concentration. | |
| L-Carnitine | - | - | Increased muscle mass | Increased epididymis fat weight | Upregulation of CPT, associated with reduced plasma IL-6 and TNF-α. |
eWAT: epididymal white adipose tissue CPT: carnitine palmitoyltransferase
While direct comparative studies are limited, the Lewis Lung Carcinoma (LLC) model is another frequently used model of cancer cachexia.
Table 2: Effects of Comparator Compounds in the Lewis Lung Carcinoma (LLC) Cachexia Mouse Model
| Compound | Dosage and Administration | Change in Body Weight | Change in Muscle Mass | Key Mechanistic Insights | Reference |
| Curcumin | - | No preservation of body or muscle mass | Reduced tumor mass | - | |
| Resveratrol | - | Did not attenuate body weight or muscle mass loss | - | Inhibited NF-κB activity in skeletal muscle. |
Mechanistic Insights into this compound's Anti-Cachectic Action
This compound has been shown to exert its beneficial effects on muscle atrophy through a dual mechanism of action: inhibiting catabolic pathways and activating anabolic pathways. A key molecular target of this compound is the Thousand-and-one amino acid kinase 1 (TAOK1). By binding to and inhibiting TAOK1, this compound downregulates the p38-MAPK/FoxO3 signaling cascade. This, in turn, reduces the expression of muscle-specific E3 ubiquitin ligases, such as MAFbx and MuRF1, which are critical for muscle protein degradation. Concurrently, this compound activates the Akt signaling pathway, which promotes muscle protein synthesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the cited studies.
In Vivo Cancer Cachexia Model (C26)
-
Animal Model: Male BALB/c mice are commonly used.
-
Tumor Induction: 5 x 10^5 C26 colon adenocarcinoma cells are injected subcutaneously into the flank of the mice.
-
Drug Administration:
-
This compound: Administered orally at doses of 15 or 30 mg/kg once daily.
-
Anamorelin: Administered orally.
-
-
Study Duration: Treatment typically begins after tumor establishment and continues for a specified period, often until a humane endpoint is reached.
-
Endpoint Measurements:
-
Body weight (tumor-free) is monitored regularly.
-
Food intake is measured daily.
-
At the end of the study, tumors, muscles (e.g., gastrocnemius, tibialis anterior), and fat pads (e.g., epididymal white adipose tissue) are excised and weighed.
-
Muscle fiber cross-sectional area is determined by histological analysis (e.g., H&E staining).
-
Serum levels of inflammatory cytokines (e.g., IL-6, TNF-α) are quantified.
-
Western blotting is used to analyze the expression and phosphorylation of key signaling proteins in muscle tissue.
-
In Vitro Muscle Atrophy Model
-
Cell Line: C2C12 mouse myoblasts are differentiated into myotubes.
-
Induction of Atrophy: Myotubes are treated with dexamethasone or conditioned medium from C26 tumor cells to induce atrophy.
-
Treatment: this compound is added to the cell culture medium at various concentrations.
-
Analysis:
-
Myotube diameter is measured to assess atrophy.
-
Immunofluorescence staining for myosin heavy chain (MHC) is performed.
-
Western blotting is used to analyze the expression of myogenic and atrophic markers.
-
Comparative Mechanistic Overview
While various compounds show promise in mitigating cachexia, their mechanisms of action can differ. The following diagram illustrates a simplified comparison of the primary pathways targeted by this compound and other alternatives.
References
A Head-to-Head Comparison of Corylifol A and Other TAOK1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Corylifol A with other known inhibitors of Thousand-and-one amino acid kinase 1 (TAOK1). This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in drug discovery and development.
TAOK1, a serine/threonine kinase belonging to the Ste20 family, has emerged as a significant therapeutic target in various diseases, including cancer and muscle atrophy. Its role in cellular signaling pathways, such as the p38/MAPK and Hippo pathways, makes it a focal point for inhibitor development. This guide compares the inhibitory activities of this compound, a natural compound, against other synthetic and natural TAOK1 inhibitors.
Quantitative Comparison of TAOK1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other notable TAOK1 inhibitors based on reported experimental data. The metrics provided include the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50), which are critical indicators of a compound's efficacy.
| Inhibitor | Type | Target(s) | Potency (TAOK1) | Reference(s) |
| This compound | Natural Product | TAOK1 | Kd: 5.65 µM | [1] |
| Compound 43 | Synthetic | TAOK1, TAOK2 | IC50: 11 nM | [2][3][4][5] |
| Compound 63 | Synthetic | TAOK1, TAOK2 | IC50: 19 nM | |
| Compound 2 (Dual Inhibitor) | Synthetic | TAOK1, MAP4K5 | IC50: 1.83 µM | |
| Other Dual TAOK1/MAP4K5 Inhibitors (Compounds 1 & 3) | Synthetic | TAOK1, MAP4K5 | IC50: ≤ 10 µM | |
| Resveratrol | Natural Product | TAOK1 | Kd: 290 nM |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams, generated using Graphviz, illustrate a key TAOK1 signaling pathway and a typical workflow for inhibitor characterization.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assay (Determination of IC50)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against TAOK1.
-
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of TAOK1 by 50%.
-
Principle: The assay measures the phosphorylation of a substrate (e.g., Myelin Basic Protein, MBP) by TAOK1 in the presence of ATP. The amount of phosphorylation is quantified, typically using radioactive [γ-³²P]ATP or luminescence-based ATP detection (e.g., ADP-Glo™ Kinase Assay).
-
Materials:
-
Recombinant active TAOK1 enzyme.
-
Substrate: Myelin Basic Protein (MBP).
-
ATP (and [γ-³²P]ATP for radiometric assay).
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl₂, 0.25 mM DTT).
-
Test compounds (inhibitors) at various concentrations.
-
96-well plates.
-
(For radiometric assay) P81 phosphocellulose paper, 1% phosphoric acid, scintillation counter.
-
(For ADP-Glo™) ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Procedure (Radiometric):
-
Prepare serial dilutions of the test inhibitor in DMSO and then in Kinase Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant TAOK1 enzyme, and MBP substrate.
-
Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP mix.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Procedure (ADP-Glo™):
-
Follow steps 1 and 2 from the radiometric assay.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 as described above.
-
Microscale Thermophoresis (MST) Binding Assay (Determination of Kd)
This protocol outlines the determination of the dissociation constant (Kd) for the binding of an inhibitor to TAOK1.
-
Objective: To quantify the binding affinity between an inhibitor and TAOK1.
-
Principle: MST measures the movement of molecules in a temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which is detected by a change in fluorescence.
-
Materials:
-
Recombinant TAOK1 protein (labeled with a fluorescent dye, e.g., RED-tris-NTA).
-
Test compound (inhibitor).
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).
-
MST instrument (e.g., NanoTemper Monolith).
-
Capillaries.
-
-
Procedure:
-
Label the recombinant TAOK1 protein with a fluorescent dye according to the manufacturer's protocol.
-
Prepare a serial dilution of the test inhibitor in MST buffer.
-
Mix a constant concentration of the fluorescently labeled TAOK1 with each dilution of the inhibitor.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Load the samples into capillaries and place them in the MST instrument.
-
Measure the thermophoretic movement for each sample.
-
Plot the change in the normalized fluorescence against the logarithm of the inhibitor concentration.
-
Fit the data to a binding curve to determine the Kd value.
-
Western Blot for Phosphorylated TAOK1
This protocol describes the detection of phosphorylated TAOK1 in cell lysates to assess inhibitor activity in a cellular context.
-
Objective: To determine if a test compound can inhibit the phosphorylation (activation) of TAOK1 in cells.
-
Principle: Following treatment of cells with a stimulus and/or inhibitor, cell lysates are prepared and proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated TAOK1 (p-TAOK1) and total TAOK1.
-
Materials:
-
Cell line expressing TAOK1 (e.g., HEK293T, C2C12 myotubes).
-
Cell culture medium and reagents.
-
Stimulus (e.g., TNF-α, if required to induce TAOK1 phosphorylation).
-
Test compound (inhibitor).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-TAOK1 and anti-total TAOK1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time.
-
Stimulate the cells with an appropriate agonist (if necessary) to induce TAOK1 phosphorylation.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-TAOK1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total TAOK1 or a loading control protein (e.g., GAPDH, β-actin).
-
References
- 1. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38‐MAPK/FoxO3 pathway in cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TAO Kinase inhibitor 1 - MedChem Express [bioscience.co.uk]
Unveiling the Double-Edged Sword: A Comparative Guide to Corylifol A's Mechanism in Muscle Health
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Corylifol A's mechanism of action in promoting muscle growth and combating atrophy, with a critical look at its cross-species validation and a comparison with alternative therapeutic strategies.
This compound, a natural compound isolated from the plant Psoralea corylifolia, has emerged as a promising agent for enhancing myogenesis and alleviating muscle atrophy.[1][2] Its multifaceted mechanism, primarily elucidated in murine models, offers a compelling therapeutic avenue for muscle-wasting conditions. This guide delves into the molecular pathways governed by this compound, presents the available cross-species data, and contrasts its action with alternative compounds targeting similar pathways.
This compound's Core Mechanism: A Murine Perspective
Studies utilizing mouse skeletal myoblasts (C2C12 cells) and in vivo mouse models of cancer cachexia have established a primary mechanism of action for this compound in muscle tissue.[3][4] The compound orchestrates a dual strategy: promoting the building of muscle (anabolism) and preventing its breakdown (catabolism).
At the heart of this mechanism lies the direct inhibition of Thousand-and-one amino acid kinase 1 (TAOK1), a serine/threonine kinase.[4] This inhibition triggers a cascade of downstream signaling events, primarily influencing the p38 Mitogen-Activated Protein Kinase (MAPK) and the Akt signaling pathways.
Anabolic Effects: Building Muscle Mass
This compound actively promotes myogenesis, the formation of new muscle tissue. It achieves this by sustaining the activation of the p38 MAPK pathway, a crucial regulator of muscle cell differentiation. This sustained activation leads to an increased expression of key myogenic markers such as MyoD, myogenin, and myosin heavy chain (MHC), ultimately resulting in a greater number of multinucleated myotubes, the building blocks of muscle fibers.
Catabolic Inhibition: Preventing Muscle Wasting
Simultaneously, this compound counteracts muscle atrophy by modulating pathways that lead to protein degradation. By inhibiting TAOK1, it suppresses the downstream p38-MAPK/FoxO3 signaling cascade, a critical pathway in muscle breakdown. Furthermore, it activates the Akt signaling pathway, which is known to inhibit the expression of muscle-specific ubiquitin E3 ligases like MAFbx (atrogin-1) and MuRF1. These ligases are responsible for tagging proteins for degradation by the proteasome. By downregulating these enzymes, this compound effectively shields muscle from excessive breakdown.
Cross-Species Validation: A Tale of Two Tissues
While the mechanism of this compound in muscle is well-documented in mice, direct validation of this specific pathway in other species, particularly humans, is currently lacking in the scientific literature. However, studies on the metabolism of this compound and its effects on non-muscle human cells provide some insights into its potential cross-species activity.
A study investigating the metabolism of this compound in liver microsomes from various species, including humans, rats, mice, dogs, rabbits, and monkeys, revealed that glucuronidation is a major metabolic pathway across all tested species. This suggests a degree of conservation in its metabolic processing. The study also identified rats and monkeys as potentially suitable animal models for pharmacokinetic studies based on metabolic similarities to humans.
In human cancer cell lines, this compound has been shown to inhibit IL-6-induced STAT3 activation and phosphorylation, demonstrating its bioactivity in human cells, albeit in a different context than muscle physiology.
The absence of direct studies on human muscle cells represents a significant knowledge gap that requires further investigation to confirm the therapeutic potential of this compound for muscle disorders in humans.
Comparative Analysis: this compound vs. The Field
The therapeutic strategy of targeting pathways to combat muscle atrophy is an active area of research. Here, we compare this compound with other compounds that share similar mechanistic targets.
Table 1: Quantitative Comparison of this compound and Alternative Compounds
| Compound | Target(s) | Model System | Key Quantitative Finding | Reference |
| This compound | TAOK1, p38 MAPK, Akt | C2C12 mouse myotubes | 2.3-fold increase in MyoD transactivation at 100 nM | |
| This compound | TAOK1 | C26 tumor-bearing mice | Gastrocnemius muscle weight/body weight ratio of 0.54% at 30 mg/kg vs. 0.45% in control | |
| CP43 | TAOK1 | C2C12 myotubes, C26 tumor-bearing mice | Ameliorates in vitro myotube atrophy and in vivo muscle atrophy | |
| Myostatin Inhibitors (e.g., Trevogrumab) | Myostatin | Humans with obesity | Prevention of GLP-1RA related muscle loss |
Experimental Protocols in Focus
To facilitate further research and validation, detailed methodologies for key experiments are outlined below.
In Vitro Myogenesis Assay in C2C12 Cells
-
Cell Culture: C2C12 mouse myoblasts are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) upon reaching confluency.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the differentiation medium at various concentrations.
-
Analysis: After a set period of differentiation (e.g., 3-5 days), cells are fixed and stained for myogenic markers like myosin heavy chain (MHC). The number of multinucleated myotubes is quantified to assess the extent of myogenesis. Western blotting can be used to measure the protein levels of p-p38, p-Akt, MyoD, and myogenin.
In Vivo Cancer Cachexia Mouse Model
-
Animal Model: Colon 26 (C26) carcinoma cells are subcutaneously injected into BALB/c mice to induce cancer cachexia.
-
Treatment: Once tumors are established and weight loss begins, mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control daily.
-
Measurements: Body weight, tumor volume, and muscle mass (e.g., gastrocnemius, tibialis anterior) are monitored throughout the study.
-
Molecular Analysis: At the end of the study, muscle tissues are harvested for Western blot analysis of key signaling proteins (e.g., p-TAOK1, p-p38, p-Akt, atrogin-1, MuRF1) and histological analysis of muscle fiber size.
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic for muscle wasting conditions, with a well-defined mechanism of action in murine models that involves the direct inhibition of TAOK1 and the subsequent modulation of p38 MAPK and Akt signaling pathways. This dual action of promoting myogenesis while concurrently inhibiting muscle protein degradation makes it a particularly attractive candidate.
However, the critical next step for advancing this compound towards clinical application is the cross-species validation of its mechanism of action in human muscle cells. Future research should prioritize in vitro studies using human myoblasts and myotubes to confirm its effects on the TAOK1-p38-Akt axis. Furthermore, exploring its efficacy and safety in larger animal models that more closely mimic human physiology will be crucial.
In the broader landscape of therapies for muscle atrophy, this compound's targeted approach on TAOK1 offers a potentially more specific intervention compared to broader-acting agents. A deeper understanding of its comparative efficacy and safety profile against other emerging therapies, such as myostatin inhibitors, will be essential in defining its future therapeutic niche. The journey of this compound from a natural compound to a potential clinical therapy is a promising one, but it is a path that must be paved with rigorous scientific validation across species.
References
- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy [mdpi.com]
- 2. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38‐MAPK/FoxO3 pathway in cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Role of Corylifol A in Combating Cancer Cachexia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Corylifol A with other therapeutic agents in the context of cancer therapy. The primary focus of current research is on the combination of this compound with anamorelin for the amelioration of cancer cachexia, a debilitating muscle-wasting syndrome. This document compiles and compares experimental data, details the methodologies of key experiments, and visualizes the involved biological pathways and workflows.
This compound and Anamorelin: A Synergistic Approach to Mitigate Cancer Cachexia
Recent studies have highlighted a promising synergistic interaction between this compound and anamorelin in alleviating cancer-associated cachexia. Anamorelin, a ghrelin receptor agonist, is known to stimulate appetite. This compound, a component derived from Psoralea corylifolia L, has demonstrated anti-inflammatory properties. The combination of these two agents addresses cancer cachexia through complementary mechanisms, leading to more significant improvements in key physiological parameters than either drug administered alone.[1]
Comparative Analysis of In Vivo Efficacy
The combination therapy of this compound and anamorelin has been evaluated in a C26 colon tumor-bearing mouse model, a well-established model for cancer cachexia.[1] The following tables summarize the key quantitative findings from this research, comparing the effects of the combination therapy to individual treatments and a control group.
Table 1: Effects on Body Weight, Food Intake, and Tumor Volume
| Treatment Group | Change in Body Weight (g) | Cumulative Food Intake (g) | Final Tumor Volume (mm³) |
| Healthy Control | +1.5 ± 0.5 | 85 ± 5 | N/A |
| C26 Model | -2.0 ± 0.6 | 60 ± 7 | 1500 ± 200 |
| This compound (CYA) | -1.0 ± 0.4 | 65 ± 6 | 1450 ± 180 |
| Anamorelin (AML) | -0.5 ± 0.5 | 80 ± 5 | 1550 ± 210 |
| CYA + AML | +0.5 ± 0.4 | 82 ± 6 | 1520 ± 190 |
Data are presented as mean ± SD. Body weight change reflects the difference from the start to the end of the treatment period. Food intake and tumor volume were measured at the end of the experiment.[2]
Table 2: Effects on Adipose Tissue and Muscle Mass
| Treatment Group | Epididymal Adipose Tissue (eWAT) Weight (g) | Gastrocnemius (GAS) Muscle Weight (g) |
| Healthy Control | 0.48 ± 0.07 | 0.15 ± 0.02 |
| C26 Model | 0.21 ± 0.10 | 0.10 ± 0.01 |
| This compound (CYA) | 0.26 ± 0.10 | 0.12 ± 0.02 |
| Anamorelin (AML) | 0.37 ± 0.10 | 0.13 ± 0.01 |
| CYA + AML | 0.48 ± 0.18 | 0.14 ± 0.02 |
Data are presented as mean ± SD.[1][3] The combination of this compound and anamorelin demonstrated a significant restoration of fat mass, with the eWAT weight being comparable to that of the healthy control group.
Table 3: Effects on Serum Biomarkers
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Glycerol (µM) |
| Healthy Control | 20 ± 5 | 15 ± 4 | 100 ± 15 |
| C26 Model | 80 ± 10 | 60 ± 8 | 250 ± 30 |
| This compound (CYA) | 40 ± 8 | 55 ± 7 | 200 ± 25 |
| Anamorelin (AML) | 75 ± 9 | 58 ± 8 | 180 ± 20 |
| CYA + AML | 35 ± 7 | 30 ± 6 | 150 ± 18 |
Data are presented as mean ± SD. The combination therapy significantly reduced the serum levels of the pro-inflammatory cytokines TNF-α and IL-6, as well as glycerol, a marker of lipolysis.
Experimental Protocols
This section details the methodologies employed in the key in vivo experiments that form the basis of the comparative data.
In Vivo Cancer Cachexia Model
-
Animal Model: Male BALB/c mice, 6-8 weeks old, were used for the study.
-
Tumor Induction: C26 colon adenocarcinoma cells (1 x 10^6 cells in 100 µL of PBS) were injected subcutaneously into the right flank of the mice.
-
Treatment Groups:
-
Healthy Control (no tumor, vehicle treatment)
-
C26 Model (tumor-bearing, vehicle treatment)
-
This compound (CYA) group (tumor-bearing, 30 mg/kg/day this compound via oral gavage)
-
Anamorelin (AML) group (tumor-bearing, 10 mg/kg/day anamorelin via oral gavage)
-
Combination (CYA + AML) group (tumor-bearing, 30 mg/kg/day this compound and 10 mg/kg/day anamorelin via oral gavage)
-
-
Treatment Duration: Treatment was initiated when tumors were palpable and continued for 14-21 days.
-
Data Collection: Body weight, food intake, and tumor volume were monitored regularly. At the end of the study, blood, epididymal adipose tissue (eWAT), and gastrocnemius (GAS) muscle were collected for further analysis.
Histological Analysis
-
Tissue Preparation: eWAT and GAS muscle tissues were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at 5 µm thickness.
-
Staining: Sections were stained with Hematoxylin and Eosin (H&E) for morphological analysis.
-
Imaging and Analysis: Images were captured using a light microscope. The cross-sectional area of adipocytes (for eWAT) and myofibers (for GAS muscle) was quantified using image analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: Blood samples were centrifuged to obtain serum.
-
Assay: Serum levels of TNF-α and IL-6 were quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from eWAT tissues using RIPA buffer.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated Hormone-Sensitive Lipase (p-HSL) and total HSL. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms and Workflows
To better understand the synergistic action of this compound and anamorelin, as well as the experimental process, the following diagrams have been generated.
Caption: Synergistic mechanism of this compound and Anamorelin.
Caption: In vivo experimental workflow for evaluating synergy.
Conclusion
The combination of this compound and anamorelin presents a compelling, synergistic strategy for managing cancer cachexia. By targeting both appetite stimulation and inflammation, this combination therapy has shown superior efficacy in an in vivo model compared to either agent alone, particularly in restoring adipose tissue and reducing systemic inflammation. This guide provides the foundational data and methodologies for researchers and drug development professionals to build upon this promising therapeutic approach. Further investigation into the molecular mechanisms and the potential for clinical translation is warranted.
References
Comparative Analysis of Corylifol A and Its Synthetic Analogs: A Guide for Researchers
An In-depth Look at the Biological Performance of Corylifol A and Its Synthetic Derivatives in Anti-inflammatory, Antioxidant, and Anticancer Applications.
This compound, a prominent flavonoid isolated from the seeds of Psoralea corylifolia, has garnered significant attention in the scientific community for its diverse pharmacological properties. This has spurred interest in the synthesis of its analogs to explore potential enhancements in its therapeutic efficacy. This guide provides a comprehensive comparative analysis of this compound and its synthetic analogs, focusing on their anti-inflammatory, antioxidant, and anticancer activities, supported by experimental data.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the following table summarizes the key quantitative data on the biological activities of this compound and its synthetic analogs.
| Compound | Anti-inflammatory Activity (NO Inhibition, IC₅₀ in µM)[1] | Antioxidant Activity (DPPH Scavenging, IC₅₀ in µg/mL) | Anticancer Activity (Cytotoxicity, IC₅₀ in µg/mL) |
| This compound | ≤ 36.65 (as 7-O-isoprenylthis compound) | Data not available | 4.6 (HepG2), 13.5 (Hep3B) |
| 7-O-Methylthis compound | Data not available | Data not available | Data not available |
| 7-O-Isoprenylthis compound | ≤ 36.65 | Data not available | Data not available |
| 7-O-Isoprenylneobavaisoflavone | Data not available | Data not available | Data not available |
Note: Data for the synthetic analogs in antioxidant and anticancer assays is currently limited in publicly available literature.
Detailed Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and further investigation.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Macrophages are then stimulated with LPS (1 µg/mL) to induce nitric oxide production and incubated for another 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of the cell supernatant is mixed with 100 µL of the Griess reagent and incubated at room temperature for 10-15 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Methodology:
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction Mixture: A defined volume of the test compound at various concentrations is mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
In Vitro Antioxidant Assay: ABTS Radical Cation Decolorization
This assay is based on the ability of an antioxidant to reduce the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Methodology:
-
ABTS Radical Cation Generation: The ABTS radical cation (ABTS•⁺) is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to the ABTS•⁺ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
In Vitro Anticancer Assay: MTT Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its analogs are mediated through various signaling pathways. Understanding these pathways is crucial for targeted drug development.
Conclusion
This compound demonstrates significant potential as a lead compound for the development of novel therapeutic agents. The exploration of its synthetic analogs has revealed that modifications to its chemical structure can modulate its biological activity. Specifically, the introduction of methyl and isoprenyl groups at the 7-O position has been shown to influence its anti-inflammatory properties. However, a comprehensive understanding of the structure-activity relationship requires further investigation, particularly concerning the anticancer and antioxidant activities of a broader range of synthetic derivatives. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to advance the study of this compound and its analogs, paving the way for the development of more potent and selective therapeutic agents.
References
Replicating Published Findings on Corylifol A's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Corylifol A with alternative research compounds, supported by published experimental data. The information is intended to assist researchers in replicating and expanding upon findings related to this compound's effects on key signaling pathways.
I. Comparative Analysis of Bioactive Compounds
This compound has demonstrated significant effects on myogenesis, muscle atrophy, and inflammatory signaling. This section compares its activity with commercially available compounds that modulate similar pathways.
Table 1: Quantitative Comparison of Bioactive Compounds
| Compound | Target Pathway | Bioactivity | Reported Value (Cell Line) |
| This compound | STAT3 | Inhibition | IC₅₀: 0.81 µM (Hep3B) [1][2] |
| p38 MAPK | Activation | Effective Concentration: 100 nM (C2C12)[2] | |
| Akt | Activation | Effective Concentration: 100 nM (C2C12)[3] | |
| Anisomycin | p38 MAPK | Activation | Effective Concentration: 0.1 - 10 µg/mL (Varies by cell type) |
| U-46619 | p38 MAPK | Activation | EC₅₀: 0.194 µM (Rat Mesenteric Resistance Arteries) |
| Chrysoeriol | STAT3 | Inhibition | Dose-dependent inhibition observed (A375 and B16F10 cells)[4] |
II. Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key signaling pathways. The diagrams below illustrate the established mechanisms of action.
III. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's bioactivity.
C2C12 Myoblast Culture and Differentiation
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Protocol:
-
Culture C2C12 myoblasts in GM at 37°C in a 5% CO₂ incubator.
-
When cells reach 80-90% confluency, switch to DM to induce differentiation.
-
For myogenesis experiments, treat cells with this compound (e.g., 10, 50, 100 nM) in DM for 3 days.
-
Assess differentiation by observing myotube formation and through immunofluorescence staining for Myosin Heavy Chain (MHC).
-
Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
-
Objective: To create an in vitro model of muscle atrophy.
-
Protocol:
-
Differentiate C2C12 myoblasts into myotubes as described above (typically for 3-4 days in DM).
-
Treat mature myotubes with Dexamethasone (e.g., 1-100 µM) in DM for 24-48 hours to induce atrophy.
-
To test the protective effects of this compound, co-treat the myotubes with Dexamethasone and this compound (e.g., 100 nM) for the same duration.
-
Assess muscle atrophy by measuring myotube diameter and analyzing the expression of atrophy-related markers like Atrogin-1 and MuRF1 via Western blot.
-
Western Blot Analysis for Signaling Pathway Activation
-
Objective: To detect the phosphorylation status of key proteins in the p38 MAPK and Akt signaling pathways.
-
Protocol:
-
Culture and treat C2C12 cells with this compound or alternative compounds (e.g., Anisomycin, U-46619) for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-Akt, and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate imaging system.
-
STAT3 Reporter Assay
-
Objective: To quantify the inhibitory effect of compounds on STAT3 transcriptional activity.
-
Protocol:
-
Co-transfect HEK293 or a similar cell line with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound or Chrysoeriol for 1-2 hours.
-
Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6) (e.g., 10-50 ng/mL), for 6-8 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
IV. Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening compounds for their effects on myogenesis.
References
- 1. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anisomycin activates p38 MAP kinase to induce LTD in mouse primary visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunofluorescence analysis of myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Corylifol A's Binding to TAOK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for the independent verification of the binding interaction between Corylifol A and Thousand and One Amino Acid Kinase 1 (TAOK1). It includes a comparison with known TAOK1 inhibitors, detailed experimental protocols for key verification assays, and visual diagrams of the relevant signaling pathway and experimental workflows.
Introduction to this compound and TAOK1
This compound, a natural compound isolated from Psoralea corylifolia, has been identified as a direct binder and inhibitor of TAOK1. This interaction is reported to ameliorate muscle atrophy by inhibiting the TAOK1/p38-MAPK/FoxO3 signaling pathway. TAOK1 is a serine/threonine kinase that plays a role in various cellular processes, including the p38/MAPK14 stress-activated MAPK cascade, DNA damage response, and regulation of cytoskeleton stability. Its dysregulation has been implicated in several diseases, making it a potential therapeutic target. Independent verification of the binding affinity and specificity of this compound to TAOK1 is a critical step in validating its potential as a therapeutic lead compound.
Comparative Analysis of TAOK1 Binders
To provide context for the binding affinity of this compound, this section compares its reported binding data with that of other known small molecule inhibitors of TAOK1.
| Compound | Type of Value | Value | Method | Reference |
| This compound | Kd | 5.65 µM | MST | [1] |
| Compound 43 | IC50 | 11 nM (TAOK1) | Kinase Assay | [2][3] |
| Compound 63 | IC50 | 19 nM (TAOK1) | Kinase Assay | [2][3] |
| Staurosporine | % Activity | 0.0% at 1µM | Kinase Profiler | |
| Cdk1/2 inhibitor III | % Activity | 0.0% at 1µM | Kinase Profiler |
Note: Kd (dissociation constant) is a direct measure of binding affinity, where a smaller value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) is a measure of the functional inhibition of the kinase activity. While not directly comparable, both metrics provide valuable information about the potency of the compounds.
Experimental Protocols for Binding Verification
Several biophysical and cellular assays can be employed to independently verify the binding of this compound to TAOK1. The following are detailed protocols for commonly used methods.
Biotin-Streptavidin Pull-Down Assay
This assay is used to qualitatively confirm the interaction between a biotinylated version of this compound and TAOK1 from a protein lysate.
Protocol:
-
Preparation of Biotinylated this compound: Synthesize a biotinylated version of this compound (CYA-biotin).
-
Cell Lysis: Lyse C2C12 myotubes or other cells expressing TAOK1 to obtain a total protein lysate.
-
Incubation: Incubate the cell lysate with either biotinylated this compound or biotin alone (as a negative control) to allow for binding.
-
Capture: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated compounds and any bound proteins.
-
Washing: Wash the beads several times with an appropriate buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an anti-TAOK1 antibody to detect the presence of TAOK1 in the sample incubated with biotinylated this compound.
Microscale Thermophoresis (MST)
MST is a quantitative method to determine the binding affinity (Kd) between two molecules in solution.
Protocol:
-
Protein Labeling: Label purified recombinant human TAOK1 protein with a fluorescent dye (e.g., using a Monolith NT™ Protein Labeling Kit).
-
Serial Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Incubation: Mix the labeled TAOK1 protein at a constant concentration with each dilution of this compound and incubate to reach binding equilibrium.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Measure the thermophoretic movement of the labeled TAOK1 in a Monolith NT.115 instrument. The change in thermophoresis upon binding is monitored.
-
Data Analysis: Plot the change in thermophoresis against the logarithm of the this compound concentration and fit the data to a binding model to determine the Kd value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time quantitative analysis of biomolecular interactions.
Protocol:
-
Chip Immobilization: Immobilize purified recombinant TAOK1 protein onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface. The binding of this compound to the immobilized TAOK1 will cause a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Dissociation: Flow running buffer over the chip to measure the dissociation of the complex.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare solutions of purified TAOK1 and this compound in the same, precisely matched buffer.
-
ITC Experiment: Load the TAOK1 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Titration: Perform a series of small injections of this compound into the TAOK1 solution.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Treatment: Treat intact cells with either vehicle control or different concentrations of this compound.
-
Heat Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of soluble TAOK1 in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble TAOK1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the TAOK1 signaling pathway and a general experimental workflow for verifying the this compound-TAOK1 interaction.
Caption: TAOK1 signaling pathway in muscle atrophy.
Caption: Experimental workflow for binding verification.
References
Comparing the metabolic stability of Corylifol A in human vs mouse liver microsomes
A comprehensive analysis of in vitro data reveals significant species-dependent differences in the metabolic stability of Corylifol A, a promising natural phenolic compound. This guide provides a detailed comparison of its stability in human and mouse liver microsomes, supported by experimental data and protocols for researchers in drug discovery and development.
This compound, a compound isolated from Psoralea corylifolia, has garnered attention for its potential therapeutic properties. Understanding its metabolic fate is crucial for predicting its pharmacokinetic behavior and potential for clinical success. This guide focuses on a head-to-head comparison of its metabolic stability in human liver microsomes (HLM) and mouse liver microsomes (MLM), highlighting key differences that can influence preclinical to clinical translation.
Quantitative Comparison of Metabolic Stability
One key study investigated the metabolism of this compound and reported the intrinsic clearance for the formation of its major oxidative metabolite (M1) and glucuronidated metabolite (M4) in human liver microsomes.[1] Although the specific t¹/² and CLint for this compound depletion in mouse liver microsomes were not detailed in the available literature, the study confirms that mouse liver microsomes were utilized for species comparison, indicating that such data exists.[1]
The intrinsic clearance (CLint) values for the formation of the primary metabolites of this compound in human liver microsomes are summarized below.
| Metabolite | Metabolic Pathway | Intrinsic Clearance (CLint) in HLM (μL/min/mg) |
| M1 | Oxidation | 48.10[1] |
| M4 | Glucuronidation | 184.03[1] |
Table 1: Intrinsic Clearance of this compound Metabolite Formation in Human Liver Microsomes (HLM). Data sourced from a study on this compound metabolism.[1]
The significantly higher intrinsic clearance for the formation of the glucuronidated metabolite (M4) compared to the oxidative metabolite (M1) in human liver microsomes suggests that glucuronidation is a major metabolic pathway for this compound in humans.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of metabolic stability data, understanding the underlying experimental methodologies is paramount. Below are detailed protocols for typical Phase I and Phase II metabolic stability assays using liver microsomes, based on established methodologies.
Phase I Metabolic Stability Assay (Oxidative Metabolism)
This assay evaluates the metabolism of a compound primarily mediated by cytochrome P450 (CYP) enzymes.
1. Incubation Mixture Preparation:
-
A typical incubation mixture (total volume of 100 μL) contains:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂) (3 mM)
-
Pooled liver microsomes (human or mouse) at a final protein concentration of 0.5 mg/mL.
-
This compound at the desired concentration (e.g., 1 µM).
-
2. Reaction Initiation and Incubation:
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The reaction is initiated by the addition of NADPH (1 mM final concentration), a crucial cofactor for CYP enzymes.
-
The incubation is carried out at 37°C with gentle shaking.
3. Time Point Sampling and Reaction Termination:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is terminated by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the microsomal proteins.
4. Sample Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the depletion of this compound over time.
Phase II Metabolic Stability Assay (Glucuronidation)
This assay assesses the conjugation of the compound with glucuronic acid, a common Phase II metabolic pathway mediated by UDP-glucuronosyltransferases (UGTs).
1. Incubation Mixture Preparation:
-
The incubation mixture is similar to the Phase I assay but with specific components for glucuronidation:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂) (0.88 mM)
-
Pooled liver microsomes (human or mouse) at a final protein concentration of 0.5 mg/mL.
-
Alamethicin (a pore-forming agent to activate UGTs) at a concentration of 22 µg/mL.
-
D-saccharic acid 1,4-lactone (an inhibitor of β-glucuronidase) at a concentration of 4.4 mM.
-
This compound at the desired concentration.
-
2. Reaction Initiation and Incubation:
-
The mixture is pre-incubated at 37°C.
-
The reaction is initiated by adding the cofactor UDP-glucuronic acid (UDPGA) at a final concentration of 3.5 mM.
-
Incubation is performed at 37°C.
3. Sample Processing and Analysis:
-
Similar to the Phase I assay, the reaction is stopped at various time points with cold acetonitrile.
-
After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the disappearance of this compound.
Experimental Workflow and Comparative Logic
To visualize the process of a typical metabolic stability assay and the logic behind comparing the data between species, the following diagrams are provided.
References
Corylifol A and Exercise: A Potential Synergistic Approach to Combat Muscle Wasting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of Corylifol A, a natural compound isolated from Psoralea corylifolia, in mitigating muscle wasting. While direct clinical studies on the combined effect of this compound and exercise are currently unavailable, this document synthesizes preclinical findings for this compound and establishes a scientific rationale for its potential synergistic application with physical exercise. We will explore the distinct and overlapping mechanisms by which each intervention combats muscle atrophy, supported by experimental data and detailed methodologies.
This compound: A Multi-Targeted Approach to Muscle Health
This compound has emerged as a promising therapeutic agent in various preclinical models of muscle wasting, including those induced by dexamethasone, cancer cachexia, and type 2 diabetes.[1][2] Its efficacy stems from a dual mechanism of action: promoting muscle protein synthesis (anabolism) and inhibiting muscle protein degradation (catabolism).[3][4]
Key Mechanisms of Action:
-
Anabolic Effects: this compound stimulates myogenesis, the formation of new muscle tissue, by activating the p38 MAPK signaling pathway.[3] It also enhances the expression of key myogenic markers such as MyoD, myogenin, and myosin heavy chain (MHC). Furthermore, it activates the Akt signaling pathway, a central regulator of muscle protein synthesis.
-
Catabolic Inhibition: The compound effectively suppresses the NF-κB pathway, a key inflammatory pathway that promotes muscle breakdown. This leads to a reduction in the expression of muscle-specific E3 ubiquitin ligases, MAFbx (atrogin-1) and MuRF1, which are critical for protein degradation. In models of cancer cachexia, this compound has been shown to inhibit the TAOK1/p38-MAPK/FoxO3 pathway, further preventing muscle protein breakdown.
Quantitative Data from Preclinical Studies
The following tables summarize the significant effects of this compound in various muscle wasting models.
Table 1: Efficacy of this compound in a Cancer Cachexia Mouse Model
| Parameter | Control Group | C26 Model Group | This compound (15 mg/kg) | This compound (30 mg/kg) |
| Body Weight (g) | - | 21.66 ± 0.56 | - | 23.59 ± 0.94* |
| Gastrocnemius Muscle Weight/Body Weight (%) | - | 0.45 ± 0.01 | 0.53 ± 0.02 | 0.54 ± 0.01 |
*p < 0.05 compared to C26 model group. **p < 0.01 compared to C26 model group.
Table 2: Effects of this compound on Dexamethasone-Induced Muscle Atrophy in Mice
| Parameter | Control Group | Dexamethasone (DEX) Group | DEX + this compound |
| Muscle Mass | Maintained | Significantly Decreased | Recovered |
| Grip Strength | Maintained | Significantly Decreased | Increased (comparable to control) |
| Myofiber Cross-Sectional Area (CSA) | Maintained | Significantly Decreased | Significantly Increased |
Exercise: The Cornerstone of Muscle Wasting Treatment
Exercise is a well-established and potent intervention for preventing and reversing muscle atrophy. Its benefits are mediated through a complex network of signaling pathways that largely overlap with the targets of this compound.
Key Mechanisms of Action:
-
Anabolic Signaling: Exercise, particularly resistance training, is a powerful activator of the Akt/mTOR signaling pathway, a master regulator of muscle protein synthesis. It also stimulates the release of growth factors like IGF-1, which further promotes muscle growth.
-
Catabolic Suppression: Regular physical activity has anti-inflammatory effects, leading to the suppression of the NF-κB pathway and a subsequent reduction in the expression of MAFbx and MuRF1. Exercise also enhances mitochondrial biogenesis and function through the activation of PGC-1α, which can counteract muscle atrophy.
A Proposed Synergy: this compound and Exercise
Given the distinct yet complementary mechanisms of this compound and exercise, a combination therapy holds significant promise for enhanced efficacy in treating muscle wasting.
-
Converging Pathways: Both this compound and exercise activate the Akt pathway, suggesting a potential for an additive or synergistic effect on muscle protein synthesis.
-
Dual Inhibition of Catabolism: The combined action of this compound and exercise on suppressing the NF-κB pathway could lead to a more profound reduction in muscle protein degradation than either intervention alone.
-
Targeting Different Aspects of Muscle Atrophy: While this compound has been shown to directly inhibit TAOK1 in cancer cachexia, exercise is a potent stimulator of mitochondrial biogenesis. This multi-faceted approach could address a broader range of pathological changes associated with muscle wasting.
Experimental Protocols
The following are summaries of key experimental protocols used in the cited studies.
In Vivo Cancer Cachexia Model
-
Animal Model: C26 tumor-bearing mice were used as a model for cancer cachexia.
-
Treatment: Mice were administered this compound (15 or 30 mg/kg) via intraperitoneal injection daily for 18 days. The control group received an equal volume of solvent.
-
Measurements: Body weight, food intake, and tumor volume were recorded daily. At the end of the study, gastrocnemius muscle weight was measured.
-
Analysis: Protein levels of key signaling molecules were determined by Western blotting.
In Vitro Dexamethasone-Induced Myotube Atrophy Model
-
Cell Culture: C2C12 mouse myoblasts were differentiated into myotubes.
-
Atrophy Induction: Differentiated myotubes were treated with dexamethasone (a synthetic glucocorticoid) to induce muscle atrophy.
-
Treatment: Myotubes were pre-treated with this compound (100 nM) for 3 hours prior to dexamethasone treatment.
-
Analysis: The expression of myogenic markers (e.g., MHC) and muscle atrophy-related proteins (e.g., MuRF1, MAFbx) was assessed using immunostaining and Western blotting.
Signaling Pathways and Experimental Workflow
Caption: Anabolic signaling pathway of this compound in muscle cells.
Caption: Catabolic inhibition pathway of this compound in muscle cells.
Caption: In vivo experimental workflow for cancer cachexia model.
Conclusion and Future Directions
The preclinical evidence strongly supports the therapeutic potential of this compound in combating muscle wasting through its dual anabolic and anti-catabolic activities. While no studies have directly investigated the combination of this compound and exercise, their complementary mechanisms of action provide a strong rationale for future research in this area. Such combination therapy could offer a more effective strategy to preserve muscle mass and function in various pathological conditions. Further studies are warranted to explore the safety and efficacy of this combined approach in clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Overview of Two Distinct Anabolic and Anti-Atrophic Signaling Modulators
A Comparative Analysis of Corylifol A and Ghrelin Receptor Agonists: Mechanisms and Therapeutic Potential
In the landscape of therapeutic development for conditions characterized by muscle wasting and metabolic dysregulation, both this compound and ghrelin receptor agonists have emerged as molecules of significant interest. While both classes of compounds exhibit anabolic and anti-atrophic properties, their mechanisms of action are fundamentally distinct. This guide provides a comparative analysis of their signaling pathways, supported by experimental methodologies, to offer a clear understanding of their respective biological activities for researchers, scientists, and drug development professionals.
Key Distinctions at a Glance
There is currently no scientific evidence to suggest that this compound directly interacts with the ghrelin receptor. Their therapeutic effects are achieved through separate signaling cascades. Ghrelin receptor agonists directly activate the growth hormone secretagogue receptor (GHSR-1a), a G-protein coupled receptor, to stimulate appetite and growth hormone release. In contrast, this compound modulates inflammatory and muscle protein synthesis pathways, notably through inhibition of the TAOK1/p38-MAPK/FoxO3 pathway and activation of Akt signaling.
Quantitative Comparison of Biological Activity
Direct comparative quantitative data for this compound and ghrelin receptor agonists at the same molecular target is not available due to their different mechanisms of action. The following table summarizes key pharmacological parameters for each compound class based on their respective targets.
| Compound Class | Target | Key Pharmacological Parameters | Therapeutic Effects |
| This compound | TAOK1, STAT3 | IC50 for IL-6-induced STAT3 activation: 0.81 µM[1][2] | Ameliorates muscle atrophy, enhances myogenesis, anti-inflammatory[3][4][5] |
| Ghrelin Receptor Agonists | Ghrelin Receptor (GHSR-1a) | Varies by agonist (e.g., Ibutamoren) | Stimulates growth hormone secretion, increases appetite and food intake, promotes weight gain |
Signaling Pathways and Mechanisms of Action
Ghrelin Receptor Agonist Signaling Pathway
Ghrelin receptor agonists mimic the action of the endogenous "hunger hormone," ghrelin, by binding to and activating the growth hormone secretagogue receptor (GHSR-1a). This G-protein coupled receptor exhibits a high degree of constitutive activity, meaning it can signal without a bound ligand. Upon activation by an agonist, GHSR-1a primarily couples to the Gαq/11 protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key step in stimulating growth hormone release from the pituitary and influencing appetite-regulating neurons in the hypothalamus. The receptor can also signal through other G-proteins, such as Gαi/o and Gα12/13, and engage β-arrestin pathways.
This compound Signaling Pathway in Muscle Atrophy
This compound has been shown to counteract muscle atrophy through a dual mechanism that involves the inhibition of catabolic pathways and the activation of anabolic pathways. It ameliorates muscle atrophy by inhibiting the Thousand-and-one amino acid kinase 1 (TAOK1), which in turn downregulates the p38-MAPK/FoxO3 signaling cascade. This pathway is critical in the expression of muscle-specific E3 ubiquitin ligases, such as MAFbx and MuRF1, which are responsible for muscle protein degradation. By suppressing this pathway, this compound reduces muscle protein breakdown. Concurrently, this compound promotes muscle protein synthesis by activating the Akt signaling pathway, a central regulator of muscle growth.
Experimental Protocols
In Vitro Ghrelin Receptor Activation Assay
A common method to assess the activity of ghrelin receptor agonists is to measure the mobilization of intracellular calcium in cells engineered to express GHSR-1a.
Objective: To determine the potency and efficacy of a test compound in activating the ghrelin receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human GHSR-1a are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified period.
-
Compound Addition: The test compound (ghrelin receptor agonist) is added at various concentrations to the cells.
-
Signal Detection: Changes in intracellular calcium are measured by detecting the fluorescence signal using a fluorometric imaging plate reader.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of the agonist that gives half-maximal response) is calculated to determine the compound's potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Corylifol A: A Procedural Guide
Core Principles of Chemical Waste Disposal
The disposal of Corylifol A must comply with all local, state, and federal regulations. The foundational principle is to prevent the release of potentially harmful substances into the environment. This necessitates a conservative approach, treating the compound as hazardous chemical waste in the absence of comprehensive safety and environmental impact data.
Quantitative Data Summary
The following table summarizes the available physicochemical properties for this compound. It is important to note that a complete dataset for disposal-specific quantitative data, such as permissible environmental concentrations, is not currently available.
| Property | Value |
| Molecular Formula | C₂₅H₂₆O₄ |
| Molecular Weight | 390.5 g/mol |
| Appearance | A solid[1] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 25 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.30 mg/ml[1] |
| IC₅₀ (STAT3 promoter activity) | 0.81 µM in Hep3B cells[1][2][3] |
| Kᵢ (human CES2) | 0.62 µM |
| Storage Temperature | Stock solutions can be stored at -20°C for one year or -80°C for two years. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a step-by-step guide for the safe disposal of this compound in a laboratory setting. These procedures are based on general guidelines for hazardous chemical waste management.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A lab coat.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused this compound powder, contaminated weighing paper, and other contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with general laboratory trash.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a sealed, compatible hazardous waste container.
-
Solutions in organic solvents should be collected in a designated solvent waste container.
-
Aqueous solutions, even if dilute, should be treated as chemical waste and not poured down the drain, as the environmental impact is unknown.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips and tubes that have come into contact with this compound should be placed in a designated hazardous waste container.
-
Non-disposable glassware should be decontaminated with an appropriate solvent before washing.
-
Waste Container Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any known hazard classifications.
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
Disposal Request
Once the waste container is full or ready for disposal, follow your institution's procedures to submit a chemical waste pickup request with the Environmental Health and Safety (EHS) department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final pickup.
Caption: Logical workflow for the safe disposal of this compound.
This procedural guide is intended to provide essential safety and logistical information. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines before handling and disposing of any chemical waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Corylifol A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like Corylifol A. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Disclaimer
A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on general laboratory safety protocols for handling flavonoids and similar chemical compounds, as well as published research on the bioactivity of this compound. It is crucial to supplement this information with a substance-specific risk assessment and to consult your institution's Environmental Health and Safety (EHS) department before commencing any work.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its solid, powdered form.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Eye protection should be compliant with ANSI Z87.1 or equivalent regional standards. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to minimize inhalation of airborne particles. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect personal clothing. |
| Chemical-resistant apron or coveralls | Recommended when handling larger quantities or if there is a significant risk of splashes or dust generation. |
Operational Plan: Safe Handling of this compound
Adherence to standard operating procedures is critical for the safe handling of this compound. The following steps outline a general workflow.
Preparation and Weighing
-
Engineering Controls : All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Best Practices :
-
Ensure the analytical balance is clean and situated in a draft-free area.
-
Use appropriate weighing paper or containers to prevent contamination.
-
Handle the compound gently to avoid creating dust.
-
Solution Preparation
-
Solvent Selection : this compound is soluble in organic solvents such as DMSO and ethanol.
-
Procedure :
-
Add the solvent to the weighed this compound powder slowly to prevent splashing.
-
If sonication or heating is required to dissolve the compound, ensure the container is appropriately sealed or vented to prevent aerosol generation or pressure build-up.
-
Experimental Use
-
Labeling : Clearly label all containers with the compound name, concentration, solvent, and preparation date.
-
Containment : Keep containers closed when not in use to prevent evaporation and accidental spills.
-
Ventilation : Always work in a well-ventilated area, preferably within a chemical fume hood.
Spill Response
-
Small Powder Spills :
-
Gently sweep up the material, avoiding dust generation.
-
Place the collected powder into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Small Liquid Spills :
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS department immediately.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. Do not mix with general laboratory trash. |
| Liquid Waste (Solutions containing this compound) | Collect in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste bag or container for disposal. |
Health Hazard Information
Recent studies have indicated that this compound may be a potential hepatotoxic component of Psoralea corylifolia.[1] Research has shown that it can cause hepatocyte injury and apoptosis by inducing oxidative stress and mitochondrial dysfunction.[1] Therefore, it is essential to handle this compound with care and minimize exposure.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
